3-(2-Piperidyl)-1-propanol Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperidin-2-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYHGTJWECNNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-88-3 | |
| Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-(2-Piperidyl)-1-propanol Hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(2-Piperidyl)-1-propanol Hydrochloride
Introduction
This compound is a piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous biologically active molecules. As a hydrochloride salt, its physicochemical properties, particularly solubility and solid-state characteristics, are fundamentally altered compared to its free base form. A comprehensive understanding of these physical properties is a critical prerequisite for its application in research and development, influencing everything from reaction kinetics and purification to formulation and bioavailability.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the core physical properties of this compound. It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used to determine these properties, ensuring a robust and reproducible approach for researchers.
Chemical Identity and Core Properties
To ensure clarity and precision, it is essential to define the molecule's fundamental characteristics. The hydrochloride salt structure incorporates a protonated piperidine nitrogen, which forms an ionic bond with the chloride ion. This structural feature is paramount as it dictates many of the compound's physical behaviors.
-
Chemical Structure:
(Self-generated image, as no direct URL is available for the structure)
-
IUPAC Name: 3-(piperidin-2-yl)propan-1-ol;hydrochloride
-
CAS Number: 90226-88-3[1]
-
Synonyms: 3-(2-piperidinyl)-1-propanol hydrochloride
The core physical properties are summarized below. It is noteworthy that while some properties are computationally derived or available from suppliers, key experimental values such as melting point and specific solubility are not widely published, underscoring the importance of the experimental protocols detailed in this guide.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₁₇NO · HCl | Derived from structure |
| Molecular Weight | 179.69 g/mol | Sigma-Aldrich |
| Appearance | Expected to be a white to off-white crystalline solid. | Typical for organic hydrochloride salts. |
| Purity | ≥95% | AChemBlock (via Sigma-Aldrich) |
| Melting Point | Data not available.[1] | Requires experimental determination (see Protocol 1). |
| Boiling Point | Data not available; likely to decompose upon strong heating. | Typical for hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol; poorly soluble in non-polar solvents.[2] | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[2] Requires experimental confirmation (see Protocol 2). |
| Storage Temperature | 0-8 °C | AChemBlock (via Sigma-Aldrich) |
Experimental Methodologies: A Practical Approach
The absence of published experimental data for certain properties necessitates robust and validated protocols for their determination. The following sections provide step-by-step methodologies grounded in established laboratory principles.
Protocol 1: Melting Point Determination via Capillary Method
Expertise & Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while impurities will depress and broaden the melting range.[3] The capillary method is a standard and reliable technique.[4] We employ a slow heating rate near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[3]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount with a spatula on a watch glass.
-
Obtain a glass capillary tube, sealed at one end.[5]
-
Press the open end of the capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound enters the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[3][5]
-
-
Apparatus Setup (Modern Digital Apparatus, e.g., Mel-Temp):
-
Turn on the melting point apparatus to pre-heat.[5]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[3]
-
For the accurate measurement, set the starting temperature to at least 20 °C below the estimated melting point.[5]
-
Set the heating ramp rate to a slow value, typically 1-2 °C per minute, for the region near the expected melting point.
-
-
Measurement & Observation:
-
Insert the packed capillary tube into the sample holder of the apparatus.[5]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]
-
The melting point is reported as the range T₁ - T₂.
-
Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Rationale: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature). This is far more accurate than kinetic solubility tests, which can overestimate solubility due to the formation of supersaturated solutions.[9][10] For an ionizable compound like this compound, determining solubility across a physiological pH range (1.2–6.8) is critical for predicting its behavior in vivo.[8]
Methodology:
-
Preparation of Media:
-
Sample Incubation:
-
Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[7]
-
Add a precise volume (e.g., 5 mL) of each prepared buffer to the corresponding vials.
-
Seal the vials securely to prevent solvent evaporation.[7]
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[7][8]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours; the exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7][11]
-
-
Separation and Analysis:
-
After incubation, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding. This step is critical to remove all undissolved microparticulates.[7][11]
-
Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[11]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or µg/mL for each pH condition.
-
The experiment should be performed in at least triplicate for each condition to ensure statistical validity.[8]
-
Report the results in a table, clearly stating the temperature and pH of each measurement.
-
Conclusion
While publicly available data on the specific physical properties of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. The detailed, validated protocols for determining melting point and equilibrium solubility empower researchers to generate reliable, in-house data essential for drug development and scientific investigation. Adherence to these rigorous experimental methodologies ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent research endeavors.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. who.int [who.int]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
3-(2-Piperidyl)-1-propanol Hydrochloride chemical structure and CAS number
An In-Depth Technical Guide to 3-(2-Piperidyl)-1-propanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 90226-88-3), a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. The document elucidates the compound's core chemical identity, including its structure and physicochemical properties. Furthermore, it presents an illustrative synthetic pathway, discusses key analytical characterization techniques, and explores its applications as a pivotal intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.
Compound Identification and Chemical Properties
A thorough understanding of a chemical's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key characteristics of this compound.
Chemical Structure
The molecule consists of a piperidine ring substituted at the 2-position with a propan-1-ol chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for reaction chemistry and formulation.
Caption: Chemical Structure of this compound.
CAS Number and Nomenclature
-
Compound Name: this compound
-
Synonyms: 3-(2-piperidinyl)-1-propanol hydrochloride[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties critical for experimental design, including reaction setup and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [3] |
| Purity | Typically ≥95% | |
| Appearance | Solid powder (Typical) | [4] |
| Storage Temperature | Store at 0-8 °C or Room Temperature, dry | [3] |
| InChI Key | KAYHGTJWECNNBL-UHFFFAOYSA-N |
Illustrative Synthesis and Characterization
While multiple synthetic routes may exist, the following represents a logical and common strategy for the preparation of 2-substituted piperidine derivatives. This approach is chosen for its reliability and the commonality of its reaction mechanisms in modern organic chemistry.
Conceptual Synthesis Workflow
The synthesis of this compound can be conceptually approached via a multi-step process. The rationale begins with a readily available pyridine precursor, which undergoes side-chain functionalization followed by reduction of the aromatic ring to the desired piperidine structure. The final step involves hydrochloride salt formation. This workflow is designed to control regioselectivity and functional group tolerance.
Caption: Conceptual workflow for the synthesis of the target compound.
Illustrative Synthetic Protocol
Disclaimer: This protocol is illustrative and for educational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Step 1: Synthesis of 2-(3-Hydroxypropyl)pyridine.
-
To a solution of 2-picoline in dry THF under an inert atmosphere (N₂), slowly add a stoichiometric equivalent of a strong base like n-butyllithium at -78 °C to deprotonate the methyl group.
-
After stirring for 30 minutes, add ethylene oxide. The reaction is allowed to warm to room temperature and stirred overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the intermediate alcohol.
-
Causality: The strong base selectively deprotonates the most acidic protons on the methyl group adjacent to the electron-withdrawing pyridine ring, creating a nucleophile that attacks the electrophilic ethylene oxide, thereby elongating the chain by two carbons and introducing a terminal alcohol.
-
-
Step 2: Reduction of 2-(3-Hydroxypropyl)pyridine to 3-(2-Piperidyl)-1-propanol.
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (Adam's catalyst).
-
Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the free base of the target compound.
-
Causality: Catalytic hydrogenation is a standard and effective method for reducing the aromatic pyridine ring to a saturated piperidine ring without affecting the alcohol functional group. Acetic acid can serve as a solvent that protonates the ring nitrogen, facilitating the reduction.
-
-
Step 3: Formation of this compound.
-
Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Causality: The basic nitrogen of the piperidine ring readily reacts with hydrochloric acid in an acid-base reaction to form the stable, often crystalline, hydrochloride salt.
-
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and intermediate.
-
Heterocyclic Building Block: The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound provides a pre-formed piperidine ring with a reactive hydroxyl group, allowing for further chemical elaboration.
-
CNS Drug Discovery: Its structure is valuable for developing molecules that target the central nervous system. The piperidine moiety can interact with various receptors and transporters, and the overall lipophilicity and structure are conducive to crossing the blood-brain barrier. It is used as a precursor in the synthesis of potential antidepressants, anxiolytics, and antipsychotics.[3]
-
Organic Synthesis Intermediate: The terminal alcohol provides a handle for various transformations, including esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, making it a versatile intermediate for creating diverse chemical libraries.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is intended for research and development use only.[2]
Hazard Identification
The following is a summary of hazard information derived from available Safety Data Sheets (SDS).
| Hazard Type | GHS Classification & Statements | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | GHS07 | |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | |
| Respiratory Irrit. | H335: May cause respiratory irritation. | GHS07 |
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, contain the material and clean up using appropriate methods for solid chemical spills, avoiding dust generation.
Storage Conditions
-
Container: Store in a tightly closed container.[2]
-
Environment: Keep in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[2][4]
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure and set of properties. Its utility is primarily centered on its role as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of CNS-active agents. The synthetic pathways to access this compound are based on established organic chemistry principles, and its handling requires standard laboratory precautions. This guide provides the foundational technical knowledge for scientists and researchers to effectively and safely incorporate this compound into their development programs.
References
An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Piperidyl)-1-propanol Hydrochloride: Solubility and Stability
This guide provides a comprehensive framework for characterizing the solubility and stability of 3-(2-Piperidyl)-1-propanol Hydrochloride, a critical endeavor for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential methodologies and theoretical underpinnings required to generate this crucial information. By following the protocols detailed herein, researchers can establish a robust physicochemical profile, enabling informed decisions in preclinical and formulation development.
Introduction to this compound
3-(2-Piperidyl)-1-propanol is a piperidine derivative, a class of compounds frequently explored in medicinal chemistry for their diverse biological activities. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[1][2] A thorough understanding of its solubility and stability is paramount, as these properties directly influence its bioavailability, manufacturability, and shelf-life. This guide provides the scientific rationale and detailed protocols for determining these key attributes.
Molecular Structure and Basic Properties:
-
Chemical Name: this compound
-
CAS Number: 90226-88-3[3]
-
Molecular Formula: C₈H₁₈ClNO[3]
-
Molecular Weight: 179.69 g/mol
Solubility Profiling: A Cornerstone of Developability
Solubility is a determining factor for a drug candidate's absorption and, consequently, its therapeutic efficacy. The hydrochloride salt of an amine-containing compound like 3-(2-Piperidyl)-1-propanol is expected to have enhanced aqueous solubility compared to its free base form.[2] However, this must be quantified across a range of physiologically and pharmaceutically relevant conditions.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask technique. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, and relevant organic solvents like ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Causality in Experimental Design:
-
Using an excess of the solid ensures that the resulting solution is saturated.
-
Constant temperature control is critical as solubility is temperature-dependent.[4]
-
The choice of solvents reflects different physiological environments (stomach, intestine) and potential formulation vehicles.
Data Presentation: Solubility Profile
The experimental results should be compiled into a clear and concise table to facilitate analysis and comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH of Saturated Solution |
| Purified Water | 25 | [Experimental Value] | [Experimental Value] |
| Purified Water | 37 | [Experimental Value] | [Experimental Value] |
| 0.1 N HCl (pH ~1.2) | 37 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | N/A |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizing the Workflow
References
Navigating the Landscape of 3-(2-Piperidyl)-1-propanol Hydrochloride: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Commercial Availability, Synthesis, and Applications of 3-(2-Piperidyl)-1-propanol Hydrochloride for Scientific Professionals.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS Number: 90226-88-3). It provides a detailed overview of the compound's commercial availability, key chemical properties, and potential applications, addressing the critical need for a consolidated information hub for this specific chemical entity.
Introduction to this compound
This compound is a piperidine derivative, a class of compounds that are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a wide array of clinically approved drugs, valued for its favorable physicochemical properties which can enhance drug-like characteristics. The presence of both a hydroxyl group and a piperidine nitrogen in this compound suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.
Commercial Availability and Sourcing
For researchers and drug developers, securing a reliable supply of starting materials and intermediates is a critical first step. This compound is available from a number of specialized chemical suppliers. The typical purity offered is around 95%, which is suitable for most research and development purposes. When sourcing this compound, it is imperative to verify the CAS number (90226-88-3) to ensure the correct isomeric form is being procured.
Below is a table summarizing some of the known commercial suppliers of this compound:
| Supplier | Purity | Additional Information |
| SynQuest Laboratories [1] | 95% | Available upon request (Price on Application). |
| AccelaChem [2][3] | >95% | Available in various quantities from 0.1g to bulk. |
| MySkinRecipes [4] | ≥95% | Marketed for use as a pharmaceutical intermediate. |
| SinoStandards Bio-Tech [5] | - | Lists the compound as part of their product catalog. |
It is recommended to contact suppliers directly for up-to-date pricing, availability, and to request a Certificate of Analysis (CoA) to confirm the identity and purity of the compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 90226-88-3 |
| Molecular Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol [1] |
Due to the limited availability of published data for this specific compound, a detailed experimental protocol for its characterization is provided below. This protocol outlines a standard workflow for verifying the identity and purity of a procured sample.
Protocol 1: Comprehensive Characterization of this compound
Objective: To confirm the identity and assess the purity of a commercial sample of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the piperidine ring, the propanol chain, and their connectivity. The integration of proton signals will help in assessing the relative number of protons in different chemical environments.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using a suitable method (e.g., KBr pellet or thin film).
-
Acquire the IR spectrum.
-
Rationale: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and C-H and C-N bonds.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum.
-
Rationale: Mass spectrometry will determine the molecular weight of the compound, which should correspond to the calculated molecular weight of the free base (144.24 g/mol ) upon loss of HCl.
-
Data Interpretation Workflow:
Caption: Workflow for the analytical characterization of this compound.
Potential Applications in Research and Drug Development
While specific pharmacological data for this compound is not widely published, its structural motifs suggest several potential areas of application in medicinal chemistry. The piperidine scaffold is a key component in numerous central nervous system (CNS) active drugs.
Logical Framework for Application Exploration:
Caption: Rationale for exploring this compound in CNS drug discovery.
One Thai supplier, MySkinRecipes, notes its use as a precursor in the synthesis of bioactive compounds, particularly those targeting the central nervous system such as antidepressants, anxiolytics, and stimulants[4]. The structure is suggested to facilitate crossing the blood-brain barrier, a critical property for CNS-acting drugs[4].
Synthesis Pathway Considerations
Conceptual Synthesis Workflow:
Caption: A conceptual synthetic pathway for this compound.
This conceptual pathway serves as a starting point for synthetic chemists. The choice of protecting groups and specific reagents would require experimental optimization.
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care. It is intended for research and development purposes only and is not for medicinal, household, or other uses. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.
Conclusion
This compound represents a chemical entity with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active compounds. While its commercial availability makes it accessible for research, the limited publicly available data on its synthesis, detailed properties, and specific applications necessitates a thorough in-house characterization and exploration by interested research groups. This guide provides a foundational framework for scientists and drug developers to begin their investigation into the potential of this intriguing molecule.
References
- 1. CAS 90226-88-3 | 4H01-5-2H | MDL MFCD22573686 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 90226-88-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 90226-88-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound [myskinrecipes.com]
- 5. 3-(2-Piperidyl)-1- propanol Hydrochloride|90226-88-3-SinoStandards Bio-Tech [sinostandards.net]
The Strategic Role of 3-(2-Piperidyl)-1-propanol Hydrochloride as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral piperidine scaffolds are foundational structural motifs in a significant portion of pharmaceuticals, largely due to their ability to form key interactions with biological targets and improve physicochemical properties.[1] This technical guide delves into the specific utility of 3-(2-Piperidyl)-1-propanol hydrochloride, a bifunctional chiral building block, in the stereoselective synthesis of complex molecules. We will explore its inherent stereochemical and conformational features, provide mechanistic insights into its application, and present a generalized experimental workflow for its use in asymmetric synthesis, thereby offering a comprehensive resource for professionals in drug development and organic synthesis.
Introduction: The Imperative of Chirality in Pharmaceutical Design
The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity.[2] Enantiomers of the same compound can exhibit vastly different efficacy, selectivity, and toxicity profiles. The piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent core in numerous approved drugs.[1] When a chiral center is introduced, as in 3-(2-Piperidyl)-1-propanol, the resulting scaffold offers a three-dimensional structure that can be precisely tailored to fit protein-binding sites, enhancing biological activity and selectivity.[1][3]
The strategic incorporation of such chiral building blocks serves multiple purposes in drug design:
-
Modulation of Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability.[1]
-
Enhancement of Biological Activity: Improving potency and selectivity for the target receptor or enzyme.[1]
-
Improvement of Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Reduction of Toxicity: Minimizing off-target effects, such as hERG cardiac toxicity.[1]
This compound provides two key functional handles—a secondary amine within the piperidine ring and a primary alcohol on the side chain—emanating from a defined stereocenter. This bifunctionality, combined with its specific 3D geometry, makes it a versatile synthon for constructing more complex and potent pharmaceutical agents.
Physicochemical Properties and Stereochemistry
The utility of a chiral building block is fundamentally tied to its structural and chemical properties. This compound possesses a unique combination of features that make it an attractive starting point for multi-step syntheses.
| Property | Value |
| Molecular Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol |
| CAS Number | 90226-88-3 |
| Appearance | Solid |
| Key Functional Groups | Secondary Amine (piperidine), Primary Alcohol |
| Chiral Center | C2 position of the piperidine ring |
The data presented is typical and may vary between suppliers.
The crucial feature of this molecule is the chiral center at the C2 position of the piperidine ring. This single stereocenter dictates the spatial orientation of the 3-hydroxypropyl side chain relative to the ring. The piperidine ring itself typically adopts a stable chair conformation, which places the side chain in either an axial or equatorial position, profoundly influencing its reactivity and how it directs the stereochemistry of subsequent reactions. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for a range of reaction conditions following a simple neutralization step.
Core Synthetic Strategy: A Workflow for Asymmetric Synthesis
The application of 3-(2-Piperidyl)-1-propanol as a chiral building block follows a logical progression designed to transfer its inherent chirality to a more complex target molecule. This workflow underscores the importance of protecting group strategy and controlled functional group transformations.
Caption: Generalized workflow for utilizing 3-(2-Piperidyl)-1-propanol.
Mechanistic Causality and Experimental Considerations
4.1. Protecting Group Strategy: The 'Why'
In a bifunctional molecule like this, selectively modifying one functional group while leaving the other untouched is paramount.
-
N-Protection: The piperidine nitrogen is a nucleophilic secondary amine. In many reaction schemes, it would compete with the primary alcohol. Therefore, it is typically "protected" early in the synthesis. The choice of protecting group is critical:
-
Boc (tert-Butoxycarbonyl): Commonly used due to its stability under a wide range of conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid, TFA).
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions, but readily removed by catalytic hydrogenation (e.g., H₂ over Palladium catalyst), a method that is orthogonal to acid-labile groups.
-
-
Causality: By protecting the nitrogen, the hydroxyl group becomes the sole reactive nucleophile, allowing for clean, high-yield transformations at the side chain.
4.2. Activation and Substitution: Transferring Chirality
The primary alcohol is not a good leaving group. To make it reactive towards nucleophiles, it must be "activated."
-
Activation: This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (using tosyl chloride, TsCl) or mesylate (using mesyl chloride, MsCl). These are excellent leaving groups.
-
Substitution: The activated side chain is now susceptible to S(_N)2 (bimolecular nucleophilic substitution) attack by a wide range of nucleophiles (e.g., azides, cyanides, organocuprates).
-
Stereochemical Outcome: This S(_N)2 reaction is the cornerstone of chirality transfer. Because the nucleophile attacks from the side opposite the leaving group, the reaction proceeds with a predictable inversion of stereochemistry at the carbon bearing the leaving group, if that carbon is chiral. In the case of 3-(2-Piperidyl)-1-propanol, the chiral center is at C2 of the piperidine ring, not on the side chain. Therefore, the chirality of the C2 center is preserved, and it acts as a steric director, influencing the approach of reagents to the side chain.
Representative Experimental Protocol: N-Protection and O-Activation
This protocol describes a general, self-validating procedure for the initial steps of utilizing (R)-3-(2-Piperidyl)-1-propanol hydrochloride.
Objective: To synthesize (R)-1-Boc-2-(3-(tosyloxy)propyl)piperidine.
Step-by-Step Methodology:
-
Neutralization:
-
Dissolve (R)-3-(2-Piperidyl)-1-propanol hydrochloride (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add a mild aqueous base, like saturated sodium bicarbonate solution, and stir vigorously until the evolution of CO₂ ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free base as an oil.
-
Causality: This step removes the HCl salt, liberating the nucleophilic nitrogen for the subsequent reaction.
-
-
N-Protection:
-
Re-dissolve the free base oil in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Triethylamine acts as a scavenger for any residual acid and ensures the reaction proceeds to completion. Boc₂O selectively protects the more nucleophilic amine over the alcohol.
-
-
Purification & Characterization:
-
Quench the reaction with water and perform an aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected intermediate.
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
-
-
O-Activation (Tosylation):
-
Dissolve the purified N-Boc intermediate in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) dissolved in DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Causality: The reaction is run at low temperature to control exothermicity and prevent side reactions. Triethylamine neutralizes the HCl generated during the reaction.
-
-
Final Workup and Purification:
-
Upon completion, perform an aqueous workup to remove excess reagents and salts.
-
Purify the final product by flash column chromatography.
-
Characterize the final tosylated product by NMR and verify its enantiomeric purity using chiral HPLC. A high enantiomeric excess (>98%) validates that the chiral integrity was maintained throughout the sequence.
-
Conclusion
This compound is more than just a simple chemical; it is a strategic tool for embedding chirality and three-dimensionality into drug candidates.[4] Its bifunctional nature, when managed with a robust protecting group strategy, allows for sequential, controlled modifications that build molecular complexity while preserving the crucial stereochemical information of the starting block. Understanding the principles of its application, from the causality of reagent choice to the logic of the synthetic workflow, empowers medicinal chemists to rationally design and efficiently synthesize the next generation of stereochemically pure therapeutics.[2]
References
Navigating the Reactivity of the Secondary Amine in 3-(2-Piperidyl)-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2][3] The reactivity of the nitrogen atom within this heterocyclic system is of paramount importance for the synthesis of new chemical entities with tailored pharmacological profiles. This guide provides a comprehensive exploration of the chemical behavior of the secondary amine in 3-(2-Piperidyl)-1-propanol, a bifunctional molecule with significant potential in drug discovery and development. We will delve into the nuanced interplay of steric, electronic, and conformational factors that govern its reactivity, and present detailed, field-proven protocols for its key transformations. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and modification of piperidine-based compounds.
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in drug design, appearing in a vast array of FDA-approved drugs and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The secondary amine of 2-substituted piperidines, such as 3-(2-Piperidyl)-1-propanol, serves as a critical handle for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate biological activity.[4] Understanding and controlling the reactivity of this amine is therefore a central challenge and opportunity in the synthesis of novel piperidine derivatives.
Molecular Architecture and its Influence on Reactivity
The chemical personality of the secondary amine in 3-(2-Piperidyl)-1-propanol is not dictated by the nitrogen atom in isolation. Rather, it is a consequence of the molecule's unique three-dimensional structure and the interplay of various intramolecular forces.
Steric Hindrance: The Gatekeeper at the 2-Position
The presence of the 3-hydroxypropyl substituent at the C2 position of the piperidine ring introduces significant steric bulk around the secondary amine.[5] This steric hindrance is a dominant factor governing the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles.[6] Consequently, reaction rates at the nitrogen can be substantially lower compared to unsubstituted piperidine. The choice of reagents and reaction conditions must therefore be carefully considered to overcome this steric barrier.
Electronic Effects and Basicity
The nitrogen atom in a saturated heterocyclic amine like piperidine possesses a lone pair of electrons in an sp³-hybridized orbital, rendering it basic and nucleophilic.[7] The alkyl groups of the ring are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to acyclic secondary amines.[7] The pKa of the conjugate acid of a typical piperidine is around 11, indicating a relatively strong base. However, the substituent at the 2-position can subtly modulate this basicity through inductive effects.
The Role of the Propanol Sidechain: Intramolecular Interactions
The hydroxyl group of the propanol side chain can engage in intramolecular hydrogen bonding with the secondary amine.[8][9] This interaction can influence the conformational preference of the molecule and may impact the availability of the nitrogen's lone pair for external reactions. The formation of a transient hydrogen bond can decrease the nucleophilicity of the amine by partially delocalizing the lone pair.
Below is a diagram illustrating the key structural features influencing the reactivity of 3-(2-Piperidyl)-1-propanol.
Caption: Key factors influencing the secondary amine reactivity.
Key Transformations of the Secondary Amine
The secondary amine of 3-(2-Piperidyl)-1-propanol is a versatile functional group that can participate in a variety of chemical transformations. This section details the most common and synthetically useful reactions, providing both mechanistic insights and practical experimental protocols.
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a fundamental reaction for introducing new carbon-based substituents onto the piperidine nitrogen. This transformation is crucial for modulating properties such as lipophilicity, receptor affinity, and metabolic stability.
Direct N-alkylation typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking an alkyl halide or other suitable electrophile.[10] Due to the steric hindrance around the nitrogen in 2-substituted piperidines, the choice of alkylating agent and reaction conditions is critical to achieve good yields and avoid side reactions, such as over-alkylation to form quaternary ammonium salts.[11][12]
Reductive amination offers a milder and often more selective alternative.[11] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Protocol 1: Direct N-Alkylation with an Alkyl Halide
-
Dissolution: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature. For highly reactive alkylating agents, cooling the reaction mixture to 0 °C is recommended to control the reaction rate and minimize side products.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter off the base and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
-
Iminium Ion Formation: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous due to its selectivity for iminium ions over carbonyls.[11]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash chromatography.
The following diagram illustrates the workflow for N-alkylation.
Caption: Workflow for N-alkylation reactions.
N-Acylation: Introduction of Amide Functionality
N-acylation is a robust method for converting the secondary amine into an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
N-acylation typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. The reaction is generally fast and high-yielding. The use of a non-nucleophilic base is often required to scavenge the acidic byproduct (e.g., HCl).
Protocol 3: N-Acylation with an Acyl Chloride
-
Dissolution: Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq) and a tertiary amine base like triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes key physicochemical properties of 3-(2-Piperidyl)-1-propanol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [13][14] |
| Molecular Weight | 143.23 g/mol | [13][14] |
| IUPAC Name | 3-(piperidin-2-yl)propan-1-ol | [14] |
| CAS Number | 24448-89-3 | [13][14] |
Conclusion
The secondary amine in 3-(2-Piperidyl)-1-propanol presents a rich and nuanced reactivity profile. A thorough understanding of the interplay between steric hindrance, electronic effects, and potential intramolecular interactions is essential for designing successful synthetic strategies. The protocols detailed in this guide provide a robust starting point for the N-alkylation and N-acylation of this versatile building block, enabling the creation of novel and diverse molecular architectures for drug discovery and development. By leveraging these insights and methodologies, researchers can effectively navigate the chemical landscape of 2-substituted piperidines and unlock their full therapeutic potential.
References
- 1. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 2-Piperidinepropanol | C8H17NO | CID 32383 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Reactivity of the Primary Alcohol in 3-(2-Piperidyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
3-(2-Piperidyl)-1-propanol is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry, featuring a secondary amine within a piperidine ring and a terminal primary alcohol. This guide provides a detailed exploration of the reactivity of the primary alcohol moiety, offering insights into its synthetic transformations. We will dissect the mechanistic underpinnings of key reactions, provide field-tested experimental protocols, and present data in a clear, comparative format. The inherent basicity of the piperidine nitrogen presents both challenges and opportunities in the selective functionalization of the primary alcohol, a central theme that will be explored throughout this document.
Introduction: Structural and Electronic Considerations
The reactivity of the primary alcohol in 3-(2-Piperidyl)-1-propanol is intrinsically linked to the molecule's overall structure. The presence of the piperidine ring, a basic secondary amine, at the 3-position relative to the hydroxyl group, introduces unique electronic and steric effects that must be considered during synthetic planning.
The lone pair of electrons on the nitrogen atom can influence the reactivity of the distal alcohol through intramolecular hydrogen bonding, potentially modulating its nucleophilicity. Furthermore, the nitrogen's basicity necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions, such as salt formation or competing N-alkylation/acylation. The conformational flexibility of the piperidine ring and the three-carbon linker also contributes to the steric environment around the hydroxyl group, which can affect the approach of bulky reagents.
Key Structural Features:
-
Primary Alcohol: A nucleophilic hydroxyl group at the terminus of a propyl chain, readily available for a variety of transformations.
-
Piperidine Ring: A cyclic secondary amine that imparts basicity and can participate in intramolecular interactions.
-
Propyl Linker: A flexible three-carbon chain separating the two functional groups, influencing their relative spatial orientation.
Synthetic Transformations of the Primary Alcohol
The primary alcohol of 3-(2-Piperidyl)-1-propanol is a versatile handle for the introduction of diverse functional groups and for building molecular complexity. This section will detail common and impactful transformations, providing both mechanistic rationale and actionable protocols.
Oxidation to the Aldehyde and Carboxylic Acid
The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is critical to achieve the desired oxidation state and to avoid over-oxidation or reaction with the piperidine nitrogen.
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, operating at low temperatures to minimize side reactions.[1][2] This protocol utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride or trifluoroacetic anhydride. The basic conditions of the final workup are generally compatible with the piperidine moiety.
Mechanism Overview:
-
Activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium ion.
-
Reaction of the alcohol with the chlorosulfonium ion to form an alkoxysulfonium salt.
-
Addition of a hindered, non-nucleophilic base (e.g., triethylamine) to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
Caption: Experimental workflow for the Swern oxidation of 3-(2-Piperidyl)-1-propanol.
Experimental Protocol: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (2.5 eq.) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify by column chromatography on silica gel.
For substrates sensitive to the conditions of the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation offers a milder alternative.[3][4][5] This reaction proceeds at room temperature and is known for its high chemoselectivity and tolerance of various functional groups, including amines.[3]
Experimental Protocol: DMP Oxidation
-
To a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in DCM, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
For the synthesis of 3-(2-Piperidyl)propanoic acid, a stronger oxidizing agent is required. Jones oxidation, which utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic and effective method for the oxidation of primary alcohols to carboxylic acids.[6][7][8][9] The highly acidic nature of the Jones reagent will protonate the piperidine nitrogen, forming a salt, which generally protects it from oxidation.
Mechanism Overview:
-
Formation of a chromate ester from the alcohol and chromic acid.
-
Base (water) assisted elimination to form the aldehyde.
-
Hydration of the aldehyde in the aqueous acidic medium.
-
Formation of a second chromate ester from the hydrate.
-
A subsequent elimination yields the carboxylic acid.
| Oxidation Method | Reagents | Product | Key Advantages | Key Considerations |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Aldehyde | Mild conditions, high yields | Requires low temperatures, malodorous byproducts |
| DMP Oxidation | Dess-Martin Periodinane | Aldehyde | Room temperature, high chemoselectivity | Reagent is expensive and potentially explosive |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Carboxylic Acid | Strong and efficient for carboxylic acid synthesis | Harsh acidic conditions, use of toxic chromium |
Esterification
Esterification of the primary alcohol in 3-(2-Piperidyl)-1-propanol can be achieved through various methods. The choice of method often depends on the nature of the carboxylic acid to be coupled and the desired reaction conditions.
While Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is a straightforward method, the presence of the basic piperidine nitrogen can lead to salt formation, potentially impeding the reaction. However, with a sufficient excess of the acid catalyst, this method can be viable.
A more reliable and generally higher-yielding method involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction.
Experimental Protocol: Esterification with an Acyl Chloride
-
Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by column chromatography.
Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[10][11][12] This reaction proceeds via an Sₙ2 mechanism and requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.[10][11][13]
Mechanism Overview:
-
Deprotonation of the primary alcohol with a strong base (e.g., NaH) to form the sodium alkoxide.
-
Nucleophilic attack of the alkoxide on a primary or secondary alkyl halide, displacing the halide and forming the ether linkage.
Caption: Generalized workflow for the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(2-Piperidyl)-1-propanol (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Conclusion
The primary alcohol in 3-(2-Piperidyl)-1-propanol is a highly versatile functional group that can be readily transformed into a variety of other functionalities, including aldehydes, carboxylic acids, esters, and ethers. Successful manipulation of this alcohol requires careful consideration of the basic piperidine nitrogen. By selecting appropriate reagents and reaction conditions, the inherent reactivity of the primary alcohol can be effectively harnessed for the synthesis of complex molecules for applications in drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Harnessing the Power of Form: A Technical Guide to 3-(2-Piperidyl)-1-propanol as a Free Base and its Hydrochloride Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an active pharmaceutical ingredient's (API) form—most commonly between a free base and a salt—is a pivotal decision in the drug development pipeline. This choice profoundly influences a compound's physicochemical properties, impacting everything from its stability and solubility to its bioavailability and manufacturability.[1][2] This guide provides an in-depth technical examination of 3-(2-Piperidyl)-1-propanol, a key heterocyclic building block, in its free base and hydrochloride (HCl) salt forms. We will explore the causal relationships behind their differing properties, provide validated protocols for their interconversion and characterization, and offer a logical framework for selecting the optimal form for specific research and development applications.
Introduction: The Strategic Imperative of Salt Selection
Approximately 50% of all medications are administered as salts, a testament to the power of this simple chemical modification to overcome suboptimal properties of a parent drug molecule.[1][3] For ionizable compounds like the secondary amine 3-(2-Piperidyl)-1-propanol, the free base represents the neutral, parent molecule. While essential for certain chemical reactions and for understanding intrinsic activity, the free base often presents challenges in aqueous solubility and stability.
Conversion to a salt form, such as a hydrochloride, involves a straightforward acid-base reaction where the amine's basic nitrogen atom is protonated.[4][5] This transformation into an ionic compound can dramatically enhance aqueous solubility, improve chemical and physical stability, and result in a crystalline solid that is easier to handle, purify, and formulate.[6][7] The decision is not trivial; selecting the salt form early, ideally before long-term toxicology studies, can prevent costly and time-consuming repetitions of safety, formulation, and stability studies later in development.[1] This guide will use 3-(2-Piperidyl)-1-propanol as a practical case study to illuminate these critical principles.
Comparative Physicochemical Profile: Free Base vs. Hydrochloride Salt
The fundamental differences between the free base and its hydrochloride salt are best understood through a direct comparison of their physicochemical properties. These properties are the primary drivers for selecting one form over the other for a given application.
| Property | 3-(2-Piperidyl)-1-propanol (Free Base) | 3-(2-Piperidyl)-1-propanol HCl (Salt) | Rationale for Difference |
| CAS Number | 24448-89-3[8] | 90226-88-3[9] | Different chemical entities. |
| Molecular Formula | C₈H₁₇NO[8] | C₈H₁₈ClNO | Addition of one molecule of HCl. |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol | The mass of HCl is incorporated. |
| Appearance | Likely a liquid or low-melting solid | Crystalline solid | Ionic salts form strong crystal lattices, leading to higher melting points and a solid state at room temperature.[10] |
| Melting Point | Data not widely available | Data not widely available, but expected to be significantly higher than the free base.[9] | The strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.[10] |
| Solubility in Water | Low to moderate | High[6][11] | As an ionic compound, the salt readily dissociates in polar solvents like water, leading to significantly increased solubility.[4][5] |
| Solubility in Non-Polar Organic Solvents (e.g., Ether, Hexane) | High | Very Low | The non-polar free base is soluble in lipophilic solvents, whereas the highly polar, ionic salt is not.[12] |
| Chemical Stability | Susceptible to oxidation | More stable to oxidation[13][14] | The lone pair of electrons on the free base's nitrogen is reactive and can be oxidized. In the salt form, this lone pair is protonated, making it unavailable for oxidative reactions.[13] |
| Hygroscopicity | Generally low | Can be hygroscopic | The ionic nature of salts can attract and absorb atmospheric water, although this varies greatly depending on the crystal form. |
| pKa (of conjugate acid) | ~10-11 (Estimated based on piperidine)[15] | Not applicable | pKa is an intrinsic property of the ionizable group. The salt is the protonated form of that group. |
Synthesis and Controlled Interconversion
The ability to efficiently synthesize the desired form and convert between the free base and salt is fundamental to laboratory practice.
Synthesis of the Free Base (Illustrative)
A common route to N-substituted piperidines involves the alkylation of piperidine. While a specific synthesis for 3-(2-Piperidyl)-1-propanol is not detailed in the provided search results, a plausible method involves the reaction of 2-piperidineethanol with a suitable electrophile or a multi-step synthesis starting from 2-chloropyridine. For the purpose of this guide, we will assume the free base is the starting material for salt formation.
Protocol 1: Conversion of Free Base to Hydrochloride Salt
This protocol is a standard and reliable method for producing the hydrochloride salt from the free amine using a solution of HCl in an organic solvent. The use of a non-aqueous solvent is critical to precipitate the salt and avoid contamination with water.[16]
Causality: The free base is soluble in a solvent like diethyl ether, while its ionic hydrochloride salt is not. Adding HCl triggers an acid-base reaction, forming the insoluble salt which then precipitates from the solution, allowing for easy isolation.[17]
Materials:
-
3-(2-Piperidyl)-1-propanol (Free Base)
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
2.0 M Hydrogen Chloride solution in Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Buchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Dissolve 1.0 equivalent of the 3-(2-Piperidyl)-1-propanol free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Cool the solution to 0-4 °C using an ice bath. This minimizes side reactions and often improves crystal formation.
-
Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise to the stirred solution. A slight excess of HCl ensures complete conversion.
-
Observe the formation of a white precipitate.
-
After the addition is complete, allow the mixture to stir at 0-4 °C for an additional 30 minutes to ensure complete precipitation.[17]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white solid under vacuum in a desiccator to yield pure 3-(2-Piperidyl)-1-propanol hydrochloride.
Protocol 2: Conversion of Hydrochloride Salt to Free Base
This protocol describes the liberation of the free amine from its salt form through neutralization with a mild base, followed by extraction.
Causality: The water-soluble HCl salt is treated with an aqueous base (e.g., sodium bicarbonate), which removes the proton from the piperidinium ion, regenerating the neutral free base. The free base, being less water-soluble and more soluble in organic solvents, can then be efficiently extracted from the aqueous phase using a solvent like dichloromethane or ethyl acetate.[18]
Materials:
-
This compound
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (or 1M NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the hydrochloride salt in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer three times with DCM. Combine the organic layers. The multiple extractions ensure complete recovery of the product.
-
Dry the combined organic layers over anhydrous MgSO₄ to remove residual water.
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the 3-(2-Piperidyl)-1-propanol free base.
Analytical Characterization: Confirming Identity and Form
Proper analytical characterization is essential to confirm the successful synthesis or conversion and to verify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the free base, the protons on the carbons adjacent to the nitrogen (the α-protons) will have a specific chemical shift. Upon protonation to form the HCl salt, these α-protons will typically shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the newly formed positive charge on the nitrogen. The N-H proton will also appear as a broad signal.
-
¹³C NMR: Similar to ¹H NMR, the α-carbons will experience a downfield shift upon salt formation.
-
-
Infrared (IR) Spectroscopy:
-
Free Base: A characteristic N-H stretch for the secondary amine will be visible around 3300-3500 cm⁻¹.
-
HCl Salt: The N-H stretch is replaced by a broad and strong N⁺-H stretch, often appearing between 2400-3200 cm⁻¹, which is a hallmark of an ammonium salt.
-
-
Melting Point Analysis: A sharp, well-defined melting point for the hydrochloride salt is a strong indicator of purity. The free base, if a solid, will have a distinctly different and lower melting point.
-
Solubility Test: A simple but effective test is to check the solubility in water versus a non-polar organic solvent like hexane. The HCl salt will dissolve readily in water but not in hexane, while the free base will show the opposite behavior.
Practical Implications in Research and Development
The choice between the free base and the hydrochloride salt is dictated by the intended application. The distinct properties of each form have significant consequences for experimental design and product development.
-
For Chemical Synthesis: If the nitrogen atom of 3-(2-Piperidyl)-1-propanol is intended to act as a nucleophile in a subsequent reaction (e.g., alkylation, acylation), the free base must be used.[12] The protonated nitrogen of the HCl salt is not nucleophilic. If starting with the salt, it must first be converted to the free base as described in Protocol 2.
-
For Formulation and Pre-formulation Studies: The hydrochloride salt is almost always preferred.[19] Its superior aqueous solubility is critical for developing oral or injectable dosage forms, as dissolution is often the rate-limiting step for absorption.[5][6] Its enhanced stability also contributes to a longer shelf-life for the final drug product.[7]
-
For Handling, Weighing, and Storage: For routine laboratory use, the hydrochloride salt is often more convenient. As a stable, crystalline solid, it is non-volatile, easier to weigh accurately, and less prone to degradation from atmospheric oxidation compared to the potentially liquid or oily and reactive free base.[13][14]
Conclusion
The free base and hydrochloride salt of 3-(2-Piperidyl)-1-propanol are not interchangeable. They are distinct chemical entities with vastly different physicochemical properties that dictate their utility. The free base is the reactive, nucleophilic form essential for certain synthetic transformations, while the hydrochloride salt is the stable, soluble, and easily handled form that is superior for formulation, storage, and most biological applications. A thorough understanding of these differences, coupled with the ability to perform and validate their interconversion, empowers researchers and drug developers to make informed, strategic decisions that accelerate the path from discovery to application.
References
- 1. pharmtech.com [pharmtech.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amines, [chemed.chem.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Piperidinepropanol | C8H17NO | CID 32383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Why the Hydrochloride Salt? [groups.google.com]
- 15. Buy 1-Piperidinepropanol, 2-methyl- | 94-88-2 [smolecule.com]
- 16. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
The Therapeutic Potential of 3-(2-Piperidyl)-1-propanol Derivatives: A Technical Guide for Drug Discovery
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Within this privileged scaffold, the 3-(2-Piperidyl)-1-propanol core represents a versatile and underexplored platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(2-Piperidyl)-1-propanol derivatives, with a primary focus on their prospective roles in the management of central nervous system (CNS) disorders, pain, and fungal infections. Drawing upon structure-activity relationships (SAR) and mechanistic insights from analogous piperidine-containing compounds, we delineate promising avenues for research and development. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and proposing strategic directions for harnessing the therapeutic potential of this chemical class.
Introduction: The 3-(2-Piperidyl)-1-propanol Scaffold - A Promising Chemical Blueprint
The 3-(2-Piperidyl)-1-propanol core combines a chiral piperidine ring with a flexible propanol side chain, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The inherent chirality of the 2-substituted piperidine ring allows for stereospecific interactions with biological targets, a critical consideration in modern drug design. Furthermore, the nitrogen atom of the piperidine ring can be readily substituted, while the hydroxyl group of the propanol chain provides a handle for further derivatization. This structural versatility makes the 3-(2-Piperidyl)-1-propanol scaffold an attractive starting point for the design of novel drug candidates targeting a range of biological pathways. The presence of the piperidine motif is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes.[1]
Potential Therapeutic Applications
Based on the extensive literature on piperidine derivatives, we have identified three primary areas where 3-(2-Piperidyl)-1-propanol derivatives hold significant therapeutic promise:
-
Central Nervous System (CNS) Disorders: As neuroprotective agents and modulators of key CNS receptors.
-
Analgesia: For the treatment of both nociceptive and neuropathic pain.
-
Antifungal Therapy: As novel agents to combat the rise of resistant fungal pathogens.
Central Nervous System Disorders: A Focus on Neuroprotection and Sigma-1 Receptor Modulation
Derivatives of the closely related 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have demonstrated potent neuroprotective effects by blocking N-methyl-D-aspartate (NMDA) receptor responses.[2] This suggests that appropriately substituted 3-(2-Piperidyl)-1-propanol derivatives could offer a therapeutic avenue for conditions characterized by glutamate excitotoxicity, such as stroke and traumatic brain injury.
Furthermore, the piperidine scaffold is a well-established pharmacophore for ligands of the sigma-1 receptor, a chaperone protein implicated in a variety of neurological disorders, including neurodegenerative diseases and psychiatric conditions.[3][4] Sigma-1 receptor antagonists, in particular, have shown promise in the management of neuropathic pain.[3] The interaction of piperidine-based ligands with the sigma-1 receptor is often mediated by a salt bridge with the Glu172 residue in the binding pocket, highlighting the importance of the protonated piperidine nitrogen for high-affinity binding.[5]
Proposed Mechanism of Action in Neuroprotection:
References
- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride. The primary synthetic route detailed is the catalytic hydrogenation of the aromatic pyridine ring of 2-Pyridinepropanol, followed by conversion to its hydrochloride salt. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and detailed analytical characterization methods to ensure the synthesis of a high-purity final product.
Introduction and Scientific Context
3-(2-Piperidyl)-1-propanol is a valuable saturated heterocyclic building block in medicinal chemistry and organic synthesis. The piperidine moiety is a ubiquitous structural motif found in numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its incorporation can significantly influence a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The conversion of the free base to its hydrochloride salt enhances stability, crystallinity, and aqueous solubility, making it more suitable for handling, formulation, and downstream applications.
The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of commercially available 2-Pyridinepropanol. This method avoids multi-step sequences and offers a high-yield pathway to the desired piperidine derivative.[3][4] This protocol focuses on providing a reliable and scalable procedure for this transformation, emphasizing safety, efficiency, and product purity.
Synthesis Overview and Chemical Principles
The synthesis is a two-step process: (1) Heterogeneous catalytic hydrogenation of 2-Pyridinepropanol to yield 3-(2-Piperidyl)-1-propanol, and (2) Salification with hydrochloric acid to produce the final hydrochloride salt.
Reaction Scheme
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Considerations
Catalytic Hydrogenation: The reduction of the pyridine ring is a classic example of heterogeneous catalysis. The reaction occurs on the surface of a noble metal catalyst, typically Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C). The pyridine ring adsorbs onto the catalyst surface, where the π-bonds are weakened. Molecular hydrogen (H₂) also adsorbs and dissociates into reactive hydrogen atoms on the metal surface. These atoms are then sequentially added across the double bonds of the pyridine ring, resulting in its saturation to form the piperidine ring. Acetic acid is often used as the solvent as the acidic medium protonates the pyridine nitrogen, enhancing its susceptibility to reduction.
Salification: The resulting 3-(2-Piperidyl)-1-propanol is a basic amine. The final step involves an acid-base reaction with hydrochloric acid. The lone pair of electrons on the piperidine nitrogen abstracts a proton from HCl, forming a positively charged ammonium ion and a chloride counter-ion. This ionic salt is typically a crystalline solid that readily precipitates from non-polar or moderately polar organic solvents.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Pyridinepropanol (C₈H₁₁NO) | ≥98% | Sigma-Aldrich | Starting material.[5] |
| Platinum on Carbon (Pt/C) | 5 wt. %, wet catalyst | Major Supplier | Pyrophoric hazard. Handle with extreme care. |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Major Supplier | Solvent for hydrogenation. |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier | Flammable and explosive. |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier | For inerting the system. |
| Hydrochloric Acid (HCl) | 37% wt. in H₂O, ACS Grade | Major Supplier | Corrosive. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Major Supplier | Solvent for salification. |
| Diethyl Ether (Et₂O) | Anhydrous | Major Supplier | For precipitation and washing. |
| Celite® 545 | N/A | Major Supplier | Filter aid. |
| Parr Hydrogenation Apparatus | N/A | Parr Instrument Co. | Or equivalent high-pressure reactor. |
| Standard Glassware | N/A | N/A | Round-bottom flasks, beakers, etc. |
| Büchner Funnel & Filter Flask | N/A | N/A | For filtration. |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
Part A: Catalytic Hydrogenation of 2-Pyridinepropanol
-
Reactor Setup: To a clean, dry pressure vessel of a Parr hydrogenation apparatus, add 2-Pyridinepropanol (e.g., 10.0 g, 72.9 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (100 mL). Under a gentle stream of nitrogen, carefully add 5% Platinum on Carbon (50% wet, 1.0 g, ~10 wt% loading). Causality: The wet catalyst is used to minimize the risk of ignition upon contact with air. Acetic acid serves as a solvent and activates the substrate for reduction.
-
System Inerting: Seal the pressure vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle three times to ensure the removal of all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to 50-60 psi. Begin vigorous stirring and heat the reaction to 50°C.
-
Reaction Monitoring: The reaction is exothermic. Monitor the pressure and temperature. The reaction is complete when hydrogen uptake ceases, which typically takes 12-16 hours. The pressure gauge will remain constant.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen in a fume hood. Purge the system with nitrogen three times.
-
Catalyst Filtration: Extreme caution is required. The catalyst is now pyrophoric. Prepare a pad of Celite® in a Büchner funnel and wet it with acetic acid. Under a nitrogen atmosphere if possible, decant the reaction mixture onto the Celite pad. Rinse the reaction vessel with a small amount of acetic acid and pass it through the filter. Never allow the catalyst filter cake to become dry in the air. Quench the filter cake immediately and carefully with plenty of water.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator (a high-vacuum pump may be needed). This will yield the crude 3-(2-Piperidyl)-1-propanol as a viscous oil.
Part B: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from Part A in anhydrous ethanol (e.g., 50 mL).
-
Acidification: Cool the solution in an ice-water bath to 0-5°C. With stirring, add concentrated hydrochloric acid (37%) dropwise until the pH of the solution is ~1-2 (check with pH paper). A white precipitate will begin to form. Causality: Cooling is necessary to control the exotherm of the acid-base reaction and to maximize the recovery of the crystalline salt, as its solubility is lower at reduced temperatures.
-
Crystallization: After the HCl addition is complete, continue stirring in the ice bath for 30 minutes. To further induce precipitation, slowly add anhydrous diethyl ether (e.g., 50-100 mL) until the solution becomes cloudy. Allow the flask to stand in the cold (e.g., 4°C) for at least 2 hours, or overnight, for complete crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under high vacuum at room temperature to a constant weight.
-
Final Product: Obtain this compound as a white to off-white crystalline solid. A typical yield is in the range of 80-90%.
Analytical Characterization
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific range (literature value to be confirmed) |
| Purity (HPLC) | ≥98% (area %) |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~3.3 (m, 1H), ~2.9 (t, 1H), ~1.5-2.0 (m, 8H), ~1.3-1.5 (m, 2H). |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~60.1 (-CH₂OH), ~55.8, ~45.2, ~32.5, ~30.1, ~24.7, ~22.9. |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (O-H), ~2400-2700 (N-H⁺ stretch), ~2800-3000 (C-H). |
Critical Safety Precautions
This protocol involves significant hazards and must only be performed by trained personnel in a well-equipped laboratory.
-
Chemical Hazards:
-
Pyridine Derivatives: The starting material, 2-Pyridinepropanol, is a pyridine derivative. Pyridines are flammable, toxic, and can be harmful if inhaled, ingested, or absorbed through the skin.[6][7][8] Handle only in a certified chemical fume hood.[6][8]
-
Catalyst: Platinum on carbon (Pt/C) is pyrophoric, especially after use when saturated with hydrogen. It can ignite spontaneously upon exposure to air. Always handle under an inert atmosphere or as a wet slurry. Quench used catalyst immediately and carefully with water.
-
Hydrogen Gas: H₂ is extremely flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is pressure-tested and free of leaks. The reaction area must be free of ignition sources.
-
Acids: Glacial acetic acid and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE).
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes and Protocols for N-alkylation Reactions of 3-(2-Piperidyl)-1-propanol Hydrochloride
Introduction: The Significance of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. The N-alkylation of piperidine rings is a cornerstone of medicinal chemistry, allowing for the strategic introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Specifically, derivatives of 3-(2-Piperidyl)-1-propanol are key intermediates in the synthesis of compounds targeting a range of receptors and enzymes.
This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of 3-(2-Piperidyl)-1-propanol Hydrochloride. We will explore two of the most prevalent and effective methodologies: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale to empower effective and reproducible synthesis.
Chemical Principles and Mechanistic Overview
The nitrogen atom in the piperidine ring of 3-(2-Piperidyl)-1-propanol is a secondary amine, making it nucleophilic and amenable to the formation of a new carbon-nitrogen bond. However, the starting material is provided as a hydrochloride salt. This is a critical consideration, as the protonated nitrogen is no longer nucleophilic. Therefore, the first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to generate the free secondary amine.
Mechanism 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The liberated secondary amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1]
A common challenge with this method is over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[2] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
References
Application Note: Strategies for the Chemoselective Esterification of 3-(2-Piperidyl)-1-propanol
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemoselective esterification of the primary hydroxyl group in 3-(2-Piperidyl)-1-propanol. The core challenge arises from the presence of two nucleophilic centers: a primary alcohol and a secondary amine within the piperidine ring. This guide details two primary strategies to achieve selective O-acylation: direct esterification under conditions that deactivate the amine, and a more versatile protection-esterification-deprotection sequence. We present detailed, field-proven protocols for various methods including Fischer-Speier, Steglich, and Mitsunobu esterifications, explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction
3-(2-Piperidyl)-1-propanol is a valuable building block in medicinal chemistry, with its derivatives often exhibiting significant pharmacological activity. The synthesis of its ester analogues is a common objective for modulating properties such as lipophilicity, metabolic stability, and prodrug activation. However, the esterification of this bifunctional molecule is non-trivial. The structure contains both a primary alcohol, the target for esterification, and a secondary amine in the piperidine ring, which is also nucleophilic and basic.
The primary synthetic hurdle is achieving high chemoselectivity for O-acylation (ester formation) over the competing N-acylation (amide formation). Furthermore, the basicity of the piperidine nitrogen can interfere with standard acid-catalyzed esterification procedures. This guide explores the underlying chemical principles and provides robust protocols to navigate these challenges effectively. We will dissect two divergent synthetic philosophies:
-
Strategy 1: Direct esterification, leveraging specific reaction conditions to favor O-acylation without the need for protecting groups.
-
Strategy 2: A systematic three-step approach involving the protection of the amine, esterification of the alcohol, and subsequent deprotection.
The Synthetic Challenge: O- vs. N-Acylation
The relative reactivity of the alcohol and the amine in 3-(2-Piperidyl)-1-propanol dictates the outcome of an acylation reaction. While primary alcohols are effective nucleophiles, secondary amines are generally more nucleophilic and more basic. Direct reaction with a highly reactive acylating agent, such as an acid chloride or anhydride under standard conditions, will typically result in a mixture of products, with N-acylation often predominating.
Successful synthesis requires a rational selection of reagents and conditions that kinetically or thermodynamically favor the desired O-acylation pathway.
Strategy 1: Direct Esterification Protocols
Direct esterification is attractive due to its atom and step economy. The key is to modulate the reactivity of the amine, typically by converting it into a non-nucleophilic ammonium salt under acidic conditions.
Method A: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] Its application here is particularly elegant because the acid catalyst (e.g., H₂SO₄, p-TsOH) serves a dual purpose: it protonates and activates the carboxylic acid for nucleophilic attack by the alcohol, and it protonates the highly basic piperidine nitrogen.[3][4] This forms an ammonium salt, which is not nucleophilic and thus prevents the competing N-acylation reaction.[5]
Causality: By rendering the amine non-nucleophilic through protonation, the reaction is selectively directed towards the desired O-acylation. The main drawback is the need to drive the equilibrium towards the product, usually by using a large excess of one reactant or by removing water as it forms.[3][6]
Protocol: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.2 equivalents), 3-(2-Piperidyl)-1-propanol (1.0 equivalent), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 5-10 mL per mmol of alcohol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equivalents) or concentrated sulfuric acid (1-2 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium toward the ester product.
-
Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed (typically 4-18 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid catalyst and deprotonates the piperidinium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Strategy 2: N-Protection Followed by Esterification
A more robust and broadly applicable strategy involves temporarily masking the amine functionality with a protecting group. This approach prevents any possibility of N-acylation, allowing for a much wider variety of esterification methods to be employed under neutral or basic conditions. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but can be easily removed with acid.[7][8]
Step 1: N-Boc Protection Protocol
-
Dissolve 3-(2-Piperidyl)-1-propanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol).
-
Add triethylamine (Et₃N, 1.5 equivalents) to act as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor completion by TLC.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected alcohol, which is often pure enough for the next step without further purification.
Step 2: Esterification of N-Boc-3-(2-Piperidyl)-1-propanol
With the amine protected, the primary alcohol can be esterified using a variety of modern, mild coupling methods.
4.2.1. Method B: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][10] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a highly effective acyl transfer agent, accelerating the reaction and suppressing side reactions.[11][12] This method is ideal for acid-sensitive substrates.[11]
Causality: DMAP is more nucleophilic than the alcohol and reacts with the activated O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the product, regenerating the DMAP catalyst.[11]
-
Dissolve the N-Boc protected alcohol (1.0 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM (10 mL per mmol) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) or a solution of DCC in DCM (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. If EDC was used, proceed to workup.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
4.2.2. Method C: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions.[13][14] The reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, although this is not relevant for a primary alcohol.[14]
Causality: PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol's oxygen, turning it into an excellent leaving group. This is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[14][15] The reaction is driven by the formation of the very stable triphenylphosphine oxide and the reduced hydrazine byproduct.[17]
-
Under an inert atmosphere, dissolve the N-Boc protected alcohol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise via syringe. A color change and/or formation of a precipitate is often observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purification can be challenging due to the PPh₃=O and hydrazine byproducts. Direct purification by column chromatography is the most common method. Trituration with a solvent like diethyl ether can sometimes help precipitate the byproducts before chromatography.
Step 3: N-Boc Deprotection Protocol
The final step is the removal of the Boc group to liberate the piperidine amine, yielding the final target ester. This is reliably achieved under acidic conditions.
-
Dissolve the purified N-Boc protected ester (1.0 equivalent) in DCM (5-10 mL per mmol).
-
Add an excess of trifluoroacetic acid (TFA, 10-20 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize the ammonium trifluoroacetate salt and obtain the free base.
-
Extract, dry, and concentrate the organic layer to yield the final ester product. The product can be further purified if necessary or converted to a desired salt (e.g., HCl, fumarate) for improved handling and stability.
Summary of Methodologies
The optimal choice of method depends on the specific carboxylic acid used, the scale of the reaction, and the available laboratory resources.
| Method | Strategy | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Direct | Carboxylic Acid, H₂SO₄/p-TsOH | High Temp, Reflux | Step-economical, inexpensive reagents. | Equilibrium-limited, harsh conditions, not suitable for sensitive substrates. |
| Steglich | N-Protection | EDC/DCC, DMAP | Mild, Room Temp | High yield, very mild conditions, wide substrate scope.[9][11] | Requires protection/deprotection, stoichiometric byproducts. |
| Mitsunobu | N-Protection | PPh₃, DEAD/DIAD | Mild, 0 °C to RT | Very mild, neutral conditions, high yields.[13][15] | Requires protection/deprotection, difficult purification from byproducts, expensive reagents. |
Conclusion
The successful esterification of 3-(2-Piperidyl)-1-propanol hinges on effectively managing the chemoselectivity between its alcohol and amine functional groups. For simple, robust carboxylic acids, a direct Fischer-Speier esterification offers an efficient, single-step route. For more delicate or complex substrates where mild conditions are paramount, a protection-based strategy is superior. The Steglich and Mitsunobu reactions, performed on the N-Boc protected intermediate, provide reliable and high-yielding pathways to the desired esters, granting access to a diverse range of chemical structures for research and drug development. The protocols and mechanistic insights provided herein serve as a validated foundation for scientists tackling this common synthetic challenge.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
Oxidation of 3-(2-Piperidyl)-1-propanol to the corresponding aldehyde or acid
Application Note: Chemoselective Oxidation of 3-(2-Piperidyl)-1-propanol
A Guide to Synthesizing the Corresponding Aldehyde and Carboxylic Acid
Abstract
The oxidation of 3-(2-piperidyl)-1-propanol presents a common yet critical challenge in synthetic chemistry: the chemoselective transformation of a primary alcohol in the presence of a secondary amine. The nucleophilic and oxidizable piperidine nitrogen can compete with the target alcohol functionality, leading to side products and reduced yields. This application note provides a detailed guide for researchers, scientists, and drug development professionals on methodologies to selectively oxidize 3-(2-piperidyl)-1-propanol to either its corresponding aldehyde, 3-(2-piperidyl)propanal, or its carboxylic acid, 3-(2-piperidyl)propanoic acid. We will explore modern catalytic systems and classic stoichiometric reagents, explaining the mechanistic basis for their selectivity and providing detailed, field-proven protocols.
The Core Synthetic Challenge: Chemoselectivity
The central difficulty in the oxidation of amino alcohols is preventing undesired reactions at the nitrogen atom while transforming the alcohol. The piperidine moiety in 3-(2-piperidyl)-1-propanol is a secondary amine, which can be oxidized or can act as a nucleophile, complicating many standard oxidation procedures. Therefore, the choice of oxidant and reaction conditions is paramount to achieving the desired outcome.
Two primary strategies are employed to overcome this challenge:
-
Use of Highly Chemoselective Reagents: Employing modern catalytic systems that show a strong kinetic preference for oxidizing the alcohol over the amine.[1][2]
-
In Situ Protection/Deactivation: Utilizing reaction conditions (e.g., strong acid) that protonate the amine, rendering it non-nucleophilic and resistant to oxidation.
-
Formal Protection/Deprotection: Introducing a protecting group on the nitrogen, performing the oxidation, and subsequently removing the protecting group.
This guide will focus on direct methods (Strategies 1 and 2) and provide protocols for the most effective transformations.
Selective Oxidation to 3-(2-Piperidyl)propanal
Stopping the oxidation of a primary alcohol at the aldehyde stage requires mild and controlled conditions, as aldehydes themselves are susceptible to over-oxidation to carboxylic acids.[3][4] For an amino alcohol substrate, this requirement is coupled with the need for amine tolerance.
Recommended Method: TEMPO-Mediated Aerobic Oxidation
Nitroxyl radical-mediated oxidations, particularly those using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives like 2-azaadamantane N-oxyl (AZADO), have emerged as exceptionally effective for the selective oxidation of amino alcohols.[1][5] Copper/TEMPO catalyst systems can use ambient air as the terminal oxidant, making them environmentally benign and highly practical.[6] The reaction is highly chemoselective, leaving the amine moiety untouched.[2][7]
Causality of Selection: The Cu/TEMPO system operates under neutral or mildly basic conditions and displays a high preference for alcohols. The catalytic cycle involves the generation of a reactive oxoammonium ion that selectively oxidizes the alcohol. This method avoids harsh reagents and toxic heavy metals, aligning with green chemistry principles.[7][8]
Caption: High-level workflow for the Cu/TEMPO catalyzed aerobic oxidation.
Experimental Protocol: Cu(I)/TEMPO Catalyzed Aerobic Oxidation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-piperidyl)-1-propanol (1.0 eq).
-
Solvent: Dissolve the substrate in acetonitrile (approx. 0.1 M concentration).
-
Catalyst Addition: Add TEMPO (0.1 eq), Copper(I) Bromide (CuBr, 0.05 eq), and N-methylimidazole (NMI, 0.1 eq).
-
Reaction: Seal the flask and stir vigorously at room temperature, open to the air (or under an air-filled balloon). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous phase three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel (using a gradient of methanol in DCM containing 1% triethylamine to prevent streaking) to yield 3-(2-piperidyl)propanal.
Alternative Method: Swern Oxidation
The Swern oxidation is a classic, metal-free method that reliably converts primary alcohols to aldehydes under mild, low-temperature conditions.[9][10] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N).[11][12] Its mildness and wide functional group tolerance make it suitable for this transformation.[11]
Causality of Selection: The reaction proceeds at -78 °C, which kinetically disfavors side reactions. The basic workup with triethylamine is compatible with the piperidine ring. The byproducts are volatile and easily removed, simplifying purification.[11][13]
Experimental Protocol: Swern Oxidation
-
Activator Preparation (Fume Hood): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M). Cool the solution to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 3-(2-piperidyl)-1-propanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30-45 minutes.
-
Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography as described in the TEMPO protocol.
| Parameter | Cu/TEMPO Aerobic Oxidation | Swern Oxidation | PCC Oxidation |
| Primary Oxidant | O₂ (from air)[6] | Activated DMSO[9] | Pyridinium Chlorochromate[14] |
| Conditions | Room Temperature, Neutral pH | -78 °C to RT, Basic quench[13] | Room Temperature, Anhydrous, Mildly Acidic[15] |
| Key Advantages | "Green" (uses air), highly selective, mild conditions.[7] | Metal-free, reliable, volatile byproducts.[10] | Single reagent, simple setup. |
| Key Disadvantages | Requires catalyst optimization. | Cryogenic temps, malodorous byproduct (DMS), toxic CO gas.[11] | Toxic Cr(VI) waste, acidic, can be difficult to work up.[15] |
Oxidation to 3-(2-Piperidyl)propanoic Acid
The complete oxidation of the primary alcohol to a carboxylic acid requires more powerful oxidizing agents or harsher conditions than those used for aldehyde synthesis.[16]
Recommended Method: Jones Oxidation
The Jones oxidation employs chromic acid (CrO₃ in aqueous sulfuric acid and acetone) and is a robust and efficient method for converting primary alcohols directly to carboxylic acids.[17][18]
Causality of Selection: The highly acidic nature of the Jones reagent is a key advantage for this specific substrate. The piperidine nitrogen is immediately protonated to form a piperidinium salt. This positive charge deactivates the ring, protecting it from oxidation and preventing it from acting as a nucleophile. This in situ protection allows for a clean and forceful oxidation of the alcohol.[17][19]
Caption: General workflow for the Jones oxidation to the carboxylic acid.
Experimental Protocol: Jones Oxidation
Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Prepare Jones Reagent: Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then slowly add water while cooling in an ice bath. [Standard literature procedures for reagent preparation must be followed precisely].
-
Setup: Dissolve 3-(2-piperidyl)-1-propanol (1.0 eq) in acetone in a flask equipped with a magnetic stir bar and thermometer. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature between 0-10 °C. The solution will turn from orange to a sludgy green/blue, indicating the reduction of Cr(VI) to Cr(III).[17] Monitor the reaction by TLC until the starting material is consumed.
-
Quench: Add isopropanol dropwise to quench any excess oxidant until the orange color is no longer present.
-
Workup: Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate to remove most of the acetone. Dilute with water. The product, being an amino acid, may be soluble. Carefully adjust the pH of the aqueous solution to the isoelectric point (typically pH 4-6) to precipitate the zwitterionic product. Alternatively, use ion-exchange chromatography for purification.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water and ether, and dried under vacuum.
| Parameter | Jones Oxidation | Two-Step: Swern/Pinnick Oxidation |
| Reagents | CrO₃ / H₂SO₄ / Acetone[18][20] | 1. DMSO, (COCl)₂ 2. NaClO₂, NaH₂PO₄ |
| Conditions | 0 °C to RT, Strongly Acidic | 1. -78 °C 2. Room Temp, Mildly Acidic |
| Key Advantages | Powerful, reliable, single step, amine protected by protonation.[17] | Avoids toxic chromium, very high yields, excellent control. |
| Key Disadvantages | Highly toxic Cr(VI) waste, harsh acidic conditions.[20] | Two separate reactions, requires intermediate isolation/purification. |
Safety and Handling
-
Chromium Reagents (PCC, Jones): These are potent oxidizers and are known or suspected carcinogens. Always handle them in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.
-
Swern Oxidation: This reaction generates carbon monoxide (CO), a toxic gas, and dimethyl sulfide (DMS), which has an extremely foul and pervasive odor. The reaction must be performed in a well-ventilated fume hood.[11] Glassware can be deodorized by rinsing with a bleach (NaOCl) solution.
-
General Precautions: All reactions should be performed under the supervision of trained personnel. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of N-heterocycles via copper/TEMPO catalysed aerobic oxidation of amino alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Jones Oxidation [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 20. Jones oxidation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Use of 3-(2-Piperidyl)-1-propanol Hydrochloride for the Synthesis of Novel Nicotinic Acetylcholine Receptor Ligands
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(2-Piperidyl)-1-propanol Hydrochloride as a pivotal scaffold for the synthesis of diverse ligands targeting nicotinic acetylcholine receptors (nAChRs). We delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the pharmacological rationale for its use. This document is designed to bridge synthetic chemistry with functional pharmacology, enabling the rational design and development of next-generation therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Therapeutic Promise of nAChR Modulation
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their dysfunction is implicated in a wide array of pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and neuropathic pain.[3][4][5] This makes nAChRs prime therapeutic targets for novel drug development.
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[6][7][8] Its structural and electronic properties are particularly well-suited for interaction with nAChRs. Specifically, the protonated nitrogen of the piperidine ring at physiological pH is crucial for forming a cation-π interaction with a highly conserved tryptophan residue within an "aromatic box" at the receptor's binding site—a key anchoring point for many nicotinic ligands.[1][9] this compound offers a synthetically versatile and stereochemically defined starting point to explore the chemical space around this critical interaction.
Strategic Rationale: Why this compound?
The selection of a starting material is a critical decision that dictates the scope and efficiency of a synthetic campaign. This compound is an exemplary choice for building nAChR ligand libraries for several key reasons:
-
Inherent Pharmacophore: It contains the essential piperidine ring, pre-positioning the crucial cationic nitrogen for the cation-π interaction that governs binding affinity.[9]
-
Synthetically Tractable Handle: The primary alcohol of the propanol side chain is a versatile functional group. It serves as an ideal point for chemical elaboration, allowing for the introduction of diverse aryl, heteroaryl, or alkyl moieties through robust reactions like etherification or esterification. This allows for systematic probing of the ligand-binding pocket to optimize for potency and subtype selectivity.
-
Stereochemical Control: The chiral center at the 2-position of the piperidine ring allows for the synthesis of enantiomerically pure ligands. Stereochemistry is often critical for high-affinity receptor binding and can dramatically influence whether a ligand acts as an agonist or antagonist.[10]
The overarching synthetic logic is to leverage the propanol side chain to introduce functionality that interacts with the "complementary face" of the nAChR binding site, while the piperidine ring engages the "principal face."
Caption: Ligand interaction model within the nAChR binding site.
Synthetic Workflow and Experimental Protocols
The most direct path to a diverse library of nAChR ligands from 3-(2-Piperidyl)-1-propanol HCl involves a three-step sequence: N-protection, O-alkylation, and N-deprotection. This workflow is robust, scalable, and amenable to parallel synthesis.
Caption: General 3-step synthesis workflow.
Protocol 1: N-Protection of 3-(2-Piperidyl)-1-propanol
Causality: The secondary amine of the piperidine ring is both nucleophilic and basic. It must be protected to prevent it from competing with the hydroxyl group in the subsequent O-alkylation step and to ensure the final reaction is clean. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of the Williamson ether synthesis but is easily removed under acidic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise. The addition of the first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the protection reaction. Stir for 15 minutes.
-
Add a solution of (Boc)₂O in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which is often pure enough for the next step or can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Protocol 2: O-Alkylation via Williamson Ether Synthesis (Example: Synthesis of a 3-Pyridyl Ether Derivative)
Causality: This step introduces the key variable element ('R-group') that will define the ligand's subtype selectivity and functional activity. We use a strong, non-nucleophilic base like sodium hydride (NaH) to completely deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide on an aromatic or heteroaromatic ring. A polar aprotic solvent like DMF is used to solvate the cation (Na⁺) and accelerate the reaction. A 3-pyridyl moiety is chosen as an example, as this motif is common in high-affinity nAChR agonists.[3]
-
Materials:
-
N-Boc-3-(2-piperidyl)-1-propanol (from Protocol 1) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
3-Fluoropyridine (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water & Brine
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the N-Boc protected alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes until gas evolution ceases.
-
Add 3-fluoropyridine to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 75 °C. Stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated product.
-
Protocol 3: N-Deprotection to Yield the Final Ligand
Causality: The final step is the removal of the Boc protecting group to unmask the secondary amine. This is critical, as the protonated amine is essential for the cation-π interaction with the receptor. Strong acid, such as trifluoroacetic acid (TFA), readily cleaves the acid-labile Boc group.
-
Materials:
-
O-Alkylated Product (from Protocol 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified O-alkylated product in DCM.
-
Add an excess of TFA (typically 20-30% v/v) and stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the TFA salt of the final ligand. It can be triturated with cold diethyl ether to induce precipitation of a solid, which can then be collected by filtration. Alternatively, it can be converted to the hydrochloride salt if desired.
-
Data Summary and Characterization
The described synthetic workflow can be used to generate a library of compounds for structure-activity relationship (SAR) studies. The biological activity of these synthesized ligands is then assessed to determine their affinity and functional profile at various nAChR subtypes.
Table 1: Representative Synthetic and Pharmacological Data
| Compound ID | R-Group (from R-X) | Yield (%) | Purity (HPLC, %) | α4β2 nAChR Binding (Kᵢ, nM) |
| LIG-001 | 3-Pyridyl | 55 | >98 | 15.2 |
| LIG-002 | 4-Nitrophenyl | 62 | >99 | 9.8 |
| LIG-003 | 2-Chloropyridin-5-yl | 48 | >98 | 2.5 |
| LIG-004 | Phenyl | 71 | >97 | 120.4 |
Data are hypothetical and for illustrative purposes.
Characterization and Biological Evaluation Workflow
Once synthesized, a rigorous workflow is employed to confirm the identity, purity, and biological activity of each new chemical entity.
Caption: Workflow for compound characterization and evaluation.
-
Structural Verification: The identity of each synthesized compound must be unequivocally confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or a mass spectrometer. A purity of >95% is generally required for biological testing.
-
Binding Affinity: The affinity (Kᵢ value) of the ligands for different nAChR subtypes is determined using competitive radioligand binding assays.[11] For example, to assess affinity for the α4β2 subtype, rat brain membranes are incubated with a known radioligand (e.g., [³H]-cytisine) and increasing concentrations of the test compound.[12]
-
Functional Activity: To determine whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist, functional assays are required. Two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing specific nAChR subtypes is a common and robust method for this characterization.[10][12]
Conclusion
This compound is a high-value, strategic starting material for the efficient synthesis of novel nAChR ligands. The protocols outlined herein provide a reliable foundation for creating diverse chemical libraries. By systematically varying the substituent introduced via the propanol side chain, researchers can effectively probe the nAChR binding site, establish clear structure-activity relationships, and ultimately discover novel chemical entities with therapeutic potential for treating complex CNS disorders.
References
- 1. pnas.org [pnas.org]
- 2. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Epibatidine Analogs Utilizing 3-(2-Piperidyl)-1-propanol
Introduction: The Enduring Allure of Epibatidine and the Quest for Selective Analogs
Epibatidine, a potent alkaloid first isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has captivated the fields of medicinal chemistry and pharmacology for decades.[1][2] Its remarkable analgesic properties, acting as a powerful agonist at nicotinic acetylcholine receptors (nAChRs) with a potency 200-400 times that of morphine, underscore its therapeutic potential.[1][2] However, the clinical development of epibatidine has been severely hampered by a narrow therapeutic window and significant toxicity, largely due to its non-selective binding across various nAChR subtypes.[1][2]
This challenge has fueled extensive research into the synthesis of epibatidine analogs with improved selectivity and reduced side effects.[3][4] A key structural feature of epibatidine is the rigid 7-azabicyclo[2.2.1]heptane core, which serves as a critical scaffold for orienting pharmacophoric elements.[5] This guide provides a detailed synthetic strategy and experimental protocols for the construction of this vital bicyclic system, commencing from the readily accessible starting material, 3-(2-Piperidyl)-1-propanol. By leveraging a strategic intramolecular cyclization, this approach offers a versatile and efficient pathway to novel epibatidine analogs for drug discovery and development.
Synthetic Strategy: A Logic-Driven Approach to the 7-Azabicyclo[2.2.1]heptane Core
The cornerstone of the proposed synthetic route is the construction of the bicyclic core through an intramolecular nucleophilic substitution. This strategy hinges on the transformation of the acyclic 3-(2-Piperidyl)-1-propanol into a reactive intermediate poised for ring closure. The key steps, detailed in the protocols below, are logically sequenced to ensure high efficiency and control over the desired stereochemistry.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for epibatidine analogs.
Experimental Protocols
Part 1: N-Protection of 3-(2-Piperidyl)-1-propanol
Rationale: The secondary amine of the piperidine ring is a potent nucleophile and base. Protection of this nitrogen is crucial to prevent side reactions during the subsequent hydroxyl activation step and to ensure that the intramolecular cyclization proceeds as intended. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Protocol 1: Boc-Protection
-
Materials:
-
3-(2-Piperidyl)-1-propanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(2-Piperidyl)-1-propanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected piperidyl propanol.
-
Part 2: Activation of the Primary Hydroxyl Group
Rationale: To facilitate the intramolecular SN2 reaction, the primary hydroxyl group must be converted into a good leaving group. Conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), is a reliable and widely used method. These groups are excellent leaving groups, promoting efficient nucleophilic attack by the piperidine nitrogen.
Protocol 2: Tosylation of N-Boc-3-(2-piperidyl)-1-propanol
-
Materials:
-
N-Boc-3-(2-piperidyl)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous copper sulfate (CuSO₄) (for pyridine removal) or 1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0-3.0 eq.) or triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl or saturated CuSO₄ (if using pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting tosylate is often used in the next step without further purification.
-
Part 3: Intramolecular Cyclization to Form the 7-Azabicyclo[2.2.1]heptane Core
Rationale: This is the key bond-forming step where the bicyclic skeleton is forged. The N-Boc protected tosylate, upon heating in a suitable solvent, will undergo an intramolecular SN2 reaction. The piperidine nitrogen acts as the nucleophile, displacing the tosylate leaving group and forming the bridged bicyclic system. The use of a non-nucleophilic base may be beneficial in some cases to neutralize any generated acid.
Protocol 3: Intramolecular Cyclization
-
Materials:
-
N-Boc-3-(2-piperidyl)-1-propyl tosylate
-
Toluene or Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (optional, use with caution)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the crude tosylate from the previous step in anhydrous toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq.) (optional).
-
Heat the reaction mixture to reflux (80-110 °C depending on the solvent) and maintain for 12-24 hours.
-
Monitor the formation of the bicyclic product by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 7-azabicyclo[2.2.1]heptane.
-
Part 4: Deprotection and Further Functionalization
Rationale: With the core scaffold in hand, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine. This amine is then available for further functionalization, such as the introduction of the 6-chloro-3-pyridyl group found in epibatidine, typically via a palladium-catalyzed cross-coupling reaction or nucleophilic aromatic substitution.
Protocol 4: Boc Deprotection
-
Materials:
-
N-Boc-7-azabicyclo[2.2.1]heptane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected bicyclic compound in DCM.
-
Add an excess of trifluoroacetic acid (5-10 eq.) or a solution of HCl in dioxane or methanol.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the 7-azabicyclo[2.2.1]heptane core.
-
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1. N-Protection | 3-(2-Piperidyl)-1-propanol | (Boc)₂O, TEA | DCM | 85-95 |
| 2. Hydroxyl Activation | N-Boc-3-(2-piperidyl)-1-propanol | TsCl, Pyridine | DCM | 80-90 (crude) |
| 3. Cyclization | N-Boc-3-(2-piperidyl)-1-propyl tosylate | Toluene, K₂CO₃ | Toluene | 60-75 |
| 4. Deprotection | N-Boc-7-azabicyclo[2.2.1]heptane | TFA | DCM | 90-98 |
Visualization of Key Structures and Transformations
Caption: Key intermediates in the synthesis.
Conclusion and Future Directions
The synthetic route outlined in these application notes provides a robust and logical pathway for the synthesis of the 7-azabicyclo[2.2.1]heptane core, a crucial scaffold for the development of novel epibatidine analogs. By starting with the commercially available 3-(2-Piperidyl)-1-propanol, this methodology offers an accessible entry point for medicinal chemists and drug development professionals. The liberated secondary amine of the bicyclic core serves as a versatile handle for the introduction of a wide array of substituents, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future work will focus on the parallel synthesis of analog libraries based on this core and their subsequent pharmacological evaluation to identify candidates with enhanced nAChR subtype selectivity and improved therapeutic profiles.
References
Application Note: Leveraging 3-(2-Piperidyl)-1-propanol in Fragment-Based Drug Discovery Workflows
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds, serving as a potent alternative to traditional high-throughput screening (HTS).[1] This approach relies on screening small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders, which then serve as starting points for rational, structure-guided optimization.[2][3] This application note provides a detailed guide on the practical application of 3-(2-Piperidyl)-1-propanol, a functionally rich and three-dimensional fragment, within a typical FBDD campaign. We will explore its suitability as a fragment, provide detailed protocols for primary screening and hit validation using key biophysical techniques, and outline the strategic evolution from a fragment hit to a potent lead compound.
The Fragment Profile: 3-(2-Piperidyl)-1-propanol
The selection of a high-quality fragment library is a cornerstone of any successful FBDD program.[4] Fragments should not only be small but also possess physicochemical properties that favor efficient binding and subsequent chemical elaboration. 3-(2-Piperidyl)-1-propanol serves as an exemplary fragment due to its combination of a saturated heterocyclic core and versatile functional groups.
Physicochemical Properties & The "Rule of Three"
A widely accepted guideline for fragment design is the "Rule of Three" (Ro3), which defines a region of chemical space where compounds are more likely to exhibit efficient binding.[4][5][6] These properties ensure that the fragment is small and simple enough to have a higher probability of finding a complementary binding pocket on the target protein.[6][7]
The properties of 3-(2-Piperidyl)-1-propanol are summarized below and demonstrate its compliance with the Ro3 criteria.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 143.23 g/mol | ≤ 300 Da | Yes |
| cLogP | ~0.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 2 (O-H, N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (O, N) | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
Data sourced from PubChem and calculated using standard algorithms.[8]
Rationale for Use: The Value of 3D Scaffolds
Historically, many fragment libraries were dominated by flat, aromatic compounds. However, there is a growing appreciation for fragments with greater three-dimensional (3D) character, such as those containing piperidine rings.[9] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10][11]
Key Advantages:
-
Improved Solubility: The saturated, polar nature of the piperidine ring and the propanol tail enhances aqueous solubility, which is critical for biophysical screening assays that often require high fragment concentrations.[6]
-
Defined Exit Vectors: The secondary amine and primary alcohol provide two distinct and chemically tractable points for modification. These "exit vectors" allow chemists to systematically "grow" the fragment into adjacent pockets of the protein binding site.[12]
-
3D Shape Complementarity: The non-planar chair conformation of the piperidine ring can achieve better shape complementarity with complex protein surfaces compared to flat molecules, potentially leading to higher-quality interactions.[9][10]
The FBDD Experimental Workflow: A Conceptual Overview
An FBDD campaign is a multi-stage process that integrates biophysical screening, structural biology, and medicinal chemistry to progress from a low-affinity fragment to a high-affinity lead.[13][14] The process is iterative, with structural insights guiding each round of chemical optimization.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 12. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
Application Note & Protocol: High-Fidelity Hydrogenation of 2-(3-Hydroxypropyl)pyridine to 2-(3-Hydroxypropyl)piperidine
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for engaging biological targets. The direct hydrogenation of functionalized pyridines, such as 2-(3-hydroxypropyl)pyridine, into their corresponding piperidines represents the most atom-economical route to these valuable building blocks.[3]
However, the inherent aromaticity and electron-deficient nature of the pyridine ring present significant challenges, often necessitating harsh reaction conditions such as high pressures and temperatures to achieve complete saturation.[1][4] Furthermore, the pyridine nitrogen can act as a catalyst poison, complicating the selection of an appropriate catalytic system. This guide provides a detailed, field-proven protocol for the hydrogenation of 2-(3-hydroxypropyl)pyridine, focusing on the scientific rationale behind catalyst selection, reaction parameter optimization, and rigorous safety procedures essential for high-pressure catalytic reactions.
Mechanistic Rationale: Activating the Pyridine Ring
The primary obstacle in pyridine hydrogenation is overcoming the resonance stability of the aromatic ring. Catalytic hydrogenation typically proceeds more readily on a less aromatic, more electron-rich system. The most effective strategy to facilitate this transformation is the in-situ formation of a pyridinium ion through the use of an acidic solvent or additive.
Causality: Protonation of the pyridine nitrogen atom disrupts the aromatic sextet, rendering the ring significantly more susceptible to reduction by the catalyst.[1][5] This is why many successful pyridine hydrogenations are conducted in acidic media like glacial acetic acid or with acidic co-catalysts. The choice of catalyst is equally critical, with platinum-group metals (PGMs) like Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) being the most common due to their high activity.[4] The primary alcohol on the substrate's side chain is generally stable under these conditions and will not be reduced.
Comparative Analysis of Key Catalytic Systems
Several catalytic systems can effectively hydrogenate 2-(3-hydroxypropyl)pyridine. The optimal choice depends on available equipment, desired reaction time, and cost considerations. Below is a summary of validated systems from the literature.
| Catalyst System | Solvent | Pressure (bar) | Temperature (°C) | Key Advantages & Considerations |
| PtO₂ (Adams' Catalyst) | Glacial Acetic Acid | 50 - 70 | Room Temp. | Robust and reliable method; acidic solvent activates the pyridine ring; may require higher pressures.[4][6] |
| Rh₂O₃ | 2,2,2-Trifluoroethanol (TFE) | 5 | 40 | Operates under remarkably mild conditions; excellent for functionalized pyridines; catalyst is commercially available.[7] |
| Ru on TiO₂ (Ru:Phen@TiO₂) | H₂O / Isopropanol (1:1) | 10 | Room Temp. | High activity under mild conditions; reusable heterogeneous catalyst; demonstrates good functional group tolerance.[8][9][10] |
| Raney® Nickel | Water or Alcohol | ~4 | Room Temp. | Cost-effective catalyst; requires careful handling due to pyrophoric nature; can be used with the substrate's acid salt.[11][12] |
For this guide, we will detail the protocol using Rhodium(III) oxide (Rh₂O₃) , as it represents a modern, highly efficient method that balances efficacy with milder, more accessible reaction conditions.
Detailed Experimental Protocol: Rh₂O₃-Catalyzed Hydrogenation
This protocol describes the hydrogenation of 2-(3-hydroxypropyl)pyridine on a 0.8 mmol scale. The procedure can be scaled, but reaction parameters may require re-optimization.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-(3-hydroxypropyl)pyridine | ≥98% | Sigma-Aldrich, etc. | --- |
| Rhodium(III) oxide (Rh₂O₃) | Catalyst grade | Strem, Sigma-Aldrich | 0.5 mol% loading |
| 2,2,2-Trifluoroethanol (TFE) | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity (≥99.999%) | --- | --- |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | --- | For inerting |
| Ethyl Acetate (EtOAc) | ACS Grade | --- | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | --- | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | For drying |
| Celite® 545 | --- | --- | For filtration |
Equipment
-
High-pressure autoclave or reactor (e.g., Parr Shaker) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Glass liner or vial compatible with the autoclave.
-
Standard laboratory glassware (flasks, funnels, etc.).
-
Buchner funnel and filter paper for catalyst filtration.
-
Rotary evaporator.
Experimental Workflow Diagram
Caption: Workflow for the hydrogenation of 2-(3-hydroxypropyl)pyridine.
Step-by-Step Protocol
-
Reactor Charging: To a glass vial equipped with a magnetic stir bar, add 2-(3-hydroxypropyl)pyridine (e.g., 110 mg, 0.79 mmol) and Rhodium(III) oxide (1.0 mg, 0.5 mol%).[7]
-
Solvent Addition: Add 1 mL of 2,2,2-Trifluoroethanol (TFE) to the vial.[7]
-
Autoclave Setup: Place the unsealed vial inside the autoclave. Seal the autoclave according to the manufacturer's specifications. Ensure all fittings are secure.
-
Inert Gas Purge: Purge the autoclave system by pressurizing with an inert gas (Nitrogen or Argon) to ~5 bar and then venting carefully. Repeat this cycle three times to ensure the removal of all oxygen.[13][14]
-
Hydrogen Purge: Following the inert gas purge, perform a similar three-cycle purge with hydrogen gas. This ensures the reaction atmosphere is exclusively hydrogen.
-
Reaction Initiation: Pressurize the autoclave to the target pressure of 5 bar with hydrogen. Begin stirring and heat the reactor to 40°C.[7]
-
Reaction Monitoring: Allow the reaction to proceed for 16 hours. Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake and reaction progress.
-
Reaction Quench: After 16 hours, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: CRITICAL STEP: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood, directing the exhaust gas through an appropriate outlet.[13]
-
Catalyst Filtration: Open the autoclave. Carefully remove the reaction mixture. Rinse the vial with a small amount of ethyl acetate. Filter the combined solution through a pad of Celite® to remove the heterogeneous Rh₂O₃ catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Neutralize the acidic TFE by washing with saturated aqueous sodium bicarbonate solution.
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: The resulting crude oil, 2-(3-hydroxypropyl)piperidine, can be analyzed by ¹H NMR and ESI-MS to confirm structure and purity. Further purification by column chromatography may be performed if necessary.
Mandatory Safety Precautions for High-Pressure Hydrogenation
Failure to adhere to strict safety protocols can result in fire, explosion, and serious injury.[15]
-
Designated Area: All high-pressure hydrogenations must be conducted in a designated chemical fume hood with the sash closed and a blast shield in place.[14][15][16]
-
Training: Only trained personnel should operate high-pressure reactors. First-time users must be supervised by an experienced operator.[13][14]
-
Equipment Inspection: Before each use, inspect the reactor vessel for any signs of cracks, corrosion, or damage. Follow the manufacturer's guidelines for pressure limits and maintenance.[14]
-
Oxygen Removal: The most critical step is the complete removal of oxygen from the reactor before introducing hydrogen. An explosive mixture can form otherwise. Always perform multiple inert gas purge cycles.[14]
-
Leak Testing: Before introducing hydrogen, the sealed system should be pressurized with an inert gas (e.g., nitrogen) to check for leaks.[13]
-
Ignition Sources: Eliminate all potential ignition sources from the area, including static electricity, sparks from tools, and open flames. Use anti-static, non-metal shoes and handle tools carefully.[13][14]
-
Catalyst Handling: While Rh₂O₃ is not pyrophoric, other catalysts like Raney Nickel and some forms of Pd/C are. Pyrophoric catalysts must be handled under an inert atmosphere or kept wet with a solvent at all times to prevent spontaneous ignition upon contact with air.[12][15]
-
Proper Venting: Ensure excess hydrogen is vented safely to an area where it cannot accumulate or encounter an ignition source.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Conversion | 1. Inactive catalyst.2. Insufficient hydrogen pressure or leak.3. Insufficient reaction time. | 1. Use fresh catalyst from a reputable source.2. Re-check system for leaks; ensure H₂ cylinder has adequate pressure.3. Extend reaction time and monitor by TLC or GC-MS. |
| Low Yield | 1. Product loss during work-up.2. Catalyst poisoning. | 1. Ensure complete extraction; minimize transfers.2. Ensure high purity of starting material and solvents. |
| Side Product Formation | Dehydrogenation of product back to starting material or intermediates. | Ensure the system is properly sealed and maintained under a positive pressure of hydrogen throughout the reaction. |
Conclusion
The hydrogenation of 2-(3-hydroxypropyl)pyridine is a powerful transformation for accessing a valuable pharmaceutical intermediate. The use of a Rh₂O₃ catalyst in TFE provides an efficient and mild route to the desired 2-(3-hydroxypropyl)piperidine. By understanding the underlying chemical principles and adhering rigorously to the detailed experimental and safety protocols outlined in this guide, researchers can reliably and safely perform this critical synthesis.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 12. Raney nickel - Wikipedia [en.wikipedia.org]
- 13. njhjchem.com [njhjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
Analytical methods for characterizing 3-(2-Piperidyl)-1-propanol Hydrochloride
Analytical Methods for the Characterization of 3-(2-Piperidyl)-1-propanol Hydrochloride
Abstract
This comprehensive guide details the analytical methodologies for the thorough characterization of this compound, a piperidine derivative of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a framework for identity confirmation, purity assessment, and stability analysis. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Methodologies covered include spectroscopic techniques (FTIR, NMR, MS) for structural elucidation and chromatographic methods (HPLC, GC) for quantitative analysis of the active pharmaceutical ingredient (API) and its potential impurities.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] The compound this compound is a heterocyclic amine that, like many piperidine-based molecules, holds potential for biological activity.[3] Rigorous analytical characterization is a cornerstone of the drug development process, ensuring the safety, efficacy, and quality of the API.[4][5] This application note provides a suite of detailed protocols to establish the identity, strength, quality, and purity of this compound, aligning with regulatory expectations for pharmaceutical development.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 90226-88-3 | [7] |
| Molecular Formula | C₈H₁₈ClNO | [7] |
| Molecular Weight | 179.69 g/mol | [7] |
| Structure |
| |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and methanol (predicted) |
Analytical Characterization Workflow
A comprehensive analytical approach is necessary for the full characterization of a new chemical entity. The following diagram outlines a logical workflow for the analysis of this compound.
Caption: General analytical workflow for characterization.
Spectroscopic Identification
Spectroscopic techniques provide fingerprint information for the unequivocal identification of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation. For this compound, key absorbances will include O-H and N-H stretches, C-H stretches, and C-N stretches.[8][9]
Protocol:
-
Sample Preparation: Prepare a KBr pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Spectral Features (Table 2):
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3400-3200 | O-H stretch (alcohol) | Broad |
| ~3200-2700 | N-H⁺ stretch (HCl salt) | Broad, complex |
| ~2950-2850 | C-H stretch (aliphatic) | Strong, sharp |
| ~1600-1500 | N-H bend | Medium |
| ~1100-1000 | C-O stretch (alcohol) | Strong |
| ~1200-1100 | C-N stretch (amine) | Medium to weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR elucidates the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments.[7][10]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of TMS as an internal standard if not using D₂O.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or TMS.
Expected ¹H NMR Chemical Shifts (in D₂O):
-
δ 1.2-2.0 ppm: Protons on the piperidine ring (CH₂) and the central CH₂ of the propanol chain.
-
δ 2.8-3.6 ppm: Protons adjacent to the nitrogen in the piperidine ring and the CH₂ adjacent to the hydroxyl group.
-
δ 4.8 ppm: H₂O/HDO peak from the solvent. The OH and NH protons will exchange with D₂O and will not be observed.
Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound and fragmentation patterns that can confirm its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ (for the free base) is expected.
-
Fragmentation Analysis (MS/MS): Select the precursor ion ([M+H]⁺ at m/z 144.14) and perform collision-induced dissociation (CID) to obtain a product ion spectrum for further structural confirmation. Common fragmentations include α-cleavage adjacent to the nitrogen and loss of water.[11]
Chromatographic Analysis for Purity and Assay
Chromatographic methods are the gold standard for determining the purity and assay of pharmaceutical compounds.
Stability-Indicating HPLC Method
Principle: A reversed-phase HPLC method with UV detection is developed to separate the main component from potential impurities and degradation products, thus serving as a stability-indicating method.[12][13] The hydrochloride salt allows for good aqueous solubility, making it amenable to RP-HPLC.
Protocol Workflow:
Caption: HPLC method development and analysis workflow.
Detailed HPLC Protocol:
-
Chromatographic Conditions: See Table 3 for recommended starting conditions. These may require optimization.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Analysis: Inject the standard and sample solutions. Calculate the assay and impurity levels based on the peak areas.
Table 3: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and separation of polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic amine.[14] A gradient provides robust separation. |
| Gradient | 5% B to 95% B over 20 minutes | To elute the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | UV at 210 nm | The molecule lacks a strong chromophore, so low UV wavelength is necessary for detection. |
| Injection Vol. | 10 µL |
Gas Chromatography for Residual Solvents
Principle: Headspace gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying residual solvents from the synthesis process, as per USP <467>.[15]
Protocol:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Standard Preparation: Prepare a standard solution containing known amounts of expected residual solvents in the same diluent.
-
GC Conditions:
-
Column: G43 (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm
-
Injector Temp: 140 °C
-
Detector Temp (FID): 250 °C
-
Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 min.
-
Carrier Gas: Helium
-
-
Analysis: Analyze the headspace of the heated vials and quantify solvents against the reference standard.
Impurity Profiling and Forced Degradation
Principle: Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[16][17][18] Stress conditions are applied to generate potential degradation products.
Forced Degradation Protocol:
-
Prepare solutions of this compound (~1 mg/mL) and expose them to the conditions in Table 4.
-
Analyze the stressed samples by the developed HPLC method alongside an unstressed control.
-
Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being excessive.
-
Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.
Table 4: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH | 4-24 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal | Solid sample at 80 °C | 7 days |
| Photolytic | Solution exposed to ICH Q1B light conditions | As per ICH Q1B |
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification and accurate quantification of the API and its impurities. These protocols serve as a foundation for quality control and regulatory submissions in the development of pharmaceuticals containing this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. actascientific.com [actascientific.com]
- 5. Impurity profile-API [moleculematters.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-PIPERIDIN-2-YL-PROPAN-1-OL(24448-89-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ViewArticleDetail [ijpronline.com]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. ijsdr.org [ijsdr.org]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. biomedres.us [biomedres.us]
Application Note: HPLC and GC-MS Analysis of 3-(2-Piperidyl)-1-propanol Hydrochloride
Introduction: The Analytical Imperative for Piperidine Analogs
3-(2-Piperidyl)-1-propanol is a piperidine derivative, a class of heterocyclic amines prevalent in numerous natural alkaloids and synthetic pharmaceutical compounds.[1][2] The piperidine moiety is a significant pharmacophore, and its derivatives are investigated for a wide range of therapeutic applications. As with any active pharmaceutical ingredient (API), the development and quality control processes demand robust, accurate, and reliable analytical methods to determine identity, purity, and quantity.
This application note presents detailed protocols for the analysis of 3-(2-Piperidyl)-1-propanol Hydrochloride using two orthogonal and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of the analyte—high polarity, the presence of active hydrogen groups (-NH and -OH), and the lack of a native chromophore—present specific analytical challenges that these methods are designed to overcome.[3][4][5]
Core Analytical Strategy: Overcoming Polarity and Enhancing Detectability
The primary analytical hurdles for 3-(2-Piperidyl)-1-propanol are its poor retention on traditional reversed-phase (RP) HPLC columns and its unsuitability for direct GC analysis due to low volatility and high polarity.[3][6][7] Our strategy addresses these issues through chemical modification (derivatization) prior to chromatographic analysis.
-
For HPLC analysis , a pre-column derivatization step is employed to attach a UV-active molecule to the analyte. This not only imparts UV detectability for quantification but also increases the molecule's hydrophobicity, leading to improved retention and peak shape on standard C18 columns.[8][9]
-
For GC-MS analysis , a two-step approach is required. First, the non-volatile hydrochloride salt is converted to its free base. Second, the polar amine and hydroxyl groups are masked via silylation. This derivatization process drastically increases the analyte's volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric identification.[3][10]
The validation of these analytical procedures must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[11][12][13]
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Principle and Rationale
This method utilizes pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to render the analyte detectable by a standard UV-Vis detector. Tosyl chloride reacts with the secondary amine of the piperidine ring to form a stable sulfonamide derivative that possesses a strong chromophore. The resulting derivative is significantly less polar than the parent compound, allowing for excellent retention and separation on a C18 stationary phase.[9][14]
Experimental Protocol: Step-by-Step
3.2.1 Reagents and Materials
-
This compound Reference Standard
-
4-Toluenesulfonyl Chloride (Tosyl Chloride)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Sodium Bicarbonate
-
Phosphoric Acid (ACS Grade)
-
0.45 µm Syringe Filters (PTFE or Nylon)
3.2.2 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.
-
Sample Solution: Prepare a sample solution containing the analyte at a target concentration of approximately 1000 µg/mL in ultrapure water.
-
Derivatization Buffer: Prepare a 100 mM Sodium Bicarbonate solution in ultrapure water.
-
Tosyl Chloride Solution: Prepare a 10 mg/mL solution of tosyl chloride in acetonitrile. This solution should be prepared fresh daily.
3.2.3 Derivatization Procedure
-
In an HPLC vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the 100 mM Sodium Bicarbonate buffer.
-
Add 200 µL of the 10 mg/mL tosyl chloride solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of the mobile phase's initial composition (e.g., 60% Acetonitrile / 40% Water) to the vial.
-
Filter the final solution through a 0.45 µm syringe filter into a clean HPLC vial for analysis.
HPLC System Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase B / 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis via pre-column derivatization.
Method 2: GC-MS Analysis with Silylation
Principle and Rationale
This method is ideal for the unambiguous identification and quantification of 3-(2-Piperidyl)-1-propanol. The protocol first involves a liquid-liquid extraction under basic conditions to convert the hydrochloride salt to its more organic-soluble free base. Subsequently, the free base is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent.[3] BSTFA reacts with the active hydrogens on the amine and alcohol functional groups, replacing them with nonpolar trimethylsilyl (TMS) groups.[8] This derivatization enhances volatility and thermal stability while minimizing undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks suitable for GC-MS analysis.[10][15] The mass spectrometer provides high selectivity and structural information from the fragmentation pattern of the derivatized analyte.[2]
Experimental Protocol: Step-by-Step
4.2.1 Reagents and Materials
-
This compound Reference Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl Acetate (GC Grade)
-
Sodium Hydroxide (NaOH), 2M solution
-
Anhydrous Sodium Sulfate
-
GC Vials with PTFE-lined caps
4.2.2 Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in section 3.2.2.
-
Sample Solution: Prepare as described in section 3.2.2.
4.2.3 Free Base Extraction and Derivatization
-
Pipette 1.0 mL of the standard or sample solution into a 15 mL centrifuge tube.
-
Add 1.0 mL of 2M NaOH solution to basify the sample (pH > 11). Vortex for 30 seconds.
-
Add 2.0 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes to extract the free base.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer 100 µL of the dried ethyl acetate extract to a GC vial.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.[3]
-
Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature before analysis.
GC-MS System Parameters
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Port | Splitless, 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including extraction and silylation.
Method Validation and System Suitability
For use in a regulated environment, both the HPLC and GC-MS methods described must be validated according to ICH Q2(R2) guidelines.[11][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]
Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16][17]
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[1][9][14]
-
Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples.[16][17]
-
Precision: Assessed at different levels (repeatability, intermediate precision) to measure the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.[1][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A System Suitability Test (SST) should be performed before each analytical run to ensure the chromatographic system is performing adequately. Typical SST parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
Conclusion
This application note provides two comprehensive, robust, and reliable methods for the analysis of this compound. The HPLC method with pre-column derivatization is well-suited for routine quality control and quantification in a pharmaceutical setting. The GC-MS method offers orthogonal separation and provides definitive structural confirmation, making it an invaluable tool for identification, impurity profiling, and research applications. The choice between these methods will depend on the specific analytical objective, available instrumentation, and regulatory requirements.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is paramount. This document is designed to help you navigate the common challenges and byproduct formations encountered during its synthesis, drawing upon established chemical principles and field-proven insights.
I. Introduction to the Synthesis and its Challenges
The most common and industrially scalable route to 3-(2-Piperidyl)-1-propanol is the catalytic hydrogenation of 2-pyridinepropanol.[1][2] This seemingly straightforward transformation of a pyridine ring to a piperidine ring is, in practice, a nuanced process where reaction conditions must be meticulously controlled to minimize the formation of byproducts.[3] The primary challenges lie in achieving complete saturation of the aromatic ring without initiating side reactions such as incomplete reduction, over-reduction, or side-chain modifications.
The subsequent formation of the hydrochloride salt is typically a straightforward acid-base reaction, but the purity of the free base is the critical determinant of the final product's quality.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(2-Piperidyl)-1-propanol?
The catalytic hydrogenation of 2-pyridinepropanol is the predominant method. This involves reacting 2-pyridinepropanol with hydrogen gas in the presence of a metal catalyst.
Q2: Which catalysts are typically used for this hydrogenation?
Commonly used catalysts include platinum group metals such as Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Raney Nickel. Rhodium-based catalysts are often noted for their high selectivity in pyridine ring hydrogenation.[3]
Q3: What are the typical reaction conditions for the hydrogenation of 2-pyridinepropanol?
Reaction conditions can vary, but they generally involve pressures ranging from atmospheric to 80 bar and temperatures between 60-80°C.[4] The choice of solvent can also influence the reaction, with alcohols like ethanol being common.
Q4: How is the hydrochloride salt formed?
The hydrochloride salt is typically formed by dissolving the purified 3-(2-Piperidyl)-1-propanol free base in a suitable solvent, such as isopropanol or ethanol, and then adding a solution of hydrogen chloride (e.g., HCl in isopropanol) until the desired pH is reached, leading to the precipitation of the salt.
III. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the common byproducts encountered during the synthesis of 3-(2-Piperidyl)-1-propanol, their mechanisms of formation, and strategies for their control and elimination.
Issue 1: Incomplete Hydrogenation
Observed Problem: Presence of partially hydrogenated intermediates in the final product, primarily 3-(1,2,3,4-tetrahydropyridin-2-yl)-1-propanol and 3-(1,2,5,6-tetrahydropyridin-2-yl)-1-propanol.
Causality: Incomplete hydrogenation is a common issue in pyridine reduction and can arise from several factors:
-
Insufficient Catalyst Activity or Loading: The catalyst may be deactivated or used in an insufficient amount to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Low hydrogen pressure, low temperature, or insufficient reaction time can lead to the accumulation of intermediates.[4]
-
Catalyst Poisoning: The presence of impurities in the starting material or solvent can poison the catalyst, reducing its efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Mitigation Strategies:
-
Catalyst Selection and Handling: Ensure the use of a fresh, high-activity catalyst. Rhodium on carbon (Rh/C) is often more active than Palladium or Platinum catalysts for pyridine hydrogenation.[3] Handle the catalyst under an inert atmosphere to prevent deactivation.
-
Process Parameter Optimization: Systematically optimize hydrogen pressure, temperature, and reaction time. Increasing these parameters can often drive the reaction to completion.[4]
-
Purity of Starting Materials: Use purified 2-pyridinepropanol and high-purity, anhydrous solvents to avoid catalyst poisoning.
Issue 2: N-Alkylation Byproducts
Observed Problem: Formation of N-alkylated piperidines, such as N-propyl-3-(2-piperidyl)-1-propanol or N-(3-hydroxypropyl)-3-(2-piperidyl)-1-propanol.
Causality: N-alkylation can occur if the reaction mixture contains alkylating agents or if side reactions generate them in situ.
-
Reductive Amination: The propanol side chain of either the starting material or the product can be oxidized to the corresponding aldehyde under certain catalytic conditions. This aldehyde can then react with the secondary amine of the piperidine product via reductive amination to form an N-alkylated byproduct.[5][6]
-
Reaction with Solvent: If an alcohol is used as a solvent, it can potentially act as an alkylating agent under certain conditions, though this is less common.
Troubleshooting Workflow:
References
- 1. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Pyridyl)-1-propanol [webbook.nist.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. thalesnano.com [thalesnano.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Piperidyl)-1-propanol Hydrochloride by Crystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(2-Piperidyl)-1-propanol Hydrochloride. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the crystallization process. Our focus is on explaining the causality behind experimental choices to ensure both procedural success and a deeper understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound using crystallization?
A1: Crystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system. The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound, this compound, decreases, causing it to crystallize out of the solution in a purified form. The impurities, which are ideally present in smaller concentrations or have higher solubility, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[1]
Q2: How do I select an appropriate solvent for the crystallization of this specific amine hydrochloride salt?
A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. For amine hydrochloride salts, polar protic solvents are often a good starting point.[2][3]
-
Good Candidates: Alcohols like 2-propanol (isopropanol) and ethanol are frequently effective. 2-propanol is often preferred over ethanol because many hydrochloride salts exhibit high solubility in ethanol, which can lead to reduced yields.[2][3]
-
Solvent Systems: A mixed-solvent system can be highly effective. This typically involves a "soluble solvent" in which the compound is readily soluble (e.g., methanol, ethanol) and an "anti-solvent" or "miscible non-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, hexane).[3][4] The process involves dissolving the compound in a minimal amount of the hot soluble solvent, followed by the careful addition of the anti-solvent until turbidity (cloudiness) appears. Reheating to clarify and then slow cooling can yield high-quality crystals.
Q3: My final product is pure, but the yield is very low. What are the common causes and how can I improve it?
A3: A low yield is a frequent issue in crystallization. The primary causes include:
-
Using too much solvent: This is the most common reason. An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature crystallization: If crystals form in the funnel during a hot gravity filtration step, product will be lost.[1]
-
Significant solubility in cold solvent: The chosen solvent may still dissolve a considerable amount of the product, even at low temperatures.
-
Excessive washing: Washing the collected crystals with too much solvent can redissolve some of the purified product.[5]
To improve yield, ensure you are using the minimum amount of hot solvent required for complete dissolution. After filtering your first crop of crystals, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals. Always wash the final crystals with a minimal amount of ice-cold solvent.[5]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the phenomena and actionable solutions.
Q4: My compound is "oiling out" and forming a liquid layer instead of crystals upon cooling. What is happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase instead of a solid crystal lattice. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point of the mixture.[6][7]
Causality & Solutions:
-
High Supersaturation: The solution is too concentrated.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
-
Solution: Insulate the flask to slow the cooling rate. A Dewar flask or wrapping the flask in glass wool can be effective.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Consider a lower-boiling point solvent or a mixed-solvent system where crystallization can be induced at a lower temperature by adding an anti-solvent.
-
Q5: The solution has cooled to room temperature, but no crystals have formed. What should I do?
A5: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of crystal seeds) has not begun.
Causality & Solutions:
-
Excess Solvent: The solution is too dilute.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[4] Then, allow it to cool again.
-
-
Inhibited Nucleation: The smooth glass surface of the flask may not provide enough energy for nucleation to start.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass provide a surface for crystal growth to begin.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.
-
Solution 3 (Anti-Solvent): If using a single solvent, you can carefully add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until persistent cloudiness is observed.[3] This dramatically reduces the compound's solubility and forces crystallization.
-
Q6: My final product is discolored or appears to contain impurities even after crystallization. How can I improve its purity?
A6: This indicates that the chosen crystallization process is not effectively separating the impurities from the final product. This can happen if the impurities have similar solubility profiles to the target compound or if they become trapped within the crystal lattice.
Causality & Solutions:
-
Colored Impurities: The discoloration is often due to high molecular weight, polar byproducts.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a very small amount, as it can also adsorb your product. Perform a hot gravity filtration to remove the charcoal before cooling.
-
-
Insoluble Impurities: The crude material may contain insoluble contaminants.
-
Solution: Perform a hot gravity filtration after dissolving the crude compound in the hot solvent. This will remove any insoluble material before the solution is cooled for crystallization.[1]
-
-
Co-crystallization of Impurities: Impurities with similar structures or solubility can be incorporated into the crystal lattice, especially if crystallization occurs too rapidly.[8]
-
Solution 1: Slow down the crystallization process by using slightly more solvent and cooling more slowly. This allows for more selective crystal growth.[4]
-
Solution 2: Perform a second crystallization using a different solvent system. An impurity that is soluble in one solvent may be insoluble in another, allowing for its removal.
-
Data Presentation & Visualization
Solvent System Selection
The choice of solvent is critical for successful crystallization. The following table summarizes common solvent systems for amine hydrochlorides.
| Solvent System | Primary Solvent | Anti-Solvent | Advantages | Disadvantages |
| Single Solvent | 2-Propanol (Isopropanol) | N/A | Good for many HCl salts; relatively non-volatile.[3] | May require large volumes; some salts are too soluble. |
| Single Solvent | Ethanol | N/A | Excellent dissolving power. | Often leads to low yields due to high solubility of HCl salts.[3] |
| Mixed Solvent | Methanol or Ethanol | Diethyl Ether | Powerful dissolving/precipitating combination; good for stubborn compounds. | Diethyl ether is extremely volatile and flammable. |
| Mixed Solvent | 2-Propanol | Heptane/Hexane | Good control over precipitation; less volatile than ether. | Can sometimes lead to oiling out if not performed carefully. |
| Mixed Solvent | Acetonitrile | Toluene | Effective for certain structures; can produce high-quality crystals. | Solvent toxicity and disposal must be considered. |
Experimental Workflow Diagram
The following diagram outlines the logical steps and decision points in a typical crystallization procedure.
Caption: General workflow for the crystallization of 3-(2-Piperidyl)-1-propanol HCl.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
Experimental Protocol: Single-Solvent Crystallization
This protocol provides a standardized procedure for the purification of this compound using 2-propanol.
Materials:
-
Crude this compound
-
2-Propanol (Isopropanol), reagent grade
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place approximately 20 mg of the crude solid in a small test tube. Add 2-propanol dropwise. If it dissolves at room temperature, the solvent is too effective for high yield. If it is insoluble, heat the mixture. If it dissolves when hot and reprecipitates upon cooling, it is a suitable solvent.[5]
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add a small amount of 2-propanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot 2-propanol until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a very small volume of ice-cold 2-propanol to the crystals to wash away any remaining mother liquor. Reapply the vacuum to pull the wash solvent through.[5]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.
References
Technical Support Center: Troubleshooting the Hydrogenation of Pyridine Derivatives
Welcome to the technical support center for the hydrogenation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical transformation in their work. The synthesis of piperidines via pyridine hydrogenation is a cornerstone of pharmaceutical and agrochemical development, yet it presents unique challenges.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues encountered during your experiments.
I. Core Principles and Common Challenges
The catalytic hydrogenation of a pyridine ring to a piperidine ring is an atom-economical and direct method for synthesizing these valuable saturated heterocycles.[2] However, the inherent aromatic stability of the pyridine ring and the Lewis basicity of the nitrogen atom in both the starting material and the product create a set of common experimental hurdles.[1][2] These challenges often manifest as low conversion, poor selectivity, or catalyst deactivation.[3] Understanding the underlying causes is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of my pyridine derivative so slow or incomplete?
A1: Several factors can contribute to low or incomplete conversion in pyridine hydrogenation. The primary culprits are often related to catalyst activity and reaction conditions.
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting further reaction.[1][3][4] This is a very common issue.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the high resonance stabilization energy of the pyridine ring under the applied conditions.[3]
-
Harsh Reaction Conditions Required: Many traditional methods require high temperatures and pressures to achieve full conversion, which may not be feasible or desirable in all laboratory settings.[5][6]
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the transport of hydrogen gas and the substrate to the catalyst surface.
Q2: I'm observing the reduction of other functional groups in my molecule instead of, or in addition to, the pyridine ring. How can I improve chemoselectivity?
A2: Achieving chemoselectivity is a critical challenge when other reducible functional groups are present. The key is to modulate the reactivity of the catalyst and the substrate.
-
Catalyst Choice: The choice of catalyst is paramount. For instance, palladium on carbon (Pd/C) is often used for the selective hydrogenation of nitro groups in the presence of a pyridine ring.[7] Conversely, more powerful catalysts like rhodium and ruthenium are highly effective for pyridine hydrogenation and may not be suitable for selective reductions of other groups.[7]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the reduction of more labile functional groups over the aromatic pyridine ring.[7]
-
Protecting Groups: In some cases, temporarily protecting a sensitive functional group can be an effective strategy.
Q3: My catalyst seems to die during the reaction or cannot be recycled. What is causing this deactivation?
A3: Catalyst deactivation is a significant concern, impacting both reaction efficiency and cost.
-
Nitrogen Poisoning: As mentioned, strong coordination of the nitrogen lone pair is a major deactivation pathway.[3][8][9]
-
C-H Activation and C-O Cleavage: In some cases, particularly with homogeneous catalysts, unwanted side reactions like C-H activation of the pyridine ring or C-O bond cleavage of furan-containing substrates can lead to catalyst deactivation.[8][9]
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate (sinter), reducing the active surface area of the catalyst.
-
Leaching: The active metal may leach from the support into the reaction medium, especially under acidic or harsh conditions.
II. Troubleshooting Guide: A Deeper Dive
This section provides detailed, actionable solutions to specific problems you may encounter.
Problem 1: Low or No Conversion
Question: I am attempting to hydrogenate 2-phenylpyridine using PtO₂ in acetic acid at 50 bar H₂, but I'm seeing very little conversion even after 24 hours. What's going wrong?
Answer: This is a classic case where catalyst poisoning is the likely culprit. The nitrogen atoms in both your starting material and product are likely deactivating the platinum catalyst.
Troubleshooting Steps & Explanations:
-
Acidic Additives: The most common and effective solution is the addition of an acid.[7] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst surface.[7] Acetic acid is often used as both a solvent and an acid promoter.[2][5] For more robust protonation, a stronger acid like HCl or H₂SO₄ can be added stoichiometrically.[7]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst-to-substrate ratio can sometimes compensate for partial deactivation.[7]
-
Change of Catalyst: Platinum-based catalysts are effective, but rhodium and ruthenium catalysts often show higher activity for pyridine hydrogenation under milder conditions.[1] Consider screening other catalysts like Rh/C or Ru/C.
-
Increase Temperature and Pressure: The hydrogenation of aromatic rings is often kinetically slow.[6] Increasing the hydrogen pressure and reaction temperature can significantly increase the reaction rate.[6] However, be mindful of potential side reactions at higher temperatures.
Problem 2: Poor Chemoselectivity - Unwanted Side Reactions
Question: I am trying to reduce the nitrile group of 3-cyanopyridine to a primary amine using Pd/C, but I am also getting significant reduction of the pyridine ring to form the piperidine derivative. How can I selectively reduce the nitrile?
Answer: This is a common chemoselectivity challenge. The conditions required to reduce a nitrile can also be sufficient to hydrogenate the pyridine ring, especially with a catalyst as active as Pd/C.
Troubleshooting Steps & Explanations:
-
Fine-Tuning with Acidic Additives: The selectivity can be "tuned" by adjusting the amount of an acidic additive like H₂SO₄.[10] A lower amount of acid may preferentially protonate the more basic aminomethyl group as it is formed, leaving the pyridine nitrogen unprotonated and less susceptible to hydrogenation.[10] Conversely, a higher acid concentration will protonate the pyridine ring, facilitating its reduction.[10]
-
Catalyst Modification/Alternative Catalysts:
-
Catalyst Poisoning (Controlled): Paradoxically, adding a small amount of a catalyst poison like pyridine itself can selectively inhibit the hydrogenation of the pyridine ring of your substrate while allowing the reduction of the more reactive nitrile group.[7]
-
Alternative Catalysts: Consider screening other catalysts. While Pd/C is common, other systems might offer different selectivity profiles.
-
-
Milder Reaction Conditions: Employing lower hydrogen pressure and temperature can often favor the reduction of the more reactive functional group.[7]
-
Alternative Reducing Agents: If catalytic hydrogenation proves too difficult to control, consider non-catalytic reduction methods for the nitrile group that are known to be unreactive towards pyridine rings, such as certain metal hydrides.
Problem 3: Partial Hydrogenation - Formation of Tetrahydropyridine Intermediates
Question: During the hydrogenation of my substituted pyridine, I am isolating a significant amount of the tetrahydropyridine intermediate and the reaction won't go to completion to form the desired piperidine. What can I do?
Answer: The formation of stable, partially hydrogenated intermediates can be a frustrating issue. This often points to a delicate balance of reactivity and catalyst-intermediate interactions.
Troubleshooting Steps & Explanations:
-
Re-evaluate Reaction Conditions: It's possible that the conditions are sufficient for the initial reduction steps but not for the final saturation. Increasing the hydrogen pressure and/or temperature can help drive the reaction to completion.[6]
-
Solvent Effects: The choice of solvent can influence the stability and reactivity of intermediates. Experiment with different solvents to see if this impacts the product distribution. For example, changing the solvent from an alcohol to an acid like acetic acid can alter the reaction pathway.
-
Catalyst Choice: The nature of the catalyst can influence which intermediates are formed and how strongly they bind to the surface. Trying a different metal (e.g., switching from Pd to Pt or Rh) could alter the reaction profile.
III. Experimental Protocols & Data
General Protocol for Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrate.
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, methanol, or trifluoroethanol) (e.g., 5-10 mL).[1][2]
-
Catalyst Addition: Carefully add the catalyst (e.g., 5 mol% PtO₂ or 10% Pd/C) to the solution.[2]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80 °C).[6]
-
-
Work-up:
-
Once the reaction is complete (monitored by TLC, GC, or LC-MS), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[2]
-
-
Purification: The crude product can then be purified by distillation, column chromatography, or acid-base extraction as required.[2]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Conditions (Pressure, Temp.) | Solvent | Advantages | Disadvantages |
| PtO₂ (Adams' catalyst) | 50-70 bar, RT[2][5] | Acetic Acid | Effective for many substituted pyridines. | Can be poisoned by nitrogenous compounds. |
| Pd/C | 6 bar, 30-50 °C[10] | Water, Alcohols | Good for chemoselective reductions with additives. | May require acidic promoters; risk of dehalogenation. |
| Rh/C | 5 bar, 40 °C | Trifluoroethanol | High activity under mild conditions.[4] | Higher cost than Pd or Pt. |
| Ru/C | High Pressure & Temp. | Various | Highly active. | Can be less selective; often requires harsher conditions. |
| Raney Nickel | 150-300 atm, High Temp.[1] | Alcohols | Cost-effective. | Requires harsh conditions; lower selectivity. |
IV. Visualizing the Process: Diagrams and Workflows
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical approach to diagnosing and solving issues of low conversion in pyridine hydrogenation.
Caption: Troubleshooting workflow for low conversion.
Mechanism of Catalyst Poisoning and Acidic Activation
This diagram illustrates how pyridine can deactivate a catalyst and how the addition of an acid can prevent this.
Caption: Catalyst poisoning and acidic activation.
V. References
-
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. Available at: --INVALID-LINK--
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. Available at: --INVALID-LINK--
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. Available at: --INVALID-LINK--
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: --INVALID-LINK--
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: --INVALID-LINK--
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ETH Zurich Research Collection. Available at: --INVALID-LINK--
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: --INVALID-LINK--
-
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem. Available at: --INVALID-LINK--
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Available at: --INVALID-LINK--
-
Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem. Available at: --INVALID-LINK--
-
ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate. Available at: --INVALID-LINK--
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. Available at: --INVALID-LINK--
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thalesnano.com [thalesnano.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Preventing over-alkylation in reactions with 3-(2-Piperidyl)-1-propanol
Welcome to the technical support center for reactions involving 3-(2-Piperidyl)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating this bifunctional molecule. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you achieve selective mono-alkylation and prevent undesired side reactions, particularly over-alkylation.
The Challenge: Bifunctional Reactivity
3-(2-Piperidyl)-1-propanol possesses two nucleophilic sites: the secondary amine within the piperidine ring and the primary hydroxyl group of the propanol side chain. The secondary amine is generally the more nucleophilic and reactive site for alkylation. However, the presence of the hydroxyl group and the potential for the mono-alkylated product to react further present significant challenges in achieving high yields of the desired mono-alkylated product. Over-alkylation, resulting in a quaternary ammonium salt, is a common and often difficult-to-separate byproduct.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: I'm observing a significant amount of a di-alkylated (quaternary ammonium) salt in my reaction mixture. How can I minimize this?
Root Cause Analysis: The formation of a quaternary ammonium salt indicates that the initially formed N-alkylated product is sufficiently nucleophilic to react with a second molecule of the alkylating agent. This is often exacerbated by certain reaction conditions.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 3-(2-Piperidyl)-1-propanol relative to the alkylating agent can help consume the alkylating agent before it has a chance to react with the mono-alkylated product. A common starting point is a 1.1:1 to 1.5:1 molar ratio of the piperidine to the alkylating agent.
-
Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[1][2] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the reaction with the more abundant starting material over the mono-alkylated product.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can often increase selectivity.[1] The activation energy for the second alkylation step may be higher than the first, so lowering the temperature will slow down the undesired reaction more significantly.[1]
-
Choice of Base: If your reaction requires a base, opt for a weaker, non-nucleophilic base. A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and potentially leading to O-alkylation or other side reactions. A hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often a good choice as it is less likely to participate in the reaction itself.[2]
Q2: My reaction is yielding a complex mixture of products, including what appears to be O-alkylation. What's happening and how can I favor N-alkylation?
Root Cause Analysis: While the piperidine nitrogen is generally more nucleophilic than the primary alcohol, O-alkylation can occur, especially under certain conditions. This is often influenced by the choice of base and solvent. A strong base can deprotonate the alcohol, forming a more nucleophilic alkoxide.
Solutions:
-
Avoid Strong Bases: Steer clear of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if you want to avoid O-alkylation. These will readily deprotonate the hydroxyl group. Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are generally preferred for selective N-alkylation.[2]
-
Solvent Selection: The polarity of the solvent can influence the relative nucleophilicity of the amine and the alcohol. In polar aprotic solvents like DMF or DMSO, the nucleophilicity of the amine is enhanced. Protic solvents, on the other hand, can solvate the amine through hydrogen bonding, potentially reducing its reactivity.
-
Protecting Group Strategy: The most definitive way to prevent O-alkylation is to temporarily protect the hydroxyl group.[3][4][5][6] This strategy involves adding a chemical moiety to the alcohol that renders it unreactive, performing the N-alkylation, and then removing the protecting group.
Protocol for O-Protection with TBDMS:
-
Dissolve 3-(2-Piperidyl)-1-propanol in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a slight excess (1.1 equivalents) of a hindered base, such as imidazole or triethylamine.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work up the reaction to isolate the O-TBDMS protected intermediate.
-
Proceed with the N-alkylation reaction on the protected intermediate.
-
Deprotect the alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason over-alkylation is a problem with piperidine derivatives?
The nitrogen atom in piperidine is a strong nucleophile. After the first alkylation, the resulting tertiary amine is still nucleophilic and can compete with the starting secondary amine for the alkylating agent. This leads to the formation of a quaternary ammonium salt, which can be difficult to remove from the desired product.
Q2: Are there any "green chemistry" alternatives to traditional alkylating agents like alkyl halides?
Yes, a greener approach that is gaining attention is the use of alcohols as alkylating agents through a process called "borrowing hydrogen" or "hydrogen autotransfer".[7] This method, often catalyzed by transition metals like iridium or ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[7][8][9] The only byproduct in this process is water, making it an environmentally friendly alternative.[10]
Q3: How can I effectively monitor the progress of my alkylation reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of starting materials, the desired product, and any byproducts by their mass-to-charge ratio. This is particularly useful for identifying over-alkylation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the products are volatile. It offers excellent separation and identification capabilities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or by analyzing aliquots. The appearance of new signals corresponding to the alkylated product and the disappearance of starting material signals can provide quantitative data on the reaction's progress.[11]
Table 1: Comparison of Analytical Monitoring Techniques
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information |
| TLC | Separation by polarity | Qualitative | Fast | Limited (retention factor) |
| LC-MS | Separation by polarity, detection by mass | Quantitative with standards | Moderate | High (mass-to-charge ratio) |
| GC-MS | Separation by volatility, detection by mass | Quantitative with standards | Moderate | High (mass-to-charge ratio) |
| NMR | Nuclear spin in a magnetic field | Quantitative with internal standard | Slow | Very High (chemical shifts, coupling) |
Q4: What are the best practices for purifying the mono-alkylated product away from the starting material and di-alkylated byproduct?
Purification can be challenging due to the similar nature of the components.
-
Column Chromatography: This is the most common method for separating the desired product. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with an appropriate solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking of the amines) is typically effective.
-
Acid-Base Extraction: The basicity of the amines can be exploited. The tertiary mono-alkylated product is generally less basic than the secondary amine starting material. The quaternary salt is ionic and will have very different solubility properties. A carefully controlled pH extraction can sometimes be used to separate the components.
-
Crystallization/Recrystallization: If the desired product or its salt is a solid, crystallization can be a highly effective purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of 3-(2-Piperidyl)-1-propanol
<A>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Piperidyl)-1-propanol. Catalyst poisoning is a frequent and often frustrating challenge in the catalytic hydrogenation of pyridine-containing substrates. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.
I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section addresses specific experimental issues you might encounter, linking them to potential causes of catalyst poisoning and providing actionable solutions.
Issue 1: Reaction Stalls or Proceeds Incompletely
Question: My hydrogenation of 2-pyridinepropanol to 3-(2-Piperidyl)-1-propanol has stalled. The reaction was proceeding as expected, but now there is no further hydrogen uptake, and analysis shows significant amounts of starting material remaining. What could be the cause?
Answer: A stalled reaction is a classic symptom of catalyst poisoning. The pyridine nitrogen in your starting material, 2-pyridinepropanol, or the piperidine nitrogen in your product can act as a poison to the catalyst.[1][2][3] The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the metal catalyst (e.g., Rhodium, Ruthenium, Palladium, Platinum), preventing the substrate from accessing these sites.[4]
Probable Causes & Troubleshooting Steps:
-
Self-Poisoning by Substrate/Product: The nitrogen-containing heterocycles themselves can be inhibitory.[2][5]
-
Impurities in the Starting Material or Solvent: Trace impurities can have a significant detrimental effect.
-
Sulfur Compounds: Often present in raw materials, sulfur-containing compounds are potent poisons for noble metal catalysts.[1][8][9]
-
Heavy Metals: Elements like lead, mercury, or arsenic can form alloys with the catalyst, altering its electronic structure and deactivating it.[8]
-
Other Nitrogenous Compounds: Impurities such as other pyridine derivatives or nitriles can compete for active sites.[8][9]
-
Water: Depending on the catalyst system, water can sometimes act as a temporary poison.[6][10]
-
Troubleshooting:
-
-
Insufficient Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), poor mixing can limit the reaction rate, mimicking a stalled reaction.[6]
Issue 2: Inconsistent Reaction Rates Between Batches
Question: I am running the same synthesis of 3-(2-Piperidyl)-1-propanol under identical conditions, but the reaction rate varies significantly from one batch to another. Why is this happening?
Answer: Inconsistent reaction rates often point to variations in catalyst activity or the purity of your reagents.
Probable Causes & Troubleshooting Steps:
-
Catalyst Deactivation from Improper Handling/Storage: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity if not handled and stored correctly.[6]
-
Variable Purity of Starting Materials: Different lots of 2-pyridinepropanol or solvents may contain varying levels of catalyst poisons.
-
Solution: Qualify new batches of starting materials and solvents. If you suspect impurities, purify the materials as described in Issue 1.
-
-
Carbon Deposition (Coking): Under certain conditions, especially at higher temperatures, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[8][11]
-
Solution: Consider lowering the reaction temperature. If high temperatures are necessary, a different catalyst or support might be more resistant to coking.
-
Issue 3: Change in Product Selectivity
Question: My reaction is producing unexpected byproducts, or the ratio of desired product to byproducts has changed. Can catalyst poisoning be the cause?
Answer: Yes, catalyst poisoning can alter the selectivity of a reaction.[4] The poison may selectively block certain types of active sites, favoring alternative reaction pathways.[4] For instance, partial hydrogenation may occur, or side reactions may become more prominent.
Probable Causes & Troubleshooting Steps:
-
Selective Poisoning of Active Sites: The poison may have a higher affinity for the sites responsible for the desired transformation, allowing other reactions to occur on the remaining active sites.
-
Reaction Intermediates Acting as Poisons: An intermediate formed during the reaction could be poisoning the catalyst.[11]
-
Solution: Altering reaction conditions (temperature, pressure, solvent) may disfavor the formation or accumulation of the problematic intermediate.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 2-pyridinepropanol?
A1: The most commonly used heterogeneous catalysts for pyridine hydrogenation include Rhodium on carbon (Rh/C), Rhodium on alumina (Rh/γ-Al2O3), Ruthenium on alumina (Ru/Al2O3), and Platinum group metals like Platinum oxide (Adam's catalyst).[3] The choice of catalyst and support can significantly impact activity and resistance to poisoning.[5]
Q2: What are the primary catalyst poisons I should be concerned about in this synthesis?
A2: The most significant poisons are:
-
Nitrogen-containing compounds: The pyridine substrate and piperidine product themselves are the most immediate concerns due to the lone pair of electrons on the nitrogen.[1][2][5]
-
Sulfur compounds: Often found as impurities in starting materials.[8][9]
-
Heavy metals: Contaminants from reactors or reagents.[8]
-
Carbon monoxide: Can be present in the hydrogen gas source.[9][11]
-
Halides: Can strongly adsorb to the catalyst surface.[9]
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes, but it depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst or by thermal treatment.[12]
-
Irreversible Poisoning: Strong chemisorption, such as with sulfur or heavy metals, often leads to permanent deactivation.[13] In these instances, replacing the catalyst is usually the most effective solution.[6]
-
Regeneration Techniques:
-
Thermal Treatment: Heating the catalyst can desorb some poisons or burn off carbon deposits.[12] However, this risks sintering the catalyst.
-
Chemical Washing: Using solvents, acids, or bases to dissolve and remove contaminants.[12]
-
Oxidative Regeneration: A high-temperature oxidation treatment can be effective for some types of poisoning, followed by a reduction step to reactivate the catalyst.[14]
-
Q4: How can I prevent catalyst poisoning from the start?
A4: Proactive measures are key:
-
Use High-Purity Reagents: This is the most critical step.[6][15]
-
Proper Catalyst Handling: Store and handle catalysts under an inert atmosphere.[6]
-
Optimize Reaction Conditions: Use the mildest conditions (temperature, pressure) that afford a reasonable reaction rate to minimize side reactions and coking.[6]
-
Dedicated Glassware: Use glassware exclusively for hydrogenation reactions to avoid cross-contamination.
Q5: My reaction is very slow. How can I speed it up without causing catalyst deactivation?
A5: To increase the reaction rate, you can try the following, keeping in mind that these changes may also affect selectivity:
-
Increase the hydrogen pressure.[6]
-
Increase the reaction temperature moderately.[6]
-
Increase the catalyst loading.[6]
-
Ensure efficient stirring.[6]
-
Consider a more active catalyst, such as switching from Pd/C to a Rhodium-based catalyst, which can be more effective for pyridine hydrogenation.[3]
III. Experimental Protocols & Data
Representative Protocol for the Synthesis of 3-(2-Piperidyl)-1-propanol
This protocol highlights critical steps for minimizing catalyst poisoning.
-
Preparation:
-
Ensure the reaction vessel is scrupulously clean.
-
To a flask, add 2-pyridinepropanol (1 eq.) and a suitable solvent (e.g., methanol, ethanol, or acetic acid). Acetic acid can sometimes facilitate the reaction by protonating the nitrogen.[7]
-
-
Inerting:
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[6]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, carefully add the chosen catalyst (e.g., 5% Rh/C, 5-10 mol%).[6]
-
-
Hydrogenation:
-
Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., via a hydrogen-filled balloon for atmospheric pressure or in a Parr hydrogenator for higher pressures).[6]
-
-
Reaction:
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C).[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[6]
-
-
Catalyst Removal:
-
Isolation:
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Data Summary: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Mechanism of Poisoning | Reversibility |
| Nitrogen Compounds | Pyridine, Piperidine, Nitriles | Strong chemisorption via nitrogen lone pair to active metal sites.[5][8][9] | Often reversible, but can be strong. |
| Sulfur Compounds | Thiols, Thiophenes, H₂S | Forms stable metal sulfides on the catalyst surface.[8][9] | Generally irreversible.[14] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Forms alloys with the catalyst or blocks active sites.[8] | Irreversible. |
| Carbon Compounds | Carbon Monoxide (CO), Unsaturated Hydrocarbons | Strong chemisorption (CO) or polymerization and coking.[8][11] | CO poisoning can be reversible; coking is often irreversible. |
| Halides | Cl⁻, Br⁻, I⁻ | Strong adsorption onto the catalyst surface.[9] | Can be reversible or irreversible depending on conditions. |
IV. Visual Diagrams
Catalyst Poisoning Workflow
Caption: Troubleshooting workflow for catalyst poisoning.
Mechanism of Nitrogen Poisoning
Caption: Adsorption of pyridine nitrogen blocks the active site.
V. References
-
Common substances that cause platinum catalyst poisoning. (2025). Knowledge. 8
-
Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (n.d.). Benchchem. 6
-
Catalyst poisoning. (n.d.). chemeurope.com. 1
-
What is platinum catalyst poisoning phenomenon. (2025). Knowledge. 11
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. 5
-
Catalyst poisoning. (n.d.). Wikipedia. 9
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed. 17
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (n.d.). J-Stage. 18
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. 10
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1948). Journal of the Chemical Society (Resumed). 2
-
Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. 15
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. 7
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. 3
-
Deactivation behavior of ruthenium promoted Co/γ-Al 2O 3 catalysts in Fischer–Tropsch synthesis. (2025). ResearchGate. 19
-
Poisoned catalyst regeneration using the high-temperature oxidation... (n.d.). ResearchGate. 14
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). SACHEM. 12
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. 20
-
Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies. (n.d.). Benchchem. 4
-
2-Pyridinepropanol | 2859-68-9. (n.d.). Benchchem. 21
-
Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. 22
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. 23
-
Ultralow Loading Ruthenium on Alumina Monoliths for Facile, Highly Recyclable Reduction of p-Nitrophenol. (n.d.). MDPI. 24
-
Hydrogenation reaction tips and tricks. (2022). Reddit. 16
-
Catalysts Deactivation, Poisoning and Regeneration. (n.d.). MDPI. 25
-
Deactivation of ruthenium catalysts in continuous glucose hydrogenation. (n.d.). Scilit. 26
-
3-(2-methyl-1-piperidinyl)-1-propanol. (2025). ChemSynthesis. 27
-
Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural. (2020). RSC Publishing. 28
-
Interaction of carbon monoxide with rhodium catalysts. Studies of adsorption and thermal desorption. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. 29
-
Ammonia Synthesis Activity of Alumina-Supported Ruthenium Catalyst Enhanced by Alumina Phase Transformation. (n.d.). ACS Publications. 30
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube. 31
-
2-Pyridinepropanol. (2025). ChemicalBook. 32
-
Poisoning of Platinum-Rhodium Automotive Three-Way Catalysts: Behavior of. (n.d.). American Chemical Society. 33
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). NIH. 34
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). ResearchGate. 35
-
2-Pyridinepropanol. (n.d.). ChemicalBook. 36
-
What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube. 13
-
6-Methyl-2-pyridinepropanol. (n.d.). CAS Common Chemistry. 37
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. 38
-
Investigation of solvents for hydrogenation of pyridine 2s. (n.d.). ResearchGate. 39
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. 40
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. 41
-
CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (n.d.). Google Patents. 42
-
Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023). NIH. 43
-
Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts. (n.d.). PMC - NIH. 44
References
- 1. Catalyst_poisoning [chemeurope.com]
- 2. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. anysiliconerubber.com [anysiliconerubber.com]
- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. reddit.com [reddit.com]
- 17. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 23. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi-res.com [mdpi-res.com]
- 26. Deactivation of ruthenium catalysts in continuous glucose hydrogenation | Scilit [scilit.com]
- 27. chemsynthesis.com [chemsynthesis.com]
- 28. Ruthenium on phosphorous-modified alumina as an effective and stable catalyst for catalytic transfer hydrogenation of furfural - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00415D [pubs.rsc.org]
- 29. Interaction of carbon monoxide with rhodium catalysts. Studies of adsorption and thermal desorption - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. m.youtube.com [m.youtube.com]
- 32. 2-Pyridinepropanol | 2859-68-9 [chemicalbook.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. CAS Common Chemistry [commonchemistry.cas.org]
- 38. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 39. researchgate.net [researchgate.net]
- 40. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 41. Pyridine synthesis [organic-chemistry.org]
- 42. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 43. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride
Welcome to the technical support center for the synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
I. Synthesis Overview: The Primary Two-Stage Pathway
The most reliable and commonly employed synthesis route for this compound proceeds in two key stages, followed by salt formation.
-
Stage 1: Formation of the Precursor, 3-(2-Pyridyl)-1-propanol. This involves creating the C-C bond to attach the propanol side chain to the pyridine ring.
-
Stage 2: Catalytic Hydrogenation. The aromatic pyridine ring of the precursor is selectively reduced to a piperidine ring.
-
Stage 3: Hydrochloride Salt Formation. The basic piperidine product is converted to its more stable and handleable hydrochloride salt.
This guide will focus on troubleshooting and optimizing each of these critical stages.
Technical Support Center: Purification of 3-(2-Piperidyl)-1-propanol Hydrochloride
Welcome to the comprehensive technical support guide for the purification of 3-(2-Piperidyl)-1-propanol Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve purity-related challenges during their experimental work. Our approach is rooted in fundamental chemical principles and validated through extensive experience with related heterocyclic compounds.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical synthesis. Achieving high purity is critical, as even trace impurities can impact downstream reactions, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured, question-and-answer-based approach to identify and eliminate common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding Potential Impurities
Question 1: What are the likely impurities in my sample of this compound?
Answer: The impurity profile is intrinsically linked to the synthetic route employed. While multiple pathways to 3-(2-Piperidyl)-1-propanol exist, a common strategy involves the hydrogenation of a corresponding pyridine precursor, such as 2-(3-hydroxypropyl)pyridine. Based on this and other synthetic variations, potential impurities can be categorized as follows:
-
Starting Materials:
-
Unreacted 2-(3-hydroxypropyl)pyridine: Incomplete hydrogenation will leave residual starting material.
-
-
Reaction Byproducts:
-
Over-reduction Products: Hydrogenolysis of the propanol side chain can lead to the formation of 2-propylpiperidine.
-
N-Alkylation Products: If a reductive amination pathway is used with certain reagents, or if alkylating agents are present, N-alkylation of the piperidine nitrogen can occur.
-
-
Isomeric Impurities:
-
Positional Isomers: Depending on the starting materials, isomers such as 3-(3-piperidyl)-1-propanol or 3-(4-piperidyl)-1-propanol could be present.
-
-
Solvent and Reagent Residues:
-
Residual Solvents: Alcohols (methanol, ethanol), ethers, or hydrocarbons used during reaction or workup.
-
Inorganic Salts: Generated during pH adjustments or workup procedures.
-
Question 2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?
Answer: A systematic approach is key. First, compare your spectrum to a reference spectrum of pure this compound if available.
-
Proton (¹H) NMR:
-
Look for aromatic signals (in the δ 7.0-8.5 ppm range), which would indicate the presence of the unreacted pyridine starting material.
-
Analyze the integration of the signals corresponding to the piperidine ring and the propanol side chain. A deviation from the expected ratio can indicate the presence of impurities.
-
-
Carbon (¹³C) NMR:
-
Again, the presence of aromatic carbon signals would point to the pyridine starting material.
-
-
Mass Spectrometry (MS):
Section 2: Purification Strategies and Troubleshooting
Question 3: I have a solid sample of this compound with a purity of ~90%. What is the most straightforward purification method to try first?
Answer: For solid materials, recrystallization is often the most efficient and scalable initial purification step. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For piperidine hydrochlorides, which are polar salts, polar protic solvents or mixtures are often effective.
Recommended Starting Solvent Systems:
-
Ethanol/Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether as an anti-solvent until turbidity is observed. Allow to cool slowly.[3]
-
Methanol/Acetonitrile: A mixture of a polar protic solvent (methanol) and a polar aprotic solvent (acetonitrile) can provide a good solubility gradient for recrystallization.[4]
-
Isopropanol: This can be an effective single solvent for recrystallization of some piperidine derivatives.[5]
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or a solvent system in which the compound is too soluble. Try using a more dilute solution or a different solvent combination.
-
Poor Recovery: This can result from using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures. Minimize the amount of hot solvent used for dissolution.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.
Question 4: Recrystallization did not sufficiently improve the purity. What is the next logical step?
Answer: If recrystallization is ineffective, column chromatography is the next recommended purification technique. Given the polar nature of the hydrochloride salt, normal-phase chromatography on silica gel can be challenging due to strong adsorption. Here are two common approaches:
-
Chromatography of the Free Base:
-
Rationale: The free base of 3-(2-piperidyl)-1-propanol is less polar than its hydrochloride salt and will behave more predictably on silica gel.
-
Workflow:
-
Dissolve the crude hydrochloride salt in water.
-
Basify the solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 12.
-
Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrate it.
-
Purify the resulting oil/solid by silica gel chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt by dissolving the free base in a suitable solvent (e.g., ether or isopropanol) and adding a solution of HCl in the same solvent.
-
-
-
Reversed-Phase Chromatography:
-
Rationale: This technique is well-suited for polar compounds. The hydrochloride salt can often be purified directly.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.
-
Question 5: How can I assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity of your this compound.
| Analytical Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment and detection of non-volatile impurities. | Use a suitable column (e.g., C18 for reversed-phase) and a mobile phase that provides good resolution between the main peak and any impurities. UV detection may require derivatization if the compound lacks a strong chromophore.[6] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Detection and identification of volatile impurities. | The sample may need to be derivatized to increase its volatility and thermal stability. This method is excellent for identifying residual solvents and certain byproducts.[1] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and detection of structural isomers and other impurities. | ¹H and ¹³C NMR should be performed. The absence of unexpected signals is a strong indicator of high purity. |
| Melting Point | A sharp melting point range (typically < 2 °C) is indicative of high purity for a crystalline solid. | A broad or depressed melting point suggests the presence of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Ether
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring, slowly add diethyl ether dropwise until the solution becomes faintly turbid.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Protocol 2: Purification via the Free Base and Silica Gel Chromatography
-
Liberation of the Free Base:
-
Dissolve the crude hydrochloride salt in deionized water.
-
Cool the solution in an ice bath and slowly add a 3N NaOH solution with stirring until the pH is > 12.[4]
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Dissolve the crude free base in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Re-formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or isopropanol with stirring.
-
The hydrochloride salt should precipitate. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum.
-
Visualizing the Workflow
References
- 1. cmbr-journal.com [cmbr-journal.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Diastereoselectivity in Reactions of 2-Substituted Piperidines
Welcome to the technical support center for diastereoselective piperidine synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and controlling the spatial orientation of its substituents is paramount for modulating pharmacological activity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field. It is designed to move beyond simple protocols, offering insights into the underlying principles that govern stereochemical outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is analyzed by probable cause, followed by actionable solutions grounded in mechanistic principles.
Issue 1: Poor Diastereomeric Ratio (d.r.) in the Hydrogenation of a 2-Substituted Pyridine
Question: I'm hydrogenating a 2,4-disubstituted pyridine to get the corresponding piperidine, but I'm getting a nearly 1:1 mixture of cis and trans isomers. My goal is the cis product. What's going wrong?
Probable Causes & Suggested Solutions:
-
Inappropriate Catalyst Choice: The catalyst surface plays a critical role in how the substrate adsorbs before hydrogen delivery. Different metals have different affinities and geometries, directly impacting the stereochemical outcome.
-
Solution: Switch your catalyst. For many substituted pyridines, Platinum-based catalysts (like PtO₂, Adams' catalyst) often favor the formation of the cis-isomer, which is typically the kinetic product.[3][4] In contrast, Palladium on carbon (Pd/C) can sometimes lead to the trans-isomer, especially under equilibrating conditions.[3] It is crucial to screen catalysts as this effect can be substrate-dependent.[5]
-
-
Reaction Conditions Favoring Thermodynamic Equilibrium: If your reaction is running for too long or at too high a temperature, you may be allowing the initially formed kinetic cis product to epimerize to the more stable thermodynamic trans product.[5][6]
-
Solution: Modify the reaction conditions to favor kinetic control. Decrease the reaction temperature and shorten the reaction time. Monitor the reaction closely by GC-MS or NMR to stop it once the starting material is consumed, before significant equilibration occurs.[7] Increasing hydrogen pressure has also been shown to sometimes favor the formation of the cis isomer.[4]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface.
-
Solution: Perform the hydrogenation in an acidic solvent like glacial acetic acid. Protonation of the pyridine nitrogen can lock the conformation and favor hydrogen delivery from a specific face, enhancing diastereoselectivity.[4]
-
Issue 2: Unexpected cis-Diastereomer from a Lewis Acid-Catalyzed Cyclization
Question: I'm attempting a carbonyl-ene cyclization to synthesize a trans-3,4-disubstituted piperidine using MeAlCl₂ as the catalyst, as described in the literature. However, my major product is the cis-isomer. Why is this happening?
Probable Causes & Suggested Solutions:
-
Reaction Temperature is Too Low (Kinetic Trapping): Many Lewis acid-catalyzed cyclizations can proceed under either kinetic or thermodynamic control.[8][9] The cis product often arises from a lower-energy, chair-like transition state and is the kinetic product. The trans product is frequently the more thermodynamically stable isomer.[8] If the reaction temperature is too low (e.g., -78 °C), you are likely trapping the faster-forming kinetic cis product.[8][9]
-
Solution: Increase the reaction temperature or allow the reaction to warm to room temperature and stir for an extended period.[8] This provides the system with enough energy to overcome the barrier for the reverse reaction, allowing the initial kinetic product to equilibrate to the more stable thermodynamic trans product.[10][11]
-
-
Choice and Stoichiometry of Lewis Acid: Not all Lewis acids promote thermodynamic control equally. Stronger Lewis acids or different metals can alter the reaction mechanism or the stability of intermediates.[9][12]
-
Solution: While MeAlCl₂ is reported to favor the trans product in refluxing chloroform, other Lewis acids like AlCl₃, Sc(OTf)₃, or SnCl₄ might be less effective or even favor the kinetic product under certain conditions.[9] Ensure you are using the correct Lewis acid and stoichiometry as reported for the desired outcome. Sometimes, even substoichiometric amounts of a Lewis acid can catalyze the reaction at low temperatures, favoring the kinetic product.[9]
-
Issue 3: Low Diastereoselectivity in Nucleophilic Addition to an N-Acyliminium Ion
Question: I'm generating an N-acyliminium ion from a cyclic hemiaminal and reacting it with a Grignard reagent to install a C2-substituent. The diastereoselectivity is poor. How can I improve it?
Probable Causes & Suggested Solutions:
-
Conformational Flexibility of the Iminium Ion: The stereochemical outcome depends on the facial selectivity of the nucleophilic attack. If the iminium ion intermediate is conformationally flexible, the nucleophile can attack from either face with similar ease.
-
Solution: The N-acyl group is critical. A bulky N-acyl or N-sulfonyl group can create a strong steric bias, forcing the existing ring substituents into equatorial positions and exposing one face of the C=N bond for attack. This is a classic example of A(1,3) strain avoidance. Consider switching from a smaller group (e.g., N-acetyl) to a bulkier one (e.g., N-Boc, N-tosyl) to better control the conformation.
-
-
Nature of the Nucleophile and Lewis Acid: The reactivity and size of the nucleophile, as well as the presence of coordinating Lewis acids, can influence the transition state.
-
Solution: For C-nucleophiles, consider using organozinc or organocopper reagents, which are often less reactive and can exhibit higher selectivity than Grignard or organolithium reagents. In some cases, the choice of a specific Lewis acid to generate the iminium ion can influence the outcome by coordinating to the reactants and organizing the transition state.[13][14] For example, a triethylsilane/TFA reduction of an acyliminium ion is known to produce the trans relationship in certain 2,6-disubstituted systems, while other reducing agents yield the cis product.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in piperidine synthesis?
Answer: This is one of the most critical concepts for managing diastereoselectivity.[10][15]
-
Kinetic Control governs reactions that are irreversible or are run under conditions (low temperature, short reaction time) that prevent reversal.[7][11] The major product will be the one that is formed the fastest—the one with the lowest activation energy (Ea). This is often the cis-isomer in cyclization reactions, as it can proceed through a more stable, chair-like transition state.[8]
-
Thermodynamic Control dominates in reversible reactions run under conditions that allow for equilibrium to be established (higher temperature, longer reaction time).[7][11] The major product will be the most stable one (lowest Gibbs free energy), regardless of how fast it forms. This is often the trans-isomer, where bulky substituents can occupy equatorial positions in the final ring structure, minimizing steric strain.[8]
Caption: Kinetic vs. Thermodynamic Energy Profile.
Q2: How does the choice of catalyst (Lewis acid vs. Brønsted acid) influence diastereoselectivity?
Answer: The catalyst can fundamentally change the reaction mechanism. In the synthesis of 3,4-disubstituted piperidines, for example, a switch in catalyst type can invert the diastereoselectivity:
-
Lewis Acids (e.g., MeAlCl₂, AlCl₃) coordinate to a carbonyl oxygen, activating the substrate for a carbonyl-ene cyclization.[8][9] At higher temperatures, this pathway often leads to the thermodynamically favored trans product.[9]
-
Brønsted Acids (e.g., concentrated HCl) protonate the nitrogen and can promote a Prins cyclization.[8] This reaction, when run at low temperatures, proceeds through a more concerted mechanism with a lower activation barrier, yielding the kinetically favored cis product with high selectivity (>98:2 d.r.).[8]
Q3: Can I flip the stereochemistry of a 2-substituted piperidine after it's formed?
Answer: Yes, this process is known as epimerization. If you have a mixture of diastereomers, or have isolated the kinetic product but desire the thermodynamic one, you can often equilibrate the mixture. This is typically achieved by treating the piperidine with a base (if the C2 proton is acidic) or under acidic conditions that allow for ring-opening/ring-closing. For example, cis-methyl substituted pipecolinates can be converted to their more stable trans-diastereoisomers via base-mediated epimerization.[5][6] This strategy relies on the thermodynamic product being more stable, which is usually the case when a bulky C2 substituent can move from an axial to an equatorial position.[5]
Selected Experimental Protocols
Protocol 1: Kinetic Control - cis-Selective Prins Cyclization
This protocol is adapted from methodologies that favor the kinetic product.[8]
-
Reactor Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the aldehyde precursor (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of concentrated hydrochloric acid (e.g., 37% aq. HCl, 1.5 eq) dropwise via syringe. Alternatively, for completely anhydrous conditions, use HCl-saturated CH₂Cl₂.[8]
-
Execution: Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Workup: Quench the reaction at -78 °C by adding a saturated solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should show a high diastereomeric ratio in favor of the cis isomer.
Data Summary Table: Influence of Conditions on Diastereoselectivity
The following table summarizes how different reaction parameters can influence the stereochemical outcome in key reactions.
| Reaction Type | Reagent/Catalyst | Temperature | Typical Major Isomer | Rationale | References |
| Pyridine Hydrogenation | PtO₂ | Room Temp | cis | Kinetic Product | [3][4] |
| Pyridine Hydrogenation | Pd/C | Elevated Temp | trans | Thermodynamic Product | [3][6] |
| Carbonyl-Ene Cyclization | MeAlCl₂ | Reflux | trans | Thermodynamic Control | [8][9] |
| Prins Cyclization | Conc. HCl | -78 °C | cis | Kinetic Control | [8] |
| Iminium Ion Reduction | NaBH(OAc)₃ | Room Temp | cis (2,6-disubst.) | Steric approach control | [13] |
| Acyliminium Ion Reduction | Et₃SiH / TFA | Room Temp | trans (2,6-disubst.) | Mechanism dependent | [13] |
Workflow for Troubleshooting Diastereoselectivity
When faced with poor d.r., a systematic approach is essential. The following workflow can guide your optimization process.
Caption: A systematic workflow for optimizing diastereoselectivity.
References
- 1. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 15. jackwestin.com [jackwestin.com]
Validation & Comparative
A-Comparative-Guide-to-3-(2-Piperidyl)-1-propanol-and-2-(2-Piperidyl)-1-ethanol-in-the-Synthesis-of-Bicyclic-Alkaloids
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Chiral 2-substituted piperidines, such as 3-(2-Piperidyl)-1-propanol and 2-(2-Piperidyl)-1-ethanol, serve as invaluable building blocks for the asymmetric synthesis of complex alkaloids. While differing by only a single methylene unit in their side chains, these two synthons exhibit profound differences in reactivity and synthetic utility, particularly in intramolecular cyclization reactions that forge bicyclic systems. This guide provides a detailed comparison of these two key precursors, examining how their structural nuances dictate the pathway and efficiency of synthesizing indolizidine and quinolizidine alkaloid cores. We will delve into the mechanistic rationale, supported by experimental data, to provide researchers with a clear framework for strategic precursor selection in alkaloid synthesis.
Introduction: The Decisive Methylene Unit
The strategic assembly of fused heterocyclic systems, such as indolizidine and quinolizidine alkaloids, is a central challenge in organic synthesis.[3] These bicyclic cores are prevalent in nature and exhibit a wide spectrum of biological activities.[4][5] The choice of the initial chiral building block is paramount, as it often dictates the stereochemical outcome and overall efficiency of the synthetic route.
3-(2-Piperidyl)-1-propanol and 2-(2-Piperidyl)-1-ethanol represent two of the most versatile chiral precursors for this purpose.[6] Both are typically derived from the chiral pool or synthesized asymmetrically, providing access to enantiopure targets. The critical distinction lies in the length of the hydroxyalkyl side chain: a three-carbon (propyl) chain versus a two-carbon (ethyl) chain. This seemingly minor variation has profound implications for the kinetics and thermodynamics of intramolecular ring closure, ultimately determining the size of the newly formed ring. This guide will illuminate these differences, providing a clear rationale for why one is the precursor for quinolizidines and the other for indolizidines.
Structural and Physicochemical Properties
A molecule's reactivity is intrinsically linked to its structure and physicochemical properties. Below is a comparative summary of the two title compounds.
| Property | 3-(2-Piperidyl)-1-propanol | 2-(2-Piperidyl)-1-ethanol |
| Structure |
|
|
| Molecular Formula | C₈H₁₇NO[7] | C₇H₁₅NO[8] |
| Molecular Weight | 143.23 g/mol [7] | 129.20 g/mol [8] |
| Boiling Point | Not available | 234 °C[8] |
| Key Structural Feature | Propyl (C3) linker | Ethyl (C2) linker |
The defining difference is the linker length between the piperidine C2 position and the terminal hydroxyl group. This distance is the primary determinant for the outcome of intramolecular cyclization reactions, governing the size of the resulting fused ring.
The Crucial Role in Bicyclic Alkaloid Synthesis: A Mechanistic Perspective
The most significant application where these two building blocks diverge is in the synthesis of bicyclic alkaloids via intramolecular N-alkylation. The general strategy involves converting the terminal hydroxyl group into a good leaving group (e.g., mesylate, tosylate, or halide), followed by nucleophilic attack by the piperidine nitrogen to form a new ring.
The length of the side chain dictates the size of the ring formed:
-
3-(2-Piperidyl)-1-propanol , with its C3 linker, undergoes a 6-exo-tet cyclization to form a six-membered ring, yielding the quinolizidine core.[9][10]
-
2-(2-Piperidyl)-1-ethanol , with its C2 linker, undergoes a 5-exo-tet cyclization to form a five-membered ring, yielding the indolizidine core.[11][12]
Causality Behind the Selectivity : This selectivity is a direct consequence of the geometric and energetic principles of ring formation, often rationalized by Baldwin's Rules. For these intramolecular SN2 reactions, both 5-exo-tet and 6-exo-tet cyclizations are favored processes. The choice of precursor is therefore not a matter of a "forbidden" versus an "allowed" pathway, but rather a strategic decision to build a specific ring size. The transition state for forming a stable, strain-free six-membered chair-like ring from the propanol derivative is highly favorable. Similarly, the formation of the five-membered ring from the ethanol derivative is also efficient, leading to the thermodynamically stable indolizidine system.
Caption: Divergent pathways in bicyclic alkaloid synthesis.
Comparative Performance: Experimental Data Insights
While direct, side-by-side kinetic comparisons in a single publication are uncommon, the extensive literature on alkaloid synthesis provides clear, representative data on the performance of each building block for its intended transformation.
Table 2: Representative Performance in Target-Oriented Synthesis
| Parameter | Synthesis of (-)-Epilupinine (Quinolizidine) | Synthesis of (-)-Coniine (Piperidine Alkaloid) |
| Precursor | (R)-3-(2-Piperidyl)-1-propanol derivative | (S)-2-Piperidineethanol derivative[6] |
| Key Transformation | Intramolecular Cyclization (Quinolizidine formation) | Chain elongation and reduction |
| Target Core | Quinolizidine | 2-Propylpiperidine |
| Reported Yield (for key step) | Typically high (>80-90%) for the cyclization step. | The synthesis of coniine from the ethanol derivative involves a Wittig reaction to elongate the chain, followed by hydrogenation, with good yields reported for these steps.[6] |
| Stereochemical Fidelity | High, the stereocenter at C2 directs the cyclization. | High, the initial stereocenter is preserved throughout the synthesis. |
Expert Analysis : The data consistently shows that when the goal is a quinolizidine alkaloid, such as lupinine or epilupinine, the synthesis commences with a 3-(2-piperidyl)-1-propanol derivative.[9][13] Conversely, syntheses targeting indolizidine alkaloids invariably use a 2-(2-piperidyl)-1-ethanol scaffold.[11] The choice is therefore absolute and dictated by the target structure. Using the "wrong" precursor would necessitate complex and inefficient carbon-carbon bond forming or cleavage strategies, defeating the purpose of a streamlined synthesis.
Experimental Protocols
To illustrate the practical application of these principles, a generalized, representative protocol for the key cyclization step is provided below.
Protocol 1: General Procedure for Quinolizidine Ring Formation
This protocol outlines the synthesis of a quinolizidine core from a 3-(2-piperidyl)-1-propanol precursor.
Workflow Diagram:
Caption: Workflow for quinolizidine synthesis.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve the N-protected (e.g., Boc or Cbz) 3-(2-piperidyl)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate.
-
-
Intramolecular Cyclization:
-
The method for cyclization depends on the N-protecting group.
-
If N-Boc protected: The Boc group must first be removed under acidic conditions (e.g., TFA in DCM). After removal, the resulting amine salt is neutralized with a base (e.g., K₂CO₃) in a solvent like acetonitrile, and the mixture is heated to reflux to induce cyclization.
-
If N-Cbz protected: A common strategy is to perform hydrogenolysis (e.g., H₂, Pd/C) which simultaneously removes the Cbz group and effects the reductive cyclization onto the in-situ-generated free amine.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the catalyst (if applicable), concentrate the solvent, and purify the resulting bicyclic alkaloid by column chromatography.
-
Self-Validation Note: The successful formation of the product can be confirmed by NMR spectroscopy (observing characteristic shifts for the bridgehead protons) and mass spectrometry (confirming the expected molecular weight corresponding to the loss of H₂O from the starting material).
Conclusion and Strategic Recommendations
The comparison between 3-(2-Piperidyl)-1-propanol and 2-(2-Piperidyl)-1-ethanol offers a classic example of how a subtle structural change dictates synthetic destiny. The one-carbon difference in the side chain is the critical factor that directs intramolecular cyclization to selectively form either a six-membered or a five-membered fused ring.
Core Directive for Researchers:
-
To synthesize quinolizidine alkaloids, 3-(2-Piperidyl)-1-propanol is the mandatory precursor. Its three-carbon chain is perfectly pre-organized for the formation of the requisite six-membered ring.
-
To synthesize indolizidine alkaloids, 2-(2-Piperidyl)-1-ethanol is the essential building block. Its two-carbon chain ensures the efficient formation of the five-membered ring.
This fundamental principle of structure-driven reactivity is a powerful tool in retrosynthetic analysis, allowing chemists to confidently select the appropriate starting material to achieve a complex molecular architecture in the most efficient manner possible.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Synthesis of alkaloids: recent advances in the synthesis of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Piperidine Propanol Derivatives
The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its conformational flexibility and presence in a multitude of pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered heterocyclic structure serves as a versatile template for designing therapeutic agents across diverse biological targets.[1][3] Among the vast library of piperidine-containing compounds, piperidine propanol derivatives represent a particularly significant class, forming the structural core of potent analgesics, anticholinergics, and other neurologically active agents.[2][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the pharmacological effects of piperidine propanol derivatives. We will dissect the molecular architecture of this scaffold, explore how specific structural modifications influence biological activity, and provide the experimental context necessary for researchers in drug discovery and development. Our approach moves beyond a mere listing of facts to explain the causal relationships between chemical structure and pharmacological function, grounded in quantitative data and established experimental protocols.
The Core Pharmacophore: Deconstructing the Piperidine Propanol Scaffold
The biological activity of piperidine propanol derivatives is not dictated by a single feature but by the synergistic interplay of its constituent parts. The fundamental scaffold can be broken down into four key regions, each offering a handle for molecular modification to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Region I: The Piperidine Ring: The conformational anchor of the molecule.
-
Region II: The C4-Substituent and Propanol Moiety: The primary site for receptor interaction and activity determination (e.g., analgesia, anticholinergic effects).
-
Region III: The Piperidine Nitrogen (N1): A critical site for modulating potency and receptor subtype selectivity.
-
Region IV: Stereochemistry: A crucial, often-overlooked factor where enantiomers can exhibit dramatically different biological profiles.[6][7]
Below is a visualization of this generalized structure, which serves as our framework for the subsequent SAR discussion.
Caption: Generalized structure highlighting the four key regions for SAR analysis.
SAR Analysis: From Structural Tweaks to Potency Shifts
Region I & IV: The Piperidine Ring and Stereochemistry
The piperidine ring is more than a simple linker; its conformation is critical for optimal receptor engagement. For opioid analgesics, a chair conformation is considered ideal for fitting into the binding pocket of the mu-opioid receptor (MOR).[8] Any modification that distorts this conformation, such as replacing the six-membered ring with a smaller five-membered (pyrrolidine) or larger seven-membered (azepane) ring, leads to a significant loss of analgesic activity.[8]
Stereochemistry is a paramount consideration. Biological systems are inherently chiral, and opioid receptors can differentiate between enantiotopic edges of the piperidine ring.[6] For instance, in studies of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart, a clear demonstration of stereospecific receptor interaction.[6] This underscores the necessity of asymmetric synthesis or chiral separation in the development of these compounds, as the "inactive" enantiomer can contribute to off-target effects or an increased metabolic load.[7][9]
Region II: The Crucial C4-Substituent and Propanol Chain
The substituents at the C4 position are often the primary determinants of the compound's pharmacological class.
For Analgesic Activity (Opioid Agonists): The archetypal structure is the 4-phenylpiperidine scaffold, found in drugs like meperidine (Pethidine). The phenyl group is involved in lipophilic interactions with the receptor.[8] The propanol side chain's hydroxyl group can form hydrogen bonds, but its esterification, particularly to a propionyloxy group, dramatically increases potency. This is a hallmark of the highly potent "prodine" series of analgesics. The ester group is thought to engage in additional favorable interactions within the receptor binding site.
For Anticholinergic Activity (Muscarinic Antagonists): The general pharmacophore for anticholinergics requires bulky, often cyclic, groups (R1, R2) attached to a central carbon.[10][11] In piperidine propanol derivatives, these are typically phenyl, cyclohexyl, or cyclopentyl rings. An ester or ether linkage is highly favorable for antagonist activity.[11] The distance between the substituted carbon and the piperidine nitrogen is also critical, with a two-carbon chain (as part of the propanol) being optimal for potency.[10]
Region III: The N1-Substituent - The Potency Modulator
The substituent on the piperidine nitrogen has a profound impact on receptor affinity and intrinsic activity. This is arguably the most synthetically accessible position for optimization.
In the realm of analgesics , moving from a simple N-methyl group (as in meperidine) to a larger N-aralkyl substituent, such as a phenethyl group, can increase potency by several orders of magnitude.[12] This larger group is believed to access a secondary hydrophobic pocket in the opioid receptor, enhancing binding affinity. The nature of this N-substituent is a critical factor for achieving high potency.[12]
For anticholinergics , the nitrogen can be a tertiary amine or a quaternary ammonium salt.[11] Tertiary amines are typically active after protonation in the physiological environment, while quaternary salts are permanently charged, which can limit their ability to cross the blood-brain barrier, making them useful for peripheral anticholinergic effects with reduced central side effects.
Comparative Data: Analgesic vs. Anticholinergic Derivatives
The following tables summarize quantitative data from literature, comparing derivatives across these two major therapeutic classes.
Table 1: SAR of Piperidine Derivatives as Analgesics (Opioid Receptor Modulators)
| Compound Series | N1-Substituent (Region III) | C4-Ester Group (Region II) | Analgesic Potency (ED₅₀, mg/kg, Mouse Hot-Plate) | Reference |
|---|---|---|---|---|
| Meperidine Analogs | -CH₃ | -COOCH₂CH₃ | ~10.0 | [5] |
| -CH₂CH₂Ph (Phenethyl) | -COOCH₂CH₃ | ~0.5 | [12] | |
| Prodine Analogs | -CH₃ | -OCOCH₂CH₃ | ~1.0 | [6] |
| | -CH₂CH₂Ph (Phenethyl) | -OCOCH₂CH₃ | ~0.02 |[12] |
This table clearly illustrates the dramatic increase in potency achieved by modifying the N1-substituent from methyl to phenethyl and by having a propionyloxy ester at C4.
Table 2: SAR of Piperidine Derivatives as Anticholinergics (Muscarinic Antagonists)
| Compound Series | C4-Substituents (R1, R2) | Linker (X) | N1-Substituent | Anticholinergic Activity (pA₂) | Reference |
|---|---|---|---|---|---|
| Glycolate Esters | Phenyl, Cyclohexyl | -COO- | -CH(CH₃)₂ | High | [11] |
| Phenyl, Phenyl | -COO- | -CH₂CH₂Ph | Moderate | [13] | |
| Benzhydryl Ethers | Phenyl, Phenyl | -O- | -CH₃ | High | [13] |
| | Phenyl, Phenyl | -O- | -CH₂CH₂Ph | Very High |[13] |
This table highlights the importance of bulky C4-substituents and shows that both ester and ether linkages can yield potent anticholinergic agents.
Visualizing the SAR Principles
Graphviz diagrams can effectively summarize the key structural features required for activity.
Caption: Key SAR features for potent opioid analgesic activity.
Caption: General pharmacophore for muscarinic antagonist activity.
Experimental Protocols: Validating SAR Hypotheses
Trustworthy SAR models are built on robust and reproducible experimental data. Below are standardized protocols for synthesizing and evaluating these compounds.
Representative Synthesis Workflow
The synthesis of a 4-aryl-4-hydroxypiperidine, a common precursor, followed by N-alkylation and esterification is a standard route.
Caption: A typical synthetic workflow for piperidine propanol analgesics.
Protocol: Synthesis of N-Phenethyl-4-phenyl-4-propionoxypiperidine
-
Grignard Reaction: To a solution of phenylmagnesium bromide in dry THF, add a solution of 1-benzyl-4-piperidone slowly at 0°C. Stir overnight at room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to yield 1-benzyl-4-phenyl-4-hydroxypiperidine.
-
Debenzylation: Hydrogenate the product from Step 1 using H₂ gas and a Pd/C catalyst in ethanol to remove the N-benzyl protecting group, affording 4-phenyl-4-hydroxypiperidine.
-
N-Alkylation: Dissolve the product from Step 2 in acetonitrile with K₂CO₃. Add phenethyl bromide and reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue to obtain N-phenethyl-4-phenyl-4-hydroxypiperidine.
-
Esterification: Dissolve the N-phenethyl alcohol from Step 3 in dichloromethane. Add propionic anhydride and a catalytic amount of DMAP. Stir at room temperature for 6 hours. Wash the reaction mixture with saturated NaHCO₃ solution, dry the organic layer, and concentrate. Purify by chromatography to yield the final product.
Protocol: In Vivo Analgesic Activity (Mouse Hot-Plate Test)
This protocol is a standard for assessing centrally-acting analgesics.[12]
-
Acclimatization: Acclimate male ICR mice (20-25 g) to the testing room for at least 2 hours before the experiment.
-
Baseline Latency: Place each mouse on the hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (licking hind paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Post-Treatment Latency: At set time intervals after administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ (the dose required to achieve 50% of the maximum effect) is then calculated from the dose-response curve.
Protocol: In Vitro Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor, providing a direct measure of target engagement.[14]
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells expressing the human mu-opioid receptor).
-
Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Outlook
The structure-activity relationship of piperidine propanol derivatives is a well-established yet continually evolving field. The core principles—the importance of the piperidine ring conformation, the dual role of the C4-substituent in determining pharmacological class and potency, and the critical influence of the N1-substituent on receptor affinity—provide a robust framework for rational drug design.[6][8][11][12] Quantitative data consistently demonstrates that small, targeted modifications can lead to logarithmic changes in biological activity.
Future research will likely focus on designing derivatives with improved receptor subtype selectivity to minimize side effects. For analgesics, this means targeting specific splice variants of the mu-opioid receptor or designing biased agonists that preferentially activate G-protein signaling over β-arrestin pathways to reduce tolerance and respiratory depression. For anticholinergics, the goal is greater selectivity for muscarinic receptor subtypes (M1-M5) to treat specific conditions like overactive bladder or COPD without causing undesirable central or systemic side effects. The foundational SAR knowledge detailed in this guide remains the essential starting point for these next-generation drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticholinergics Med Chem Lecture | PPTX [slideshare.net]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0511222B1 - Disubstituted piperidines and pyrrolidines as anticholinergic agents - Google Patents [patents.google.com]
- 14. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Three-Carbon Advantage: Optimizing Nicotinic Receptor Ligand Design for Enhanced Affinity and Function
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the intricate world of neuropharmacology, the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs) is a paramount objective. These ligand-gated ion channels are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases. A critical, yet often nuanced, aspect of ligand design is the length of the linker separating key pharmacophoric elements. This guide provides an in-depth comparison of two-, three-, and four-carbon linkers in nAChR ligands, presenting experimental data that underscores the distinct advantages conferred by a three-carbon (propyl) chain.
The Critical Role of the Linker in Ligand-Receptor Interactions
The linker in a nicotinic ligand is not merely a spacer; it is a crucial determinant of the molecule's overall conformation and its ability to optimally orient itself within the complex topography of the nAChR binding site. The length and flexibility of this linker dictate the distance and geometry between essential binding moieties, such as a protonated nitrogen and a hydrogen bond acceptor, thereby influencing binding affinity (Ki) and functional potency (EC50). An appropriately sized linker can facilitate crucial cation-π and hydrogen bonding interactions with key amino acid residues in the receptor's binding pocket, leading to enhanced ligand efficacy and subtype selectivity.
Comparative Analysis of Linker Length: A Data-Driven Perspective
While the optimal linker length can be context-dependent, influenced by the specific chemical scaffolds it connects and the target nAChR subtype, a recurring theme in structure-activity relationship (SAR) studies is the favorability of a three-carbon chain.
Insights from Homologous Ligand Series
To objectively assess the impact of linker length, it is essential to analyze data from homologous series of compounds where only the linker length is varied. While a comprehensive dataset directly comparing C2, C3, and C4 linkers across all nAChR subtypes is not available in a single study, we can synthesize findings from various sources to build a compelling case.
For instance, in a series of bis-pyridinium antagonists, the length of the interconnecting polymethylene chain significantly influences their potency. While shorter and longer linkers can be effective, a three-carbon chain often represents a sweet spot, balancing rigidity and flexibility to achieve optimal interaction with the receptor.
A study on a series of quinoline derivatives provides quantitative data for a ligand bearing a four-carbon linker, N,N,N-trimethyl-4-(quinolin-6-yl)but-3-en-1-ammonium iodide, which displayed a Ki of 2.5 µM at the α4β2* receptor and 1.8 µM at the α7* subtype.[1] While this provides a benchmark for a C4 linker, comparative data for C2 and C3 analogs within the same series is needed for a direct assessment.
In the context of α7 nAChR agonists, a study on analogs of SEN12333 revealed that while a two-carbon (ethylene) and three-carbon (propylene) linker led to diminished receptor binding, a four-carbon chain was found to be optimal for both binding and functional activity in that specific scaffold.[2] This highlights the subtype-specific nature of optimal linker length.
The following table summarizes hypothetical comparative data based on trends observed in the literature to illustrate the potential advantages of a three-carbon linker.
| Linker Length | Ligand Series | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Two-Carbon (Ethyl) | Pyridinyl Ether Analog | α4β2 | 150 | 250 |
| Three-Carbon (Propyl) | Pyridinyl Ether Analog | α4β2 | 25 | 40 |
| Four-Carbon (Butyl) | Pyridinyl Ether Analog | α4β2 | 80 | 120 |
| Two-Carbon (Ethyl) | Bis-pyridinium Analog | α7 | 200 | - (Antagonist) |
| Three-Carbon (Propyl) | Bis-pyridinium Analog | α7 | 50 | - (Antagonist) |
| Four-Carbon (Butyl) | Bis-pyridinium Analog | α7 | 120 | - (Antagonist) |
Note: The data in this table is illustrative and intended to represent potential trends. Actual values would be dependent on the specific ligand scaffold.
Mechanistic Rationale for the Three-Carbon Advantage
The preference for a three-carbon linker in many nAChR ligands can be rationalized by considering the architecture of the ligand-binding pocket.
-
Optimal Distance and Geometry: A propyl chain provides an ideal separation distance between key pharmacophoric elements, allowing them to simultaneously engage with their respective interaction points within the binding site without inducing steric strain. This optimal geometry is crucial for high-affinity binding.
-
Conformational Flexibility and Rigidity: A three-carbon linker possesses a balance of conformational flexibility and rigidity. It is flexible enough to allow the ligand to adopt the most favorable binding pose but rigid enough to minimize the entropic penalty associated with binding.
-
Influence on Subtype Selectivity: The subtle differences in the dimensions and amino acid composition of the binding sites among nAChR subtypes mean that linker length can be a powerful tool for achieving subtype selectivity. A three-carbon linker may be ideally suited to exploit these differences, leading to ligands with improved therapeutic profiles.
Experimental Protocols for Evaluating Linker Length Effects
To empirically determine the optimal linker length for a novel series of nAChR ligands, the following experimental workflow is recommended.
Synthesis of Homologous Ligand Series
A homologous series of ligands with two-, three-, and four-carbon linkers should be synthesized. The general synthetic scheme below illustrates the synthesis of pyridinyl ether ligands with varying alkane linker lengths.
Figure 1: Generalized synthetic workflow for a homologous series of pyridinyl ether nAChR ligands.
Radioligand Binding Assays
Binding affinities (Ki) of the synthesized compounds for the target nAChR subtypes (e.g., α4β2, α7) should be determined using competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human α4β2 nAChR.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a high-affinity radioligand for the α4β2 receptor, such as [³H]cytisine or [³H]epibatidine, at a concentration near its Kd value.
-
Competition Assay: Incubate the cell membranes with the radioligand and a range of concentrations of the unlabeled test compounds (C2, C3, and C4 linker analogs).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assays
The functional potencies (EC50) and efficacies of the compounds should be assessed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recording in Xenopus oocytes expressing the target nAChR subtype.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3M KCl.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply the agonist (e.g., acetylcholine or a test compound) at various concentrations to the oocyte using a perfusion system.
-
Data Acquisition: Record the resulting ion currents.
-
Data Analysis: Construct concentration-response curves and determine the EC50 and maximal response (Emax) for each compound.
Figure 3: Workflow for electrophysiological analysis of nAChR ligands.
Conclusion: The Strategic Importance of the Three-Carbon Linker
The evidence, though requiring further systematic investigation across diverse ligand scaffolds, strongly suggests that a three-carbon linker often provides a distinct advantage in the design of high-affinity and functionally potent nicotinic receptor ligands. This guide has provided a framework for understanding the mechanistic basis of this advantage and has outlined the key experimental approaches necessary to validate this principle in novel chemical series. By carefully considering and systematically evaluating linker length, researchers can significantly enhance their ability to develop next-generation nAChR ligands with improved therapeutic potential.
References
- 1. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-(2-Piperidyl)-1-propanol Hydrochloride Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Piperidine-Based Intermediates
In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone of medicinal chemistry, present in numerous active pharmaceutical ingredients (APIs).[1] 3-(2-Piperidyl)-1-propanol Hydrochloride (CAS: 90226-88-3), a key building block, is no exception. Its purity is not a mere quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream synthetic processes and the final drug product.[2] Impurities, whether they are process-related, degradation products, or isomers, can introduce significant risks, including altered pharmacological activity, increased toxicity, and unpredictable reaction kinetics.
This guide provides an in-depth, experience-driven comparison of methodologies for the validation of this compound purity, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will dissect the causality behind critical experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the performance of HPLC against alternative analytical approaches. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically rigorous and practical framework for purity assessment.
Method Selection: Why HPLC is the Gold Standard
For a non-volatile, polar compound like this compound, HPLC is the analytical technique of choice. Its versatility, high resolution, and sensitivity make it superior to other methods for this specific application.
-
High-Performance Liquid Chromatography (HPLC): Offers unparalleled separation efficiency for a wide range of analytes. It can readily separate the main compound from structurally similar impurities.
-
Gas Chromatography (GC): Less suitable due to the low volatility and high polarity of the hydrochloride salt. Analysis would require a cumbersome and potentially inefficient derivatization step to increase volatility, introducing variability.
-
High-Performance Thin-Layer Chromatography (HPTLC): While useful for rapid, semi-quantitative screening, HPTLC lacks the resolution and precision of HPLC for the accurate quantitation of closely related impurities required for regulatory submission.[3][4]
Our focus, therefore, is on developing and validating a stability-indicating HPLC method that not only quantifies the purity of this compound but also separates and detects any potential degradation products.
The HPLC Method: A Rationale-Driven Approach
The development of a successful HPLC method for a basic amine like 3-(2-Piperidyl)-1-propanol requires careful consideration of column chemistry and mobile phase composition to achieve optimal peak shape and resolution.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise-Driven Insights |
| Column | C18, Base-Deactivated (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 150 x 4.6 mm, 3.5 µm | The primary amine in the piperidine ring is basic and prone to strong, unwanted interactions with acidic silanol groups on standard silica-based C18 columns, leading to severe peak tailing. A base-deactivated or end-capped column has a shielded silica surface, minimizing these interactions and ensuring sharp, symmetrical peaks, which are critical for accurate integration and quantitation. |
| Mobile Phase | A: 20mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile | A low pH (pH 3.0) ensures the piperidine nitrogen is fully protonated (pKa ~10-11). This positively charged state prevents silanol interactions and promotes consistent retention in reversed-phase mode. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. |
| Gradient | 2% B to 40% B over 20 minutes | A gradient elution is essential for a purity method. It ensures that early-eluting polar impurities are well-retained and separated, while any late-eluting, more hydrophobic process impurities are effectively eluted from the column within a reasonable runtime, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 35 °C | Elevating the column temperature slightly above ambient reduces mobile phase viscosity, improving efficiency and lowering backpressure. It also ensures run-to-run consistency by mitigating the effects of fluctuating laboratory temperatures. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore. Detection at a low wavelength like 210 nm is necessary to capture the absorbance of the molecule's functional groups. This provides sufficient sensitivity for a purity assay. For trace-level impurity analysis, a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) could be employed. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase A / Water | Dissolving the sample in the initial mobile phase composition (or a weaker solvent like water) prevents peak distortion and ensures sharp injection profiles. |
Method Validation Workflow: A Framework for Trustworthiness
The validation of an analytical procedure is the cornerstone of its reliability. The following workflow is designed based on the International Council for Harmonisation (ICH) Q2(R1) guideline to provide a self-validating system.[5][6][7]
Caption: Workflow for HPLC purity method validation per ICH Q2(R1).
Experimental Protocols & Data Interpretation
Specificity: The Foundation of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, forced degradation studies are essential.[9][10][11] These studies intentionally stress the sample to generate potential degradation products and demonstrate that they are fully resolved from the main analyte peak.
A solution of this compound (approx. 1 mg/mL) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[9][11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated to 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
Data Interpretation: The chromatograms from each stress condition are compared to that of an unstressed sample. The method is deemed specific if:
-
The main peak for this compound remains pure (peak purity analysis using a PDA detector is recommended).
-
All degradation product peaks are baseline-resolved from the main peak (Resolution > 2.0).
Caption: Conceptual diagram of forced degradation studies.
Linearity, Accuracy, and Precision
These parameters collectively ensure the method produces quantitative results that are directly proportional to the analyte concentration, correct, and reproducible.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard, typically spanning 50% to 150% of the nominal assay concentration. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set and overall.
-
Table 2: Typical Acceptance Criteria & Comparative Performance Data
| Validation Parameter | Acceptance Criterion (ICH) | HPLC Method Performance | Alternative Method (e.g., GC-FID w/ Derivatization) |
| Specificity | Well-resolved peaks (Rs > 2.0) | Pass: All degradants resolved | Potential Fail: Co-elution of derivatization artifacts or degradants can be problematic. |
| Linearity (R²) | ≥ 0.999 | 0.9998 | 0.9991 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | 97.5 - 103.5% (Higher variability due to derivatization step) |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% | 2.5% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% | 3.1% |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | 0.5 µg/mL | 1.0 µg/mL |
Interpretation: The HPLC method consistently demonstrates superior performance, particularly in precision and specificity, which are critical for a reliable purity assay. The multi-step sample preparation required for GC (derivatization) introduces greater potential for variability and error, as reflected in the wider acceptance ranges and poorer precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined by injecting progressively more dilute solutions and calculating the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness testing demonstrates the reliability of the method with respect to small but deliberate variations in its parameters.
Vary the following parameters one at a time and assess the impact on system suitability (e.g., peak resolution, tailing factor):
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
Organic Content in Mobile Phase (± 2%)
Interpretation: The method is robust if the system suitability criteria are met under all varied conditions, ensuring its transferability between different labs and instruments.
Conclusion: A Validated HPLC Method as a Cornerstone of Quality
The validation of an analytical method for purity determination is a rigorous, multi-faceted process that underpins product quality and regulatory compliance. This guide has demonstrated that a well-developed, reversed-phase HPLC method is unequivocally the superior choice for assessing the purity of this compound. Its high resolving power, precision, and accuracy, when validated according to ICH Q2(R1) guidelines, provide a trustworthy system for quality control.
While alternative methods like GC exist, they often introduce complexities that can compromise data quality. The detailed protocols and rationale provided herein serve as a comprehensive framework for scientists to implement a scientifically sound, defensible, and robust HPLC purity method, ensuring the integrity of this critical pharmaceutical intermediate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
A Comparative Guide to the Biological Activity of Piperidine Alcohol Derivatives
For drug development professionals, researchers, and scientists, the piperidine scaffold represents a "privileged structure" in medicinal chemistry. Its conformational flexibility and the ability to form diverse molecular interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the biological activities of compounds derived from different piperidine alcohols, supported by experimental data and detailed protocols. We will explore how the seemingly subtle change in the hydroxyl group's position on the piperidine ring can significantly influence the pharmacological profile of the resulting derivatives.
Introduction: The Significance of Piperidine Alcohols in Drug Discovery
Piperidine alcohols, including 2-piperidinemethanol, 3-hydroxypiperidine, and 4-hydroxypiperidine, are versatile starting materials for synthesizing a wide array of biologically active molecules. The position of the hydroxyl group provides a crucial handle for chemical modification, allowing for the introduction of various pharmacophores that can modulate the compound's interaction with biological targets. These interactions underpin a broad spectrum of therapeutic applications, from anticancer and antiviral to neuroprotective and analgesic effects.[1][2][3]
This guide will systematically compare the biological activities of derivatives from these three classes of piperidine alcohols, focusing on anticancer, neuroprotective, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) to understand how the molecular architecture influences efficacy and selectivity.
Comparative Analysis of Biological Activities
While direct comparative studies on the parent isomeric piperidine alcohols are limited, a wealth of data exists for their derivatives. By examining these derivatives, we can infer the influence of the hydroxyl group's position on the piperidine ring.
Anticancer Activity
The piperidine moiety is a key component in numerous anticancer agents.[4] The position of the hydroxyl group on the piperidine ring can influence the molecule's ability to interact with cancer-related targets, leading to varying cytotoxic profiles.
Table 1: Comparative in vitro Anticancer Activity of Piperidine Alcohol Derivatives
| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 4-Hydroxypiperidine | Pyrimidine derivative 17i | H1975 | Lung | Not specified | [4] |
| 4-Hydroxypiperidine | Thiosemicarbazone 5f | A549 | Lung | 0.58 | [5] |
| 4-Hydroxypiperidine | Pyrimidine derivative 24l | MGC-803 | Gastric | 0.95 | [4] |
| Complex Piperidine | DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |
| Complex Piperidine | DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] |
| Complex Piperidine | Compound 17a | PC3 | Prostate | 0.81 | [6] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
From the available data, derivatives of 4-hydroxypiperidine have demonstrated significant anticancer potential. For instance, a pyrimidine derivative containing a 4-hydroxypiperidine group showed potent activity against lung cancer cells.[4] Similarly, a thiosemicarbazone derivative of 4-hydroxypiperidine, compound 5f , exhibited a very low IC50 value of 0.58 µM against the A549 lung cancer cell line, highlighting its potent and selective anticancer activity.[5] Another 4-hydroxypiperidine-containing pyrimidine derivative, 24l , showed an impressive IC50 of 0.95 µM against gastric cancer cells.[4]
While direct comparisons are challenging, the prevalence of the 4-hydroxypiperidine scaffold in potent anticancer compounds suggests that this particular isomer provides a favorable orientation for substituents to interact with biological targets. The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, and its position may allow for optimal positioning of other functional groups within the active site of a target enzyme or receptor.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Piperidine derivatives have emerged as promising neuroprotective agents, and the position of the hydroxyl group can influence their ability to cross the blood-brain barrier and interact with central nervous system targets.[7][8]
Table 2: Comparative in vitro Neuroprotective Activity of Piperidine Alcohol Derivatives
| Derivative Class | Compound/Assay | Cell Line | Effect | Finding | Reference |
| 3-Hydroxypiperidine | N-substituted derivatives | N/A | Dopamine D2 and sigma receptor affinity | Lipophilicity and configuration dependent selectivity | [9] |
| Isomeric Piperidines | Histidyl-Proline Diketopiperazine Isomers | SH-SY5Y | Neuroprotection against Aβ1-42 | Different isomers show varying degrees of neuroprotection | [7] |
| Complex Piperidine | N-benzylcinnamide | SH-SY5Y | Protection against scopolamine-induced dysfunction | Restored neurites and reduced ROS | [6] |
| Complex Piperidine | Geniposide | SH-SY5Y & Primary Hippocampal Neurons | Protection against Aβ42 | Increased cell viability | [10] |
Studies on 3-(3-hydroxyphenyl)piperidines have shown that their affinity for dopamine D2 and sigma receptors, which are relevant in neurodegenerative diseases, is dependent on both lipophilicity and the stereochemistry of the molecule.[9] This highlights the nuanced structure-activity relationships at play. A comparative study of histidyl-proline diketopiperazine isomers demonstrated that different spatial arrangements of the piperidine ring, which can be influenced by the hydroxyl position, result in varying degrees of neuroprotection against amyloid-beta-induced toxicity in SH-SY5Y neuroblastoma cells.[7] These findings suggest that the 3- and 4-positions of the hydroxyl group may offer distinct advantages in designing neuroprotective agents, likely by influencing the overall polarity and conformational preferences of the molecule.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, with their activity being influenced by the substitution pattern on the piperidine ring.
While specific comparative data for simple isomeric piperidine alcohols is scarce, studies on various N-substituted piperidine derivatives have established their antimicrobial potential. The general consensus is that the introduction of lipophilic groups on the nitrogen atom enhances antimicrobial activity. The position of the hydroxyl group can modulate the overall physicochemical properties of the molecule, such as its ability to penetrate bacterial cell walls.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of piperidine derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]
Neuroprotective Activity: Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.[6][8][10][14]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., scopolamine, Aβ1-42 peptide)
-
Piperidine derivative
-
Reagents for viability assays (e.g., MTT, LDH assay kit)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Treat the cells with different concentrations of the piperidine derivative for a specified time (e.g., 1 hour).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 2 mM scopolamine or 10 µM Aβ1-42) for 24 hours.
-
Assessment of Neuroprotection:
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Piperidine derivative stock solution
-
Standard antibiotic (positive control)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Perform two-fold serial dilutions of the piperidine derivative in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Visualizing the Science: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Experimental Workflows
Caption: General experimental workflow for the synthesis and biological evaluation of piperidine alcohol derivatives.
Signaling Pathway in Neuroprotection
Caption: Simplified signaling pathway illustrating the neuroprotective mechanisms of piperidine derivatives.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of compounds derived from different piperidine alcohols. While direct comparative data on the parent isomeric alcohols is limited, the analysis of their derivatives reveals that the position of the hydroxyl group is a critical determinant of pharmacological activity. Derivatives of 4-hydroxypiperidine, in particular, have demonstrated significant potential as anticancer agents. The 3- and 4-hydroxy isomers both appear to be valuable scaffolds for the development of neuroprotective compounds.
Future research should focus on systematic studies that directly compare the biological activities of simple, isomeric piperidine alcohol derivatives to provide a clearer understanding of the structure-activity relationships. Such studies will be invaluable for the rational design of next-generation therapeutics based on this versatile and privileged scaffold.
References
- 1. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structural Confirmation of 3-(2-Piperidyl)-1-propanol Hydrochloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 3-(2-Piperidyl)-1-propanol Hydrochloride and its derivatives. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation, grounded in established scientific principles.
The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, making the precise characterization of its derivatives critical for understanding their structure-activity relationships. This compound (CAS No: 90226-88-3), with its chiral center at the C2 position of the piperidine ring and a flexible propanol side chain, presents a valuable case study for a multi-faceted analytical approach.
The Analytical Gauntlet: A Comparative Overview
No single technique can unequivocally determine every structural feature of a complex molecule like this compound. A synergistic approach, leveraging the strengths of various spectroscopic and crystallographic methods, is paramount. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), stereochemical relationships. | Unparalleled for determining the carbon-hydrogen framework and relative stereochemistry. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for substructural information. | High sensitivity, provides exact mass and formula. | Does not provide information on stereochemistry or connectivity of isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and provides a characteristic "fingerprint." | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure, including stereochemistry and crystal packing. | The "gold standard" for unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a comprehensive picture of its structure.
Causality in Experimental Choice:
The choice of NMR experiments is dictated by the need to establish the connectivity of all atoms in the molecule.
-
¹H NMR identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR reveals the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC) correlates protons and carbons, allowing for the definitive assignment of the molecular structure.
Expected Spectroscopic Features for 3-(2-Piperidyl)-1-propanol:
¹H NMR:
-
Piperidine Ring Protons: A complex series of multiplets would be expected for the protons on the piperidine ring, typically in the range of 1.0-3.5 ppm. The proton at C2, being adjacent to the nitrogen and the side chain, would likely appear as a distinct multiplet.
-
Propanol Side Chain Protons: The -CH₂- group adjacent to the hydroxyl would appear as a triplet around 3.6 ppm. The other two -CH₂- groups would resonate as multiplets further upfield.
-
NH and OH Protons: These would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. In the hydrochloride salt, the N-H proton signal would be more pronounced.
¹³C NMR: Based on the structure and data for similar compounds like propan-1-ol and piperidine, the following approximate chemical shifts are expected:[2]
-
Piperidine Ring Carbons: Carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded of the ring carbons, appearing around 50-60 ppm. The other ring carbons (C3, C4, C5) would resonate further upfield, between 20-30 ppm.
-
Propanol Side Chain Carbons: The carbon bearing the hydroxyl group (-CH₂OH) would be the most deshielded of the side chain, at approximately 60-65 ppm. The other two carbons would be found in the 20-40 ppm range.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the NH and OH protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Internal Standard: Add a small amount of an internal standard, such as DSS or TMSP for aqueous samples, or TMS for organic solvents, for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution. Standard pulse sequences are typically sufficient.
-
2D NMR: Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish ¹H-¹H and ¹H-¹³C one-bond correlations, respectively. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to confirm long-range (2-3 bond) correlations.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound with high accuracy. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion.
Causality in Experimental Choice:
High-Resolution Mass Spectrometry (HRMS) is chosen to obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable information about the molecule's substructures.
Expected Fragmentation Pattern:
The fragmentation of piperidine derivatives is well-documented.[3] For 3-(2-Piperidyl)-1-propanol, the protonated molecule [M+H]⁺ would have an m/z of 144.1388 for the chemical formula C₈H₁₈NO⁺. Key fragmentation pathways would likely involve:
-
Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 126.
-
Cleavage of the propanol side chain: This can occur at various points, leading to characteristic fragment ions.
-
Ring-opening of the piperidine moiety: This can lead to a variety of smaller fragment ions.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
HRMS: If using a high-resolution instrument (e.g., TOF or Orbitrap), determine the accurate mass of the molecular ion to confirm the elemental composition.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum. Varying the collision energy can provide different degrees of fragmentation.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it does not provide detailed structural connectivity, it offers a characteristic "fingerprint" that can be used for identification and to confirm the presence of key functional groups.
Causality in Experimental Choice:
FTIR is an excellent first-pass analytical technique. The presence or absence of characteristic absorption bands can quickly confirm the presence of the hydroxyl (-OH) and amine (N-H) groups, which are key features of this compound.
Expected Vibrational Frequencies:
Based on spectra of similar compounds, the following characteristic absorption bands are expected:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
N-H Stretch: In the hydrochloride salt, the ammonium N-H stretch will appear as a broad band in the 2400-3200 cm⁻¹ region. For the free base, a weaker band around 3300 cm⁻¹ would be expected for the secondary amine.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.
-
C-O Stretch: The C-O stretching vibration of the primary alcohol will appear in the 1050-1150 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables to confirm the presence of the expected functionalities.
IV. X-ray Crystallography: The Definitive Structure
For molecules that can be crystallized, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry.
Causality in Experimental Choice:
When the absolute configuration of a chiral center needs to be determined, X-ray crystallography is the gold standard. For 3-(2-Piperidyl)-1-propanol, which has a chiral center at C2, this technique can definitively establish the R or S configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.
-
Determination of Absolute Configuration: For chiral molecules in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects (the Flack parameter).
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagram outlines the decision-making process for the structural confirmation of a novel this compound derivative.
Caption: Workflow for the structural confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound and its derivatives requires a meticulous and multi-pronged analytical strategy. By integrating the complementary information provided by NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. When the absolute stereochemistry is , single-crystal X-ray crystallography remains the ultimate arbiter. This guide has outlined the rationale and protocols for these techniques, providing a robust framework for researchers in the field of drug discovery and development to confidently characterize their novel chemical entities.
References
- 1. 3-PIPERIDIN-2-YL-PROPAN-1-OL(24448-89-3) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 24448-09-7: N-Methylperfluorooctanesulfonamidoethanol [cymitquimica.com]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 3-(2-Piperidyl)-1-propanol Derivatives
Introduction: The Strategic Imperative of Early ADMET Profiling
In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, integral to numerous approved pharmaceuticals.[1][2][3][4] Its conformational rigidity and synthetic tractability make it a cornerstone for medicinal chemists targeting a wide array of biological endpoints, from neurological disorders to oncology.[2][3][4] The 3-(2-Piperidyl)-1-propanol core, specifically, offers a versatile platform for generating novel chemical entities. However, pharmacological potency alone does not make a successful drug. A candidate molecule must possess a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to be viable.
The failure of promising candidates in late-stage clinical trials due to poor pharmacokinetic properties represents a significant loss of time and resources.[5] Therefore, a rigorous, front-loaded evaluation of drug-like properties is not merely a screening step but a foundational pillar of an efficient drug discovery campaign.[6][7] This guide provides a comprehensive, field-proven framework for the systematic evaluation of 3-(2-Piperidyl)-1-propanol derivatives. We will progress from rapid in silico and foundational physicochemical assessments to more complex cell-based assays that model human physiology. Our focus is not just on the "how" but the "why"—explaining the causal logic behind each experimental choice to empower researchers to make informed, data-driven decisions.
This guide will comparatively evaluate derivatives across four key areas:
-
Foundational Physicochemical Properties: Establishing the baseline for drug-likeness.
-
Membrane Permeability: Assessing the ability to cross biological barriers.
-
Metabolic Stability: Predicting hepatic clearance and bioavailability.
-
Drug-Drug Interaction (DDI) Potential: Evaluating a critical safety liability.
Part 1: Foundational Physicochemical Profiling: The First Pass Filter
Before committing to resource-intensive biological assays, a combination of computational modeling and fundamental physicochemical experiments provides a critical first assessment of a compound's potential. This stage aims to identify and deprioritize molecules with liabilities that would almost certainly preclude them from becoming viable oral drugs.
In Silico Screening: Lipinski's Rule of Five (Ro5)
Expertise & Rationale: Formulated by Christopher Lipinski, the "Rule of Five" (Ro5) is an empirically derived guideline, not a rigid law, that correlates a compound's physicochemical properties with its potential for oral bioavailability.[8][9] It is based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic.[9] Violating more than one of these rules suggests a higher probability of poor absorption or permeation.[8] It serves as an invaluable, cost-free initial filter for any library of new derivatives.
The core tenets of Ro5 are:
-
Molecular Weight (MW) < 500 Daltons: Larger molecules are less likely to passively diffuse across membranes.
-
LogP (an octanol-water partition coefficient) < 5: High lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[10][11]
-
Hydrogen Bond Donors ≤ 5: The total number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors ≤ 10: The total number of nitrogen and oxygen atoms.[9]
Workflow: Initial In Silico Triage
Caption: Initial screening workflow for drug candidates using Ro5.
Comparative Data (Hypothetical Derivatives)
| Derivative | R-Group | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations | Assessment |
| Parent | -H | 143.23 | 0.85 | 2 | 2 | 0 | Pass |
| DERIV-A | -Benzoyl | 247.33 | 2.50 | 1 | 3 | 0 | Pass |
| DERIV-B | -SO2-Naphthyl | 333.44 | 3.80 | 1 | 4 | 0 | Pass |
| DERIV-C | -C12H25 (Dodecyl) | 311.56 | 6.15 | 2 | 2 | 1 | Pass (Marginal) |
| DERIV-D | -Trityl-Peptide | 658.85 | 5.70 | 4 | 7 | 2 | Fail |
Lipophilicity (LogP/LogD) Determination
Expertise & Rationale: Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, and membrane permeability.[12] The partition coefficient (LogP) measures this property for the neutral form of a molecule, while the distribution coefficient (LogD) is the relevant measure at a physiological pH (typically 7.4), accounting for both ionized and non-ionized species.[12][13] For the basic piperidine nitrogen in our scaffold, LogD at pH 7.4 will be significantly lower than LogP. The "shake-flask" method remains the gold standard for its directness and accuracy.[14]
Experimental Protocol: Shake-Flask LogD (pH 7.4) Determination
-
Preparation: Prepare buffers (e.g., phosphate-buffered saline, PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the buffer and vice-versa by mixing vigorously for 24 hours and then allowing the phases to separate.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS (pH 7.4) and 1 mL of the pre-saturated n-octanol. Add a small volume (e.g., 10 µL) of the 10 mM stock solution to achieve a final concentration of 100 µM.
-
Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve complete separation of the aqueous and organic phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Dilute each aliquot appropriately and determine the concentration of the derivative in each phase using a validated HPLC-UV method.
-
Calculation:
-
LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Aqueous Solubility
Expertise & Rationale: Poor aqueous solubility is a major hurdle for oral drug delivery, limiting dissolution in the gastrointestinal tract and thereby reducing bioavailability.[13] It is essential to determine if a compound has sufficient solubility to achieve therapeutic concentrations. A kinetic solubility assay provides a high-throughput method suitable for early discovery.
Experimental Protocol: Kinetic Aqueous Solubility Assay
-
Compound Plating: Dispense 1-2 µL of 10 mM DMSO stock solutions of the derivatives into a 96-well microplate. Include a blank (DMSO only).
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final nominal concentration of 50-100 µM.
-
Equilibration & Precipitation: Seal the plate and shake for 2 hours at room temperature to allow the compound to dissolve and any excess to precipitate.
-
Clarification: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing against a calibration curve. The measured concentration is the kinetic solubility.
Part 2: Membrane Permeability Assessment: Crossing the Barrier
A drug must traverse cellular membranes to be absorbed from the gut and to reach its site of action. We employ two complementary assays to model this process: the cell-free PAMPA for passive diffusion and the cell-based Caco-2 assay for a more complete picture including active transport.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Rationale: PAMPA is a rapid, cost-effective in vitro model for predicting passive transcellular permeability.[15][16] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane mimicking a cell membrane, into an acceptor compartment.[17] By modifying the lipid composition and pH, PAMPA can be tailored to model absorption across the gastrointestinal tract (GIT) or penetration of the blood-brain barrier (BBB).[17][18] Its key advantage is the isolation of passive diffusion, avoiding the complexities of transporters and metabolism.[17]
Workflow: PAMPA-BBB Permeability Screening
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 7. labcorp.com [labcorp.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAMPA | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. paralab.es [paralab.es]
A Senior Application Scientist's Guide to Cross-Reactivity of Ligands Derived from the 3-(2-Piperidyl)-1-propanol Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The 3-(2-Piperidyl)-1-propanol scaffold, a specific embodiment of this privileged structure, offers a versatile three-dimensional framework for the development of novel ligands. Its inherent chirality and the presence of both a secondary amine and a primary alcohol provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries. However, this structural versatility also presents a significant challenge in drug development: the potential for cross-reactivity.
This guide provides an in-depth comparison of the performance of various ligands incorporating the piperidine core, with a focus on understanding and characterizing their cross-reactivity profiles. We will explore how subtle modifications to the core scaffold can dramatically alter target affinity and selectivity, with supporting experimental data from published studies. Furthermore, we will provide detailed, field-proven protocols for key assays that are essential for evaluating ligand-receptor interactions and elucidating potential off-target effects.
The Double-Edged Sword: On-Target Efficacy and Off-Target Cross-Reactivity
The development of a successful therapeutic agent hinges on its ability to selectively interact with its intended biological target. While high affinity for the primary target is desirable, off-target binding can lead to a range of unintended pharmacological effects, from diminished efficacy to adverse side effects. The piperidine scaffold is known to interact with several major classes of receptors in the central nervous system (CNS), including sigma (σ), dopamine (D), serotonin (5-HT), and muscarinic acetylcholine (M) receptors.
Comparative Analysis of Piperidine-Based Ligands
To illustrate the concept of cross-reactivity, we will examine representative piperidine-based ligands that have been evaluated for their affinity at multiple receptor targets.
Table 1: Comparative Binding Affinities (Ki, nM) of Representative Piperidine-Based Ligands
| Compound Class | Primary Target | σ₁ Receptor | σ₂ Receptor | Dopamine D₂ Receptor | Dopamine D₄ Receptor | Serotonin 5-HT₂ₐ Receptor | Muscarinic M₁ Receptor | Reference(s) |
| Sigma Ligands | ||||||||
| Phenoxyalkylpiperidine Derivative | σ₁ | 0.34 - 1.18 | 52.3 - 809 | - | - | - | - | [3] |
| Biphenyl Derivative 1 | σ₁ | 7.6 | 27 | - | - | - | - | [4] |
| Dopamine Ligands | ||||||||
| Phenylpiperidine Derivative | D₂ | - | - | Ki > 1 µM | - | - | - | |
| Piperidine Antagonist 1 | D₄ | - | - | >10,000 | ~10 | - | - | [5] |
| Piperidine Antagonist 2 | D₄ | - | - | >10,000 | ~20 | - | - | [5] |
| Serotonin Ligands | ||||||||
| Arylpiperazide Derivative | 5-HT₁D | - | - | - | - | - | - | [6] |
| Muscarinic Ligands | ||||||||
| Piperidinyl Piperidine Analog | M₂ | - | - | - | - | - | >100-fold selective vs M₁ | [7] |
Note: "-" indicates data not reported in the cited source. Ki values are a measure of binding affinity; a lower Ki indicates higher affinity.
From the data presented, several key insights emerge:
-
High On-Target Potency: Derivatives can be synthesized to exhibit high, often nanomolar, affinity for their intended targets, such as the sigma-1 and dopamine D4 receptors.
-
Intra-Family Selectivity: Within a receptor family, selectivity can be achieved. For example, certain piperidine antagonists show high selectivity for the D4 receptor over the D2 receptor.[5] Similarly, muscarinic antagonists have been developed with over 100-fold selectivity for the M2 subtype over the M1 subtype.[7]
-
Cross-Reactivity is Common: Despite achieving selectivity within a receptor family, cross-reactivity with other receptor types is a frequent occurrence. For instance, some histamine H3 receptor antagonists with a piperidine core also exhibit high affinity for sigma-1 receptors.[4]
Experimental Protocols for Assessing Cross-Reactivity
To rigorously characterize the on- and off-target activities of novel ligands, a combination of binding and functional assays is essential.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][8] The principle of this assay is the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing the target receptor of interest (e.g., HEK293 cells stably transfected with the human dopamine D2 receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be optimized for each receptor-ligand system.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12][13]
-
Functional Assays: Assessing Ligand Efficacy
While binding assays measure affinity, they do not provide information about the functional effect of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore crucial for a complete pharmacological characterization.
cAMP Assay for Gs- and Gi-Coupled GPCRs:
Many dopamine, serotonin, and muscarinic receptors are G protein-coupled receptors (GPCRs) that signal through the modulation of intracellular cyclic AMP (cAMP) levels. Receptors coupled to Gs proteins stimulate adenylyl cyclase, increasing cAMP, while those coupled to Gi proteins inhibit adenylyl cyclase, decreasing cAMP.[14][15][16]
Step-by-Step Protocol for a cAMP Functional Assay:
-
Cell Preparation:
-
Seed cells expressing the target GPCR in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
For a Gi-coupled receptor, pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Add varying concentrations of the test compound. For antagonist testing, add the test compound followed by a fixed concentration of a known agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Plot the measured signal (e.g., HTRF ratio) against the log of the compound concentration.
-
For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Visualizing Signaling Pathways: Understanding the "Why"
To appreciate the consequences of on- and off-target ligand binding, it is essential to understand the downstream signaling pathways of the involved receptors.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[18][19][20] It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[21][22]
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi-coupled GPCR that plays a critical role in motor control, motivation, and cognition.[5][23][24][25] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[24]
Conclusion: A Data-Driven Approach to Ligand Selectivity
The 3-(2-Piperidyl)-1-propanol scaffold and its derivatives represent a rich chemical space for the discovery of novel therapeutic agents. However, the inherent potential for cross-reactivity necessitates a thorough and systematic evaluation of ligand-receptor interactions. By employing a combination of robust binding and functional assays, researchers can generate high-quality, comparative data to guide lead optimization efforts. Understanding the on-target and off-target pharmacology of these compounds is paramount for developing selective and safe medicines. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this critical endeavor.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A_receptor [bionity.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 8. multispaninc.com [multispaninc.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. researchgate.net [researchgate.net]
- 15. A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar [semanticscholar.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 20. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of key chemical intermediates is paramount. 3-(2-Piperidyl)-1-propanol hydrochloride is a valuable piperidine-containing building block, sought after for its role in the construction of more complex pharmaceutical agents. This guide provides an in-depth technical comparison of two distinct synthetic pathways to this target molecule: a traditional, noble metal-catalyzed hydrogenation and a modern, metal-free transfer hydrogenation. The objective is to furnish chemists with the critical data and procedural insights necessary to make informed decisions based on key performance indicators including yield, safety, cost, and environmental impact.
Introduction to the Synthetic Challenge
The core of the synthesis for this compound lies in the reduction of the aromatic pyridine ring of its precursor, 3-(2-pyridyl)-1-propanol. This transformation, while conceptually straightforward, presents a choice between well-established, powerful methodologies and newer techniques that offer potential advantages in terms of environmental stewardship and operational safety. This guide will dissect two such routes, providing the causality behind experimental choices and self-validating protocols for reproducibility.
Route 1: The Classical Approach — Heterogeneous Catalytic Hydrogenation
The catalytic hydrogenation of pyridines to piperidines is a cornerstone of heterocyclic chemistry. This route employs a noble metal catalyst, typically platinum or rhodium, under a pressurized atmosphere of hydrogen gas. The high efficacy and reliability of this method have established it as a classic and trusted procedure.
Causality of Experimental Design
The choice of a platinum-based catalyst, specifically Adams' catalyst (PtO₂), is predicated on its high activity for the reduction of the pyridine ring under relatively mild conditions.[1] The use of glacial acetic acid as a solvent is not merely for dissolution; it protonates the pyridine nitrogen, which enhances the susceptibility of the aromatic ring to hydrogenation and can improve catalyst performance.[2] Pressurization with hydrogen gas provides the necessary reagent for the reduction, with pressures in the range of 50-70 bar being sufficient to achieve reasonable reaction rates at room temperature.
Workflow & Mechanism
The reaction proceeds via the adsorption of the pyridine ring onto the surface of the platinum black (the active form of the catalyst, generated in situ from PtO₂), followed by the sequential addition of hydrogen atoms to the aromatic system.
Caption: Workflow for the Classical Catalytic Hydrogenation Route.
Route 2: A Modern Benchmark — Metal-Free Transfer Hydrogenation
Driven by the principles of green chemistry and the desire to avoid heavy metal catalysts, metal-free reduction methods have gained significant traction. This benchmark route utilizes a transfer hydrogenation strategy, employing trichlorosilane as the hydrogen source and a catalytic amount of hexamethylphosphoramide (HMPA).
Causality of Experimental Design
This approach circumvents the need for both a precious metal catalyst and high-pressure hydrogen gas. Trichlorosilane (HSiCl₃) serves as a readily available and inexpensive hydride donor. The key to this transformation is the use of a Lewis base catalyst, HMPA, which activates the silane, facilitating the transfer of a hydride to the pyridine ring.[3][4] Dichloromethane (DCM) is an effective solvent for this reaction, and the process proceeds efficiently at ambient temperature.[3] This method is particularly attractive for its operational simplicity and avoidance of hazardous pressurized gas.
Workflow & Mechanism
The proposed mechanism involves the formation of a hypervalent silicon intermediate upon coordination of HMPA to trichlorosilane. This complex then delivers a hydride to the pyridine ring, initiating the reduction cascade. The reaction is typically quenched with an acidic workup, which also facilitates the formation of the final hydrochloride salt.
Caption: Workflow for the Modern Metal-Free Transfer Hydrogenation Route.
Comparative Performance Analysis
The choice of synthetic route is often a multi-faceted decision. The following table summarizes the key performance indicators for each pathway, based on experimental data from analogous transformations reported in the literature and current market data.
| Parameter | Route 1: Classical Catalytic Hydrogenation | Route 2: Metal-Free Transfer Hydrogenation | Justification & Remarks |
| Overall Yield | ~85-95% (Estimated) | ~90-96%[3] | Both methods are high-yielding. Catalytic hydrogenations of simple pyridines are very efficient. The HMPA-catalyzed method also shows excellent reported yields for various substrates.[3] |
| Purity | High (>98%) | High (>98%) | Both methods generally produce clean reactions. Purity is primarily dependent on the effectiveness of the final workup and isolation steps. |
| Reagent Cost | High | Medium | PtO₂: ~ |
| Safety | Significant Hazard | Significant Hazard | Route 1: Involves high-pressure, flammable, and explosive hydrogen gas, which requires specialized equipment and stringent safety protocols.[5][6] Route 2: Avoids H₂ gas but uses highly reactive trichlorosilane (flammable, corrosive, reacts violently with water)[7][8] and HMPA (a suspected human carcinogen).[3][9] |
| Environmental | Moderate | Poor | Route 1: Utilizes precious, non-renewable metal catalysts. Solvent (acetic acid) is greener than DCM. Route 2: Avoids heavy metals but uses a carcinogenic catalyst (HMPA) and a chlorinated solvent (DCM). |
| Scalability | Excellent | Good | Catalytic hydrogenation is a well-established and highly scalable industrial process. The transfer hydrogenation is also scalable, but handling large quantities of trichlorosilane and HMPA requires specialized engineering controls. |
| Simplicity | Moderate | High | The transfer hydrogenation route is operationally simpler, as it does not require specialized high-pressure reactor systems. |
Detailed Experimental Protocols
The following protocols are representative procedures based on established literature for analogous transformations. Researchers should conduct their own risk assessments and optimizations.
Protocol 1: Classical Synthesis via Catalytic Hydrogenation
Step 1: Synthesis of 3-(2-Piperidyl)-1-propanol (Adapted from Sreenivasulu et al.[2])
-
To a high-pressure hydrogenation vessel, add 3-(2-pyridyl)-1-propanol (10.0 g, 72.9 mmol).
-
Add glacial acetic acid (100 mL) to dissolve the starting material.
-
Carefully add Adams' catalyst (PtO₂, 0.50 g, 2.2 mmol, ~3 mol%) to the solution.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 60 bar (approx. 870 psi).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours, monitoring hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in water (50 mL) and cool in an ice bath. Adjust the pH to >12 with a 30% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-piperidyl)-1-propanol as a viscous oil.
Step 2: Formation of this compound (General Procedure[10])
-
Dissolve the crude 3-(2-piperidyl)-1-propanol from Step 1 in diethyl ether (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution is acidic.
-
Stir the resulting slurry in the ice bath for 1 hour.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford this compound.
Protocol 2: Modern Synthesis via Metal-Free Transfer Hydrogenation
Step 1 & 2: One-Pot Synthesis of this compound (Adapted from Liu et al.[3])
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3-(2-pyridyl)-1-propanol (10.0 g, 72.9 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 150 mL).
-
Add hexamethylphosphoramide (HMPA, 2.61 g, 14.6 mmol, 20 mol%).
-
Cool the mixture in an ice-water bath.
-
Slowly add trichlorosilane (44.2 mL, 437.4 mmol, 6.0 equiv) via syringe over 20 minutes.
-
Remove the ice bath and allow the reaction to stir at 25 °C for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the flask in an ice bath.
-
Carefully and slowly quench the reaction by adding 1M aqueous HCl (150 mL). Caution: Exothermic reaction and gas evolution (H₂).
-
Stir the biphasic mixture vigorously for 4 hours.
-
Concentrate the mixture under reduced pressure to remove the DCM and excess HCl.
-
Wash the resulting aqueous residue with toluene (2 x 50 mL) in a separatory funnel to remove non-polar impurities.
-
The aqueous layer containing the product hydrochloride can be further purified or concentrated to isolate the salt. For a solid product, concentrate the aqueous layer to dryness under high vacuum. The resulting solid can be triturated with a suitable solvent like acetone or diethyl ether, filtered, and dried.
Conclusion and Outlook
This guide has benchmarked two viable synthetic routes to this compound.
-
The Classical Catalytic Hydrogenation route is a high-yielding, robust, and scalable method. Its primary drawbacks are the high cost of noble metal catalysts and the significant safety hazards associated with handling high-pressure hydrogen gas.
-
The Modern Metal-Free Transfer Hydrogenation offers a compelling alternative that is operationally simpler and avoids pressurized hydrogen. However, this "greener" profile is significantly compromised by the use of trichlorosilane, a hazardous and water-reactive reagent, and HMPA, a catalyst with high chronic toxicity (carcinogenicity).[3][9][11][12]
Senior Application Scientist's Recommendation:
For large-scale industrial synthesis where engineering controls and capital investment can safely manage the risks of high-pressure hydrogenation, the classical route remains the industry standard due to its proven scalability and the potential for catalyst recycling. For laboratory-scale synthesis, the metal-free route offers convenience and avoids the need for specialized pressure equipment. However, it is imperative that researchers handle HMPA and trichlorosilane with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment, acknowledging the significant health and safety risks involved.[3][8] The choice between these routes is ultimately a trade-off between the acute safety risks of hydrogen gas and the chronic health hazards and reactivity risks of the metal-free reagents.
References
- 1. cws.auburn.edu [cws.auburn.edu]
- 2. Rhodium Catalysts [fuelcellstore.com]
- 3. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 4. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
- 5. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 6. peakscientific.com [peakscientific.com]
- 7. TRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 10. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
Navigating the Preclinical Landscape: A Comparative Analysis of Piperidine-Based Drug Candidates
A Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to be readily modified to interact with a wide array of biological targets. This guide delves into the preclinical evaluation of drug candidates, providing a framework for their comparative analysis through in vitro and in vivo studies. While the initial aim was to focus on derivatives of the specific scaffold 3-(2-Piperidyl)-1-propanol, a comprehensive search of the public domain, including scientific literature and patent databases, did not yield specific drug candidates with associated in vitro and in vivo data suitable for a direct comparative analysis. This suggests that this particular scaffold may be less explored or that the relevant data is not publicly available.
Therefore, this guide will broaden its scope to illustrate the principles of preclinical drug comparison using representative examples of piperidine derivatives that target key areas of unmet medical need. We will explore the methodologies used to assess their efficacy and safety, present data in a comparative format, and provide detailed experimental protocols to aid researchers in their own drug discovery efforts.
The Rationale Behind Preclinical Comparisons
The journey of a drug from a laboratory concept to a clinical reality is a meticulous process of selection and elimination. Preclinical in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies are the crucible in which potential drug candidates are tested. The primary objective of these early-stage evaluations is to identify compounds with the most promising therapeutic potential and the lowest risk of adverse effects. A robust comparative analysis at this stage is crucial for making informed decisions about which candidates warrant the significant investment of resources required for clinical development.
Key Areas of Investigation for Piperidine Derivatives
Piperidine-containing compounds have shown significant promise in several therapeutic areas. This guide will focus on two such areas where they have been extensively investigated:
-
Neurodegenerative Disorders: Targeting enzymes like acetylcholinesterase (AChE) for Alzheimer's disease and receptors such as the N-methyl-D-aspartate (NMDA) receptor for various neurological conditions.
-
Pain Management: Developing novel analgesics that act on opioid receptors or other pain-related pathways.
Part 1: In Vitro Evaluation - The First Filter
In vitro assays are the initial step in characterizing the biological activity of a drug candidate. They are typically high-throughput, cost-effective, and provide quantitative data on a compound's potency, selectivity, and mechanism of action.
Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the brain.
| Drug Candidate | Target | IC50 (nM) | Selectivity (vs. BChE) | Source |
| Candidate A | AChE | 15 | 150-fold | Fictional Data |
| Candidate B | AChE | 50 | 50-fold | Fictional Data |
| Donepezil (Standard) | AChE | 10 | 1250-fold | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BChE: Butyrylcholinesterase, a related enzyme. High selectivity for AChE over BChE is desirable to minimize side effects.
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compounds and reference inhibitor (e.g., Donepezil) at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Part 2: In Vivo Evaluation - Assessing Performance in a Living System
Following promising in vitro results, drug candidates are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (how the body processes the drug), and safety in a whole organism.
Case Study 2: NMDA Receptor Antagonists for Neuropathic Pain
NMDA receptors are involved in the transmission of pain signals in the central nervous system. Antagonists of these receptors have shown potential as analgesics.
| Drug Candidate | Animal Model | Efficacy (Paw Withdrawal Latency) | Therapeutic Index | Source |
| Candidate C | Rat (Chung Model) | Increased by 150% at 10 mg/kg | 15 | Fictional Data |
| Candidate D | Rat (Chung Model) | Increased by 100% at 10 mg/kg | 8 | Fictional Data |
| Ketamine (Standard) | Rat (Chung Model) | Increased by 200% at 10 mg/kg | 5 | Fictional Data |
Chung Model: A widely used animal model of neuropathic pain involving the ligation of spinal nerves. Therapeutic Index: A ratio that compares the toxic dose of a drug to the dose that produces the therapeutic effect. A higher therapeutic index is safer.
Principle: This model mimics the mechanical allodynia (pain in response to a non-painful stimulus) experienced by patients with neuropathic pain.
Step-by-Step Protocol:
-
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Perform a surgical ligation of the L5 and L6 spinal nerves.
-
Allow the animals to recover for at least one week.
-
-
Behavioral Testing (Measurement of Mechanical Allodynia):
-
Place the rats in individual testing chambers with a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
-
Drug Administration:
-
Administer the test compounds and a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).
-
-
Post-Drug Behavioral Testing:
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
-
Data Analysis:
-
Compare the post-drug withdrawal thresholds to the pre-drug baseline values.
-
Calculate the percentage increase in paw withdrawal latency as a measure of analgesic efficacy.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the drug development process and the biological systems involved, the following diagrams illustrate a typical preclinical workflow and a simplified signaling pathway.
Preclinical Drug Discovery Workflow
Caption: A generalized workflow for preclinical drug discovery.
Simplified Cholinergic Synapse Signaling
Caption: The role of AChE inhibitors in the cholinergic synapse.
Conclusion and Future Directions
The preclinical comparison of drug candidates is a data-driven process that is essential for identifying the most promising therapeutics to move forward. While the specific derivatives of 3-(2-Piperidyl)-1-propanol remain elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any new chemical entity. The continued exploration of diverse chemical scaffolds, including novel piperidine derivatives, is vital for the discovery of next-generation therapies for a wide range of diseases. As our understanding of disease biology deepens, so too will our ability to design and evaluate new medicines with greater precision and efficacy.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(Piperidin-3-yl)propanamide | 138304-79-7 [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Piperidyl)-1-propanol Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 3-(2-Piperidyl)-1-propanol Hydrochloride (CAS: 90226-88-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document is structured to provide a deep, procedural understanding of the necessary steps and the scientific rationale behind them.
Section 1: Core Principles of Chemical Waste Management
Before addressing the specific protocols for this compound, it is crucial to ground our practices in the established hierarchy of waste management. This framework prioritizes the most environmentally sound and safest methods.[1]
The four tiers of responsible chemical management are:
-
Pollution Prevention and Source Reduction : The most effective strategy is to minimize waste generation from the outset. This can be achieved by ordering only the necessary quantities of chemicals, optimizing experimental scales, and substituting with less hazardous materials where feasible.[1][2]
-
Reuse or Redistribution : Sharing surplus, unexpired chemicals with other laboratories can prevent them from becoming waste.[2] Maintaining a detailed chemical inventory is essential for this practice.[3]
-
Treatment, Reclamation, and Recycling : While less common for this specific compound, this tier involves treating waste to reduce its hazard level or reclaiming materials.
-
Disposal : This is the final option and must be conducted through approved, safe, and environmentally sound methods, such as incineration or treatment at a licensed facility.[1]
Section 2: Hazard Profile and Risk Assessment
Proper disposal begins with a thorough understanding of the chemical's hazards. The primary source for this information is always the manufacturer's Safety Data Sheet (SDS) .[3][4] An SDS for this compound must be accessible to all personnel who handle the substance.[3]
While the specific toxicological properties require consultation with the SDS, we can anticipate certain hazards based on its chemical structure as a hydrochloride salt of a piperidine derivative.
| Hazard Category | Potential Hazard Description | Rationale & Recommended Action |
| Corrosivity | As a hydrochloride salt, aqueous solutions may be acidic and potentially corrosive. | The pH of the waste must be considered. Under the Resource Conservation and Recovery Act (RCRA), an aqueous waste is considered corrosive if its pH is ≤ 2 or ≥ 12.5.[5] Never dispose of corrosive waste down the drain without neutralization.[6] |
| Toxicity | Piperidine derivatives can exhibit a range of toxicological effects. | The specific toxicity (oral, dermal, inhalation) will be detailed in the SDS. Waste must be handled as toxic unless confirmed otherwise. |
| Reactivity | The substance may be incompatible with strong bases, acids, and oxidizing agents.[7] | Avoid mixing this waste with other chemical streams to prevent violent reactions or the generation of toxic fumes.[2] |
Regulatory Note: Under the EPA's RCRA, a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of the four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] Your institution's Environmental Health & Safety (EHS) department will provide guidance on making this determination.
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks during handling and disposal, a combination of engineering controls and PPE is mandatory.
| Control Measure | Specification | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | All handling of solid this compound and its solutions should be performed in a fume hood to prevent inhalation of dust or vapors. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[8] | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Consult the SDS and glove manufacturer's compatibility chart. Always inspect gloves before use and dispose of contaminated gloves properly. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical.[8] |
Section 4: Step-by-Step Disposal Protocol
Disposal of this compound must follow a systematic process to ensure safety and compliance with federal and state regulations.[2][5]
Step 1: Waste Characterization and Segregation
-
Do not mix : Keep this compound waste separate from other waste streams. This includes avoiding mixing it with solvents, bases, or other reactive chemicals.[3]
-
Segregate by form : Keep solid waste (e.g., contaminated filter paper, weigh boats) separate from liquid waste (e.g., unused solutions).[3]
Step 2: Container Selection
-
Compatibility : Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][9]
-
Integrity : The container must be in good condition, leak-proof, and have a secure, screw-top cap.[6] Never use food containers for hazardous waste.[6]
-
Headspace : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[6][9]
Step 3: Waste Labeling
-
Mandatory Information : The EPA requires that all hazardous waste containers be clearly labeled.[10] The label must include:
-
Dating : Do not date the container when you first add waste to it in the lab. The accumulation start date is applied only when the container is full or ready for pickup and moved to a central accumulation area.[10]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location : The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[2][10]
-
Containment : Use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[12]
-
Container Status : The waste container must be kept closed at all times except when actively adding waste.[2][5]
-
Volume Limits : A single SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste). Once this limit is reached, the waste must be removed by EHS within three days.[2][5]
Step 5: Final Disposal
-
Contact EHS : Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.
-
Professional Disposal : EHS will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final treatment and disposal in compliance with all regulations.[9][11]
Section 5: Emergency Procedures
All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[13][14]
-
Small Spill (Contained within fume hood) :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double-glove, goggles, lab coat).
-
Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a designated hazardous waste container and label it appropriately.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spill (Outside of fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS and emergency response team immediately. Do not attempt to clean it up yourself.
-
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the laboratory waste management process for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. actenviro.com [actenviro.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. resources.duralabel.com [resources.duralabel.com]
Navigating the Uncharted: A Safety-First Guide to Handling 3-(2-Piperidyl)-1-propanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide is therefore constructed as a proactive safety protocol, drawing upon the known hazards of its parent molecule, piperidine, and the general characteristics of hydrochloride salts. As Senior Application Scientists, it is our collective responsibility to approach such compounds with a heightened sense of caution, treating them as potentially hazardous until proven otherwise. This document provides a framework for the essential, immediate safety and logistical information required for handling 3-(2-Piperidyl)-1-propanol Hydrochloride, ensuring that operational and disposal plans are grounded in a culture of safety and scientific integrity.
Inferred Hazard Profile: A Composite of Known Risks
Given the absence of a specific SDS, we must infer the potential hazards from the compound's constituent parts: the piperidine ring and the hydrochloride salt.
-
Piperidine Moiety: Piperidine is a well-characterized cyclic amine with a significant hazard profile. It is a flammable liquid and vapor.[1][2][3][4] Contact can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is toxic if it comes into contact with the skin and can be fatal if inhaled.[1] Exposure can also lead to irritation of the nose and throat, coughing, and wheezing.[2]
-
Hydrochloride Salt: The hydrochloride salt form typically renders the compound a solid at room temperature. While this mitigates the risk of flammability associated with liquid piperidine, it introduces the potential for airborne dust. Inhalation of hydrochloride salts can be irritating to the respiratory tract.[5][6]
Based on this composite, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating, particularly if it becomes airborne.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE, with justifications rooted in the inferred hazards.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions and airborne particles that could cause severe eye irritation or damage.[5][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents skin contact with the potentially corrosive and toxic compound.[5] It is crucial to consult with the glove manufacturer to ensure compatibility. |
| Body Protection | A lab coat worn fully buttoned. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Recommended when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[5][7] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow
The following diagram outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
Use appropriate tools, such as a pipette or syringe, for all liquid transfers to avoid spills.[6]
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent material like sand or vermiculite.
-
Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, advancing scientific discovery while prioritizing the well-being of themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

